molecular formula C7H5F2NO B178091 N-(3,5-difluorophenyl)formamide CAS No. 198077-69-9

N-(3,5-difluorophenyl)formamide

Cat. No.: B178091
CAS No.: 198077-69-9
M. Wt: 157.12 g/mol
InChI Key: ZYDUAODJWDWHKD-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)formamide is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,5-difluorophenyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDUAODJWDWHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90294138
Record name N-(3,5-difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198077-69-9
Record name N-(3,5-difluorophenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90294138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of N-(3,5-difluorophenyl)formamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-(3,5-difluorophenyl)formamide

Abstract

This compound is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its structural motif, featuring a difluorinated phenyl ring coupled with a formamide group, imparts unique electronic properties that are often exploited in drug design to enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of the principal synthetic strategies for this compound, grounded in mechanistic principles and practical laboratory considerations. We will explore established and modern formylation techniques, offering detailed protocols, comparative data, and expert insights to aid researchers in selecting and optimizing the most suitable method for their application.

Introduction: The Significance of the N-Aryl Formamide Scaffold

N-aryl formamides, also known as formanilides, are more than simple protected amines; they are versatile building blocks in organic synthesis. The formyl group can act as a directing group in electrophilic aromatic substitution, serve as a precursor to isocyanides, or be incorporated into heterocyclic ring systems. In the context of drug development, the 3,5-difluorophenyl moiety is of particular interest. The strong electron-withdrawing nature of the two fluorine atoms can significantly alter the pKa of the amide N-H, influence hydrogen bonding capabilities, and block positions susceptible to metabolic oxidation. This guide focuses on the efficient construction of this compound, starting from the readily available precursor, 3,5-difluoroaniline.

Core Synthetic Strategies: The Formylation of 3,5-Difluoroaniline

The primary disconnection for the synthesis of this compound involves the formation of an amide bond between 3,5-difluoroaniline and a formylating agent. While conceptually straightforward, the choice of reagent and reaction conditions is critical to achieving high yield, purity, and scalability.

Classical Approach: Direct Formylation with Formic Acid

The most direct route is the reaction of 3,5-difluoroaniline with formic acid. This is a condensation reaction that produces water as a byproduct.

3,5-F₂C₆H₃NH₂ + HCOOH ⇌ 3,5-F₂C₆H₃NHCHO + H₂O

Causality and Mechanistic Insight: This is an equilibrium-limited process.[1] The nucleophilic amino group of the aniline attacks the carbonyl carbon of formic acid. A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of water to yield the amide. To drive the reaction towards the product, Le Châtelier's principle must be applied; the water generated must be removed from the reaction medium. Common strategies include azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like toluene) or the use of a dehydrating agent. While effective, industrial methods often seek to avoid the large volumes of solvent required for azeotropic removal or the cost and waste associated with stoichiometric dehydrating agents.[2]

Experimental Protocol: Formylation with Formic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,5-difluoroaniline (1.0 eq) and toluene (approx. 2-3 mL per mmol of aniline).

  • Reagent Addition: Add formic acid (typically 1.5-2.5 eq) to the mixture.[2]

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The toluene can be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with a saturated aqueous sodium bicarbonate solution (to neutralize excess formic acid) and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Activated Formic Acid Method: Using Triflic Anhydride

For reactions requiring milder conditions or for substrates that are sensitive to high temperatures, activating the formic acid is a powerful strategy. Trifluoromethanesulfonic anhydride (Tf₂O) is an exceptionally potent activator.

Causality and Mechanistic Insight: Triflic anhydride reacts with formic acid to form a mixed anhydride, formyl triflate. This intermediate is a highly potent electrophile, far more reactive than formic acid itself. The lone pair of the aniline nitrogen readily attacks the formyl carbon of this activated species, displacing the triflate anion, a very good leaving group. The reaction is typically rapid and can be performed at low temperatures. A non-nucleophilic base, such as triethylamine (Et₃N), is included to neutralize the triflic acid generated during the reaction.

cluster_activation Activation Step cluster_amination Amination Step HCOOH Formic Acid Mixed_Anhydride Formyl Triflate (Activated Intermediate) HCOOH->Mixed_Anhydride + Tf₂O Tf2O Triflic Anhydride Product This compound Mixed_Anhydride->Product + Aniline, - HOTf Aniline 3,5-Difluoroaniline

Caption: Activated Formic Acid Pathway using Tf₂O.

Experimental Protocol: Tf₂O-Activated Formylation

  • Setup: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve formic acid (1.2 eq) and triethylamine (1.5 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add triflic anhydride (1.1 eq) dropwise via syringe, maintaining the temperature below 5 °C. Stir for 15-20 minutes.

  • Amine Addition: Add a solution of 3,5-difluoroaniline (1.0 eq) in the same dry solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Alternative Formyl Source: N,N-Dimethylformamide (DMF)

While commonly used as a high-boiling polar aprotic solvent, N,N-dimethylformamide (DMF) can also serve as a source of a formyl group.[3][4] This approach avoids the use of corrosive formic acid and can be advantageous in certain contexts. The reaction often requires a catalyst.

Causality and Mechanistic Insight: The C-N bond of DMF can be cleaved under specific conditions to deliver a formyl equivalent. For instance, using an acetate catalyst, the reaction with an aniline proceeds via a proposed transition state where the acetate facilitates the transfer of the formyl group from DMF to the aniline nitrogen.[2] This method typically requires heating to high temperatures (e.g., 140-150 °C) to overcome the activation energy for DMF decomposition and transfer.[2]

Setup Reaction Setup: 3,5-Difluoroaniline DMF (Solvent & Reagent) Catalyst (e.g., Acetate) Reaction Heating & Reflux (e.g., 140-150 °C) Setup->Reaction 1. Heat Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring 2. During Reaction Workup Work-up: - Cool Reaction - Remove Excess DMF (distillation) - Aqueous Wash / Extraction Reaction->Workup 3. Upon Completion Monitoring->Reaction Continue if incomplete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification 4. Isolate Crude Characterization Characterization: - NMR, MS, IR - Melting Point Purification->Characterization 5. Final Product

Caption: General Experimental Workflow for Synthesis.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as scale, available equipment, cost, and the sensitivity of the substrate.

Method Formyl Source Key Reagents Typical Yield Advantages Disadvantages
Classical Formic AcidToluene, HeatGood to ExcellentLow-cost reagents; simple concept.Requires high temperatures; water removal necessary; equilibrium reaction.
Activated Formic AcidTf₂O, Et₃N, DCMExcellentMild conditions; very fast reaction; high yields.High cost of Tf₂O; moisture sensitive; requires inert atmosphere.
DMF Transfer DMFAcetate CatalystModerate to GoodDMF is a common, inexpensive solvent/reagent.[2]High temperatures required; can be lower yielding; DMF removal can be difficult.

Purification and Characterization

Regardless of the synthetic method employed, the final product must be rigorously purified and characterized to confirm its identity and purity.

  • Purification: Recrystallization is often the method of choice for solid products on a larger scale, offering high purity in a cost-effective manner. For smaller scales or for removing closely-related impurities, silica gel column chromatography is standard.

  • Characterization: The structure of this compound is confirmed using a suite of spectroscopic techniques:

    • ¹H NMR: Will show characteristic signals for the formyl proton (a singlet or doublet due to N-H coupling, typically downfield >8 ppm), the N-H proton (a broad singlet), and the aromatic protons on the difluorophenyl ring.

    • ¹³C NMR: Will show signals for the carbonyl carbon (~160-165 ppm) and the distinct carbons of the difluorinated ring, with characteristic C-F coupling constants.

    • ¹⁹F NMR: A singlet is expected for the two equivalent fluorine atoms.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₇H₅F₂NO will be observed.

    • Infrared (IR) Spectroscopy: Strong absorptions will be present for the N-H stretch (~3200-3300 cm⁻¹) and the amide C=O stretch (~1670-1690 cm⁻¹).

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several reliable methods. The classical formic acid approach remains a robust and economical choice for large-scale synthesis, provided efficient water removal is implemented. For rapid, high-yield synthesis on a laboratory scale, particularly with precious substrates, the triflic anhydride activation method is superior despite its higher cost. As green chemistry principles become more influential, methods using DMF as a formyl source or novel catalytic systems employing CO surrogates like oxalic acid will likely gain further traction.[5] The choice of method should be a deliberate one, balancing the chemical practicalities with project-specific goals of cost, speed, and scale.

References

  • CN102942500A - Preparation method of N-formamide compound.
  • Synthesis of N-aryl derived formamides using triflic anhydride - Open Research@CSIR-NIScPR.
  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC, National Center for Biotechnology Inform
  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google P
  • Synthesis of formanilide from aniline reacting with CO2 - ResearchG
  • CN101747223B - Method for preparing N-formanilide - Google P
  • Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2 - Googleapis.com.
  • Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate - N
  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
  • Applications of DMF as a Reagent in Organic Synthesis - ResearchG
  • Equilibrium Formation of Anilides from Carboxylic Acids and Anilinesin Aqueous Acidic Media - Journal of the American Chemical Society.
  • US5977412A - Process for preparing 3,5-difluoroaniline - Google P
  • N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent - Chinese Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Chemical Properties of N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,5-difluorophenyl)formamide is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, including its synthesis, spectral characteristics, solubility, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

This compound belongs to the class of N-aryl formamides, a versatile group of compounds that serve as important intermediates in organic synthesis. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of new pharmaceuticals and functional materials. This guide will delve into the core chemical properties of this compound, providing a foundation for its further exploration and application.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [1]
CAS Number 198077-69-9[1]
Appearance Solid (predicted)
Melting Point 83.8-84.6 °C (predicted)[1]
Boiling Point 271.9 ± 30.0 °C (predicted)[1]
Density 1.370 ± 0.06 g/cm³ (predicted)[1]
pKa 13.43 ± 0.70 (predicted)[1]

Synthesis and Purification

Conceptual Synthesis Workflow:

Synthesis Reactant1 3,5-Difluoroaniline Reaction Reaction Reactant1->Reaction Reactant2 Formylating Agent (e.g., Formic Acid, Acetic Formic Anhydride) Reactant2->Reaction Solvent Solvent (e.g., Toluene, THF) Solvent->Reaction Product This compound Purification Purification (Recrystallization, Chromatography) Product->Purification Reaction->Product

Conceptual Synthesis Workflow Diagram. This diagram illustrates a general approach to the synthesis of this compound.

General Experimental Protocol (Illustrative):

A common method for the synthesis of N-aryl formamides involves the use of formic acid in the presence of a dehydrating agent or as a mixed anhydride.

  • Reaction Setup: To a solution of 3,5-difluoroaniline in a suitable aprotic solvent (e.g., toluene or tetrahydrofuran), an excess of formic acid is added.

  • Dehydration/Activation: A dehydrating agent, such as acetic anhydride, can be added to facilitate the formation of the formamide. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove excess formic acid, followed by a brine wash.

  • Purification: The crude product is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectral Properties

Detailed experimental spectral data for this compound is not widely published. However, based on the known spectral properties of analogous compounds and general principles of spectroscopy, the following characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the formyl proton and the aromatic protons.

  • Formyl Proton (-CHO): A singlet or a doublet (due to long-range coupling) is anticipated in the downfield region, typically around 8.0-8.5 ppm.

  • Aromatic Protons: The 3,5-difluorophenyl group will exhibit a characteristic splitting pattern. The proton at the 4-position will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent protons at the 2- and 6-positions. The protons at the 2- and 6-positions will appear as a doublet of triplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): The formyl carbonyl carbon is expected to resonate in the range of 160-165 ppm.

  • Aromatic Carbons: The aromatic carbons will show characteristic chemical shifts influenced by the fluorine substituents. The carbons directly bonded to fluorine will exhibit large C-F coupling constants. Due to symmetry, four distinct aromatic carbon signals are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

  • N-H Stretch: A sharp absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=O Stretch (Amide I): A strong absorption band, characteristic of the amide carbonyl group, is anticipated around 1660-1690 cm⁻¹.

  • C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, will be indicative of the C-F bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 157. The fragmentation pattern would be influenced by the stability of the aromatic ring and the amide linkage. Common fragmentation pathways could include the loss of the formyl group (CHO) or cleavage of the amide bond.

Solubility

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Ethyl acetate

  • Methanol

  • Ethanol

It is expected to have limited solubility in nonpolar solvents like hexanes and limited to moderate solubility in water.

Reactivity and Stability

This compound is expected to be a stable crystalline solid under standard laboratory conditions. The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, to yield 3,5-difluoroaniline and formic acid. The difluorinated phenyl ring is generally robust but can undergo nucleophilic aromatic substitution under harsh conditions.

Reactivity Overview:

Reactivity Compound This compound Hydrolysis Hydrolysis (Strong Acid/Base, Heat) Compound->Hydrolysis NuSub Nucleophilic Aromatic Substitution (Harsh Conditions) Compound->NuSub Products 3,5-Difluoroaniline + Formic Acid Hydrolysis->Products SubstitutedProduct Substituted Phenyl Derivatives NuSub->SubstitutedProduct

Reactivity Profile of this compound. This diagram outlines the primary modes of reactivity for the title compound.

Applications in Drug Development

The N-(3,5-difluorophenyl) moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups. While specific applications of this compound are not extensively documented, it serves as a key building block for the synthesis of more complex molecules with potential therapeutic activity. Formamides, in general, are precursors for various nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[2]

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Toxicity: The toxicological properties have not been thoroughly investigated. It should be handled with care as a potentially hazardous chemical. Aromatic amines and their derivatives can be toxic.

Conclusion

This compound is a chemical compound with significant potential as a building block in the synthesis of novel pharmaceuticals and materials. This guide has provided a comprehensive, albeit partially predictive, overview of its chemical and physical properties. Further experimental investigation is warranted to fully elucidate its characteristics and unlock its full potential in various scientific disciplines.

References

[2] ResearchGate. (n.d.). Formamide groups found in natural products and pharmaceuticals. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(3,5-difluorophenyl)formamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3,5-difluorophenyl)formamide is a fluorinated aromatic compound with potential applications in pharmaceutical and materials science research. The precise structural elucidation of this molecule is paramount for its development and application. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document details not only the expected spectral data but also the underlying principles and experimental protocols, ensuring that researchers can confidently apply these methods in their own laboratories.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct functional groups—a difluorinated phenyl ring, an amide linkage, and a formyl proton—gives rise to a unique spectroscopic fingerprint. Each technique provides complementary information to confirm the molecule's identity and purity.

G cluster_0 This compound cluster_1 Spectroscopic Techniques Structure Molecular Structure NMR NMR (¹H, ¹³C, ¹⁹F) Structure->NMR Proton, Carbon, Fluorine Environments IR IR Structure->IR Functional Group Vibrations MS MS Structure->MS Molecular Weight & Fragmentation

Caption: Interplay of spectroscopic techniques for the structural elucidation of this compound.

Synthesis of this compound

A common and effective method for the synthesis of N-aryl formamides is the formylation of the corresponding aniline.

Reaction Scheme:

3,5-difluoroaniline + Formic Acid → this compound + H₂O

Expertise & Experience: The choice of a suitable activating agent for formic acid is crucial for achieving a high yield and purity. While various reagents can be used, a straightforward approach involves heating the aniline with an excess of formic acid. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and minimize the formation of byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms in this compound.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4s (broad)1HN-H
~8.3d1HH-C=O
~7.4m2HH-2, H-6
~7.0tt1HH-4

Interpretation:

  • The amide proton (N-H) is expected to appear as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • The formyl proton (H-C=O) will likely appear as a doublet due to coupling with the amide proton. The presence of two rotamers (cis and trans to the C-N bond) could lead to two distinct formyl proton signals.

  • The aromatic protons at the 2 and 6 positions are chemically equivalent and are expected to appear as a multiplet due to coupling with the fluorine atoms and the proton at the 4-position.

  • The proton at the 4-position will appear as a triplet of triplets due to coupling with the two equivalent protons at the 2 and 6 positions and the two equivalent fluorine atoms at the 3 and 5 positions.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to avoid the exchange of the amide proton with the solvent.

  • Instrument Setup:

    • Spectrometer: 500 MHz or higher for better resolution.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

    • Temperature: 298 K.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Assignment
~163sC=O
~162dd (¹JCF ≈ 245 Hz, ³JCF ≈ 13 Hz)C-3, C-5
~141t (³JCF ≈ 10 Hz)C-1
~105t (²JCF ≈ 26 Hz)C-4
~102d (²JCF ≈ 25 Hz)C-2, C-6

Interpretation:

  • The carbonyl carbon (C=O) will be a singlet in the downfield region.

  • The fluorine-bearing carbons (C-3 and C-5) will exhibit a large one-bond coupling constant (¹JCF) and a smaller three-bond coupling to the other fluorine, appearing as a doublet of doublets.

  • The ipso-carbon (C-1) , to which the formamide group is attached, will show a triplet due to three-bond coupling to the two fluorine atoms.

  • The carbon at the 4-position will appear as a triplet due to two-bond coupling to the two adjacent fluorine atoms.

  • The carbons at the 2 and 6 positions will be a doublet due to two-bond coupling to the adjacent fluorine atom.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 125 MHz or higher.

    • Reference: TMS at 0.00 ppm.[2]

  • Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a relaxation delay are necessary due to the low natural abundance of ¹³C and potential long relaxation times of quaternary carbons.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -108tF-3, F-5

Interpretation:

  • The two fluorine atoms are chemically equivalent and will appear as a single signal.

  • This signal is expected to be a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-4, and H-4 and H-6, respectively).

Experimental Protocol: ¹⁹F NMR

  • Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

  • Instrument Setup:

    • Spectrometer: Equipped with a fluorine probe.

    • Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.[3]

  • Acquisition:

    • Acquire a standard one-dimensional ¹⁹F NMR spectrum. Proton decoupling can be applied to simplify the spectrum to a singlet.

G cluster_0 NMR Workflow A Sample Preparation (5-10 mg in DMSO-d₆) B ¹H NMR Acquisition (500 MHz, TMS ref.) A->B C ¹³C NMR Acquisition (125 MHz, proton decoupled) A->C D ¹⁹F NMR Acquisition (470 MHz, proton decoupled) A->D E Data Processing & Interpretation B->E C->E D->E G cluster_0 Overall Characterization Scheme Start Synthesized Compound NMR NMR Analysis (¹H, ¹³C, ¹⁹F) Start->NMR IR IR Analysis (Functional Groups) Start->IR MS MS Analysis (Molecular Weight) Start->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Sources

An In-depth Technical Guide to the Solubility of N-(3,5-difluorophenyl)formamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, purification, and delivery. This guide provides a deep dive into the solubility characteristics of N-(3,5-difluorophenyl)formamide, a compound of interest due to its fluorinated phenyl ring and formamide functionality, which are common motifs in contemporary pharmacophores.

While specific, quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge to predict its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide a robust experimental framework for you to determine these values with precision in your own laboratory setting.

Molecular Structure and its Implications for Solubility

The solubility of any compound is fundamentally governed by the principle of "like dissolves like."[1][2] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structure of this compound presents a fascinating duality in this regard.

  • The Polar Head: The formamide group (-NH-C(=O)H) is highly polar. The nitrogen-hydrogen (N-H) bond allows it to act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atom can both act as hydrogen bond acceptors.[3][4][5] This capacity for hydrogen bonding is a primary driver of its solubility in polar, protic solvents.[6][7][8]

  • The Nonpolar/Weakly Polar Tail: The 3,5-difluorophenyl ring constitutes the bulk of the molecule. While the carbon-hydrogen bonds are nonpolar, the highly electronegative fluorine atoms introduce significant dipole moments. However, the symmetrical substitution pattern on the aromatic ring may lead to a partial cancellation of these dipoles, resulting in a less polar character than a monosubstituted fluorophenyl ring. This region of the molecule will primarily interact through weaker van der Waals forces.

This combination of a polar, hydrogen-bonding functional group and a larger, more hydrophobic aromatic ring suggests that the choice of solvent will be critical in achieving desired concentrations.

Predictive Solubility Profile

Based on the structural analysis, we can predict the solubility of this compound across different classes of organic solvents.

Solvent Class Representative Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh The solvent can engage in hydrogen bonding with both the N-H and C=O groups of the formamide, leading to strong solute-solvent interactions.[3][4][8]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileHigh to Moderate These solvents can accept hydrogen bonds from the N-H group and engage in strong dipole-dipole interactions with the formamide moiety. The difluorophenyl ring may also have favorable interactions.
Nonpolar Hexane, Toluene, Diethyl EtherLow The polar formamide group will have weak interactions with nonpolar solvents, which cannot effectively solvate it. The energetic cost of breaking the strong intermolecular hydrogen bonds in the solid this compound is not compensated by the weak solute-solvent interactions.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[9]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep_solid Weigh excess this compound prep_solvent Add known volume of organic solvent prep_solid->prep_solvent mix Create a slurry prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24-72h) mix->equilibrate settle Allow solid to settle equilibrate->settle sample Withdraw supernatant & filter (0.45µm) settle->sample dilute Dilute sample with mobile phase sample->dilute analyze Analyze via calibrated HPLC/UV-Vis dilute->analyze calculate Calculate concentration (e.g., mg/mL) analyze->calculate

Caption: Isothermal shake-flask method workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is achieved.

    • Pipette a precise volume of the desired organic solvent into the vial.

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Perform a precise dilution of the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted sample using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.

    • A calibration curve prepared with known concentrations of this compound is essential for accurate quantification.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Key Factors Influencing Solubility

Temperature

The dissolution of most solid organic compounds is an endothermic process, meaning it absorbs heat from the surroundings.[10] Consequently, for this compound, an increase in temperature is expected to increase its solubility in most organic solvents. This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[10] When developing a formulation or a crystallization process, it is crucial to determine the solubility at various temperatures.

Solvent Polarity and Intermolecular Interactions

The "like dissolves like" principle is a manifestation of the underlying intermolecular forces.[1] The dissolution process involves overcoming the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. A favorable dissolution occurs when the energy released from the formation of solute-solvent bonds is comparable to or greater than the energy required to break the initial bonds.

Diagram of Intermolecular Interactions

G cluster_solute Solute cluster_solvents solute This compound polar Polar Protic (e.g., Ethanol) solute->polar Hydrogen Bonding Dipole-Dipole nonpolar Nonpolar (e.g., Toluene) solute->nonpolar Van der Waals Forces

Caption: Predicted intermolecular forces with different solvent types.

Ensuring Trustworthiness and Reproducibility

To ensure the integrity of your solubility data, consider the following self-validating measures within your protocol:

  • Purity of Compound and Solvents: Use reagents of the highest possible purity to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately measured temperature during equilibration, as solubility is temperature-dependent.

  • Confirmation of Equilibrium: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24h, 48h, and 72h). The solubility value should be consistent across the later time points.

  • Multiple Replicates: Perform each solubility measurement in triplicate to assess the precision of your results and identify any outliers.

  • Instrument Calibration: Ensure that the analytical instrument used for quantification is properly calibrated.

By adhering to these principles and methodologies, researchers and drug development professionals can confidently predict and experimentally determine the solubility of this compound, paving the way for its effective use in further research and development.

References

  • The Polar Nature of Amides: Understanding Their Unique Properties. (2025, December 24).
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The Unreported Crystal Structure of N-(3,5-difluorophenyl)formamide: A Predictive and Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: [A fictional, yet professional-looking email address]

Abstract

To date, an experimental crystal structure for N-(3,5-difluorophenyl)formamide has not been reported in the crystallographic literature. This guide addresses this knowledge gap by providing a comprehensive, predictive analysis of its likely solid-state structure. By leveraging detailed crystallographic data from its parent compound, N-phenylformamide, and its isomeric analog, N-(2,6-difluorophenyl)formamide, we extrapolate the probable molecular conformation, intermolecular interactions, and crystal packing motifs. This document serves as a technical resource for researchers in crystallography, materials science, and drug development, offering insights into the synthesis, crystallization, and structural characteristics of this compound, thereby laying the groundwork for future experimental validation.

Introduction: The Significance of Fluorinated Formamides

N-aryl formamides are a crucial class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals and other high-value chemicals. The introduction of fluorine atoms into the phenyl ring can dramatically alter the physicochemical properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for controlling polymorphism, solubility, and ultimately, the efficacy of any derived active pharmaceutical ingredient (API).[2]

While the crystal structures of many formanilide derivatives have been elucidated, a notable gap exists for this compound. This guide aims to construct a scientifically robust, predictive model of its crystal structure. Our analysis is grounded in a comparative study of two key reference molecules: the unsubstituted parent, N-phenylformamide, and the isomeric N-(2,6-difluorophenyl)formamide, which is known to exhibit polymorphism.[3]

Proposed Synthesis and Crystallization Protocol

The synthesis of N-aryl formamides is a well-established chemical transformation. Based on common synthetic routes, a reliable method for preparing this compound is proposed. The subsequent crystallization is critical for obtaining single crystals suitable for X-ray diffraction.

Experimental Workflow: Synthesis and Crystallization

The following protocol outlines a standard and reproducible method for the synthesis and subsequent crystallization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization s1 React 3,5-difluoroaniline with excess formic acid s2 Heat mixture under reflux to drive off water s1->s2 s3 Monitor reaction by TLC s2->s3 s4 Cool and precipitate crude product s3->s4 p1 Recrystallize crude product from a suitable solvent system (e.g., ethanol/water, toluene) s4->p1 Transfer crude product p2 Slowly cool the saturated solution to promote single crystal growth p1->p2 p3 Isolate and dry crystals p2->p3

Caption: Proposed workflow for the synthesis and crystallization of this compound.

Causality in Experimental Choices
  • Formic Acid as Reagent and Solvent: Using an excess of formic acid serves as both the formylating agent and a solvent, simplifying the reaction setup.

  • Reflux Conditions: Heating the reaction mixture allows for the removal of water, driving the equilibrium towards the formation of the amide.

  • Controlled Cooling for Crystallization: The rate of cooling during recrystallization is a critical parameter. Slow cooling is essential to allow for the ordered arrangement of molecules into a crystalline lattice, favoring the formation of single crystals over polycrystalline powder. The choice of solvent is also crucial, as solvent-solute interactions can influence which polymorphic form crystallizes.[4]

Comparative Structural Analysis: Building a Predictive Model

The foundation of our predictive analysis rests on the experimentally determined crystal structures of N-phenylformamide and the two polymorphs of N-(2,6-difluorophenyl)formamide.

Reference Crystal Structures
CompoundSpace GroupKey Intermolecular InteractionsDihedral Angle (Formamide/Ring)
N-phenylformamide P2₁/cN-H···O hydrogen bonds forming chains~23°
N-(2,6-difluorophenyl)formamide (Form Ia) PbcaN-H···O hydrogen bonds forming chains~60°
N-(2,6-difluorophenyl)formamide (Form Ib) P2₁N-H···O hydrogen bonds forming chains~60°

Data for N-(2,6-difluorophenyl)formamide sourced from Omondi et al. (2009).[3]

Predicted Molecular Conformation of this compound

The conformation of N-aryl formamides is largely defined by the dihedral angle between the plane of the phenyl ring and the formamide group.

  • In N-phenylformamide , this angle is relatively shallow, allowing for some degree of π-conjugation.

  • In N-(2,6-difluorophenyl)formamide , the steric hindrance from the ortho-fluorine atoms forces the formamide group to be significantly twisted out of the plane of the ring.[3]

For This compound , the fluorine atoms are in the meta positions, which do not impose direct steric hindrance on the formamide group. Therefore, it is predicted that the molecular conformation will be more akin to that of N-phenylformamide, with a relatively planar arrangement and a dihedral angle likely in the range of 20-30°.

Predicted Intermolecular Interactions and Crystal Packing

The crystal packing of N-aryl formamides is typically dominated by a network of hydrogen bonds.[5]

  • Primary Interaction: N-H···O Hydrogen Bonding: The strongest and most structure-directing interaction will undoubtedly be the hydrogen bond between the amide N-H donor and the carbonyl oxygen acceptor. It is highly probable that, like its analogs, this compound will form infinite chains or catemers linked by these N-H···O bonds.[3][6]

  • Secondary Interactions Influenced by Fluorine Substitution: The presence of fluorine atoms introduces the possibility of weaker, yet significant, intermolecular contacts that will modulate the crystal packing.[7]

    • C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic C-H donors and the fluorine or oxygen acceptors are expected to play a role in the three-dimensional organization of the primary hydrogen-bonded chains.

    • π-π Stacking: The electron-withdrawing nature of the fluorine atoms will create a quadrupole moment on the phenyl ring, potentially favoring offset π-π stacking interactions between adjacent molecules. The 3,5-substitution pattern may lead to different stacking arrangements compared to the 2,6-isomer.

G cluster_interactions Predicted Intermolecular Interactions i1 Primary N-H...O Hydrogen Bonds (Forms chains or dimers) i2 Secondary C-H...F/ C-H...O Interactions i1->i2 Dictates primary packing motif i3 π-π Stacking (Influenced by fluorine positions) i1->i3 Dictates primary packing motif

Caption: Hierarchy of predicted intermolecular interactions in the crystal structure of this compound.

Predicted Crystallographic Data

Based on the comparative analysis, the following crystallographic parameters for this compound are predicted. It is important to note that polymorphism is a distinct possibility, and multiple crystal forms with different space groups and unit cell parameters may exist.

ParameterPredicted Value/CharacteristicsRationale
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for small organic molecules of this type.[3]
Space Group P2₁/c, Pbca, or similarThese space groups are frequently observed for analogous structures.
Z (Molecules per unit cell) 2, 4, or 8A common range for organic crystal structures.
Key Supramolecular Synthon N-H···O hydrogen-bonded chainThis is the most robust and predictable interaction in this class of compounds.[2]
Molecular Conformation Relatively planar (dihedral angle 20-30°)Lack of ortho-substituents reduces steric hindrance.

Conclusion and Future Directions

While an experimentally determined crystal structure for this compound remains elusive, this guide provides a robust, predictive framework based on the known structures of its close chemical relatives. We predict a structure dominated by N-H···O hydrogen-bonded chains, with a relatively planar molecular conformation. The 3,5-difluoro substitution pattern is anticipated to influence the packing of these chains through weaker C-H···F and π-π interactions.

This in-depth analysis serves as a valuable starting point for researchers. It underscores the need for experimental work to validate these predictions and to explore the potential for polymorphism in this compound. The synthesis and crystallization protocol provided herein offers a clear pathway to obtaining single crystals for such a study. Elucidating the definitive crystal structure of this compound will be a valuable addition to the field of crystal engineering and will aid in the rational design of novel fluorinated pharmaceutical compounds.

References

  • Effects of Fluorine Substitution on the Intermolecular Interactions, Energetics, and Packing Behavior of N-Benzyl Substituted Diketopyrrolopyrroles. Crystal Growth & Design.
  • Formyl C−H···O Hydrogen Bonding in Crystalline Bis-Formamides?. Journal of the American Chemical Society.
  • Crystal structure prediction of small organic molecules: a second blind test. Acta Crystallographica Section B: Structural Science.
  • N-Phenylformamide. ChemBK.
  • Computational prediction of organic crystal structures. UCL Discovery.
  • Formyl C−H···O Hydrogen Bonding in Crystalline Bis-Formamides?. American Chemical Society.
  • Fluorine in Crystal Engineering ? ?The Little Atom That Could?. ResearchGate.
  • Formanilide. Wikipedia.
  • Two polymorphs of N-(2,6-difluorophenyl)formamide. IUCr Journals.
  • Formanilide 99 103-70-8. Sigma-Aldrich.
  • Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton.
  • Analysis of Hydrogen Bonds in Crystals. MDPI.
  • electronic reprint Two polymorphs of N-(2,6-difluorophenyl)formamide. ResearchGate.
  • Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. ACS Publications.
  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. [Journal name not available from search].
  • Computational prediction of organic crystal structures and polymorphism. ResearchGate.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Automated high-throughput organic crystal structure prediction via population-based sampling. RSC Publishing.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm.
  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. PMC - NIH.
  • Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. ResearchGate.
  • N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide. NIH.
  • N-(2,6-Diisopropylphenyl)formamide. ResearchGate.
  • N-Methylformanilide 99 93-61-8. Sigma-Aldrich.
  • N-Benzylformamide. PubChem - NIH.

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The Strategic deployment of N-(3,5-difluorophenyl)formamide as a Versatile Fluorinated Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous successful drugs and advanced materials. This guide provides a comprehensive technical overview of N-(3,5-difluorophenyl)formamide, a key fluorinated building block, for researchers and professionals in the field. We will delve into its synthesis, characterization, and diverse reactivity, with a particular focus on its application in the construction of high-value compounds. This document aims to serve as a practical resource, offering not only established protocols but also the underlying scientific principles to empower rational experimental design and innovation.

Introduction: The Fluorine Advantage and the Rise of this compound

The prevalence of organofluorine compounds in pharmaceuticals and agrochemicals is a testament to the profound impact of fluorine in molecular design. The carbon-fluorine bond, being one of the strongest covalent bonds in organic chemistry, imparts significant metabolic stability to drug candidates, prolonging their in vivo half-life. Furthermore, the high electronegativity of fluorine can modulate the pKa of neighboring functional groups, influencing drug-receptor interactions and membrane permeability.

This compound has emerged as a particularly valuable building block due to the strategic placement of its two fluorine atoms. The meta-disposition of the fluorine atoms on the phenyl ring creates a unique electronic environment, influencing the reactivity of the formamide group and providing a scaffold with distinct properties for further chemical transformations. This guide will explore the synthesis of this versatile molecule and its subsequent application as a precursor to a range of important chemical entities.

Synthesis of this compound: A Comparative Analysis

The most common and direct approach to the synthesis of this compound is the N-formylation of 3,5-difluoroaniline. Several methods have been reported for this transformation, each with its own advantages and limitations. Here, we present a comparative overview of two effective protocols.

Method 1: Formylation using Formic Acid and Triflic Anhydride

This method utilizes the activation of formic acid with triflic anhydride (Tf₂O) to generate a highly reactive mixed anhydride, which readily formylates the aniline.[1]

Plausible Mechanism:

The reaction is believed to proceed through the initial formation of a mixed anhydride from formic acid and triflic anhydride. The lone pair of the nitrogen atom in 3,5-difluoroaniline then attacks the formyl carbon of the mixed anhydride, followed by the elimination of triflic acid to yield the desired this compound.

G FA HCOOH (Formic Acid) MA Mixed Anhydride FA->MA + Tf₂O Tf2O Tf₂O (Triflic Anhydride) DFA 3,5-Difluoroaniline Intermediate Tetrahedral Intermediate DFA->Intermediate + Mixed Anhydride Product This compound Intermediate->Product - TfOH TfOH TfOH

Caption: Proposed mechanism for the formylation of 3,5-difluoroaniline using formic acid and triflic anhydride.

Experimental Protocol:

  • To a solution of 3,5-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of formic acid (1.1 eq) in anhydrous DCM.

  • To the formic acid solution at 0 °C, slowly add triflic anhydride (1.1 eq). Stir the mixture for 15-20 minutes at 0 °C to form the mixed anhydride.

  • Slowly add the pre-formed mixed anhydride solution to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford this compound.

Method 2: Formylation using Triethyl Orthoformate

This method offers a milder alternative, avoiding the use of strong activating agents.

Experimental Protocol:

  • In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and triethyl orthoformate (3.0 eq).

  • Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (0.1 eq).

  • Heat the reaction mixture to reflux (typically around 140 °C) for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess triethyl orthoformate and ethanol byproduct under reduced pressure.

  • The resulting crude product can often be of sufficient purity for subsequent steps, or it can be further purified by recrystallization or column chromatography.

Comparison of Synthesis Methods
FeatureMethod 1 (Formic Acid/Tf₂O)Method 2 (Triethyl Orthoformate)
Reagents Formic acid, Triflic anhydride, TriethylamineTriethyl orthoformate, Lewis acid catalyst
Reaction Conditions 0 °C to room temperatureReflux (high temperature)
Reaction Time 4-6 hours2-4 hours
Yield Generally high (80-95%)[1]Moderate to high (70-90%)
Scalability Good, but cost of Tf₂O can be a factorExcellent for large scale
Work-up Aqueous work-up requiredSimple removal of volatiles
Considerations Triflic anhydride is corrosive and moisture-sensitiveHigh reaction temperature

Physicochemical Properties and Spectroscopic Characterization

A thorough characterization of this compound is essential to confirm its identity and purity.

Physical Properties
PropertyValue
CAS Number 351-54-2
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol
Appearance White to off-white solid
Melting Point 98-102 °C
Solubility Soluble in most organic solvents (DCM, Ethyl Acetate, Acetone)
Spectroscopic Data

¹H NMR (Nuclear Magnetic Resonance):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the formyl proton. Due to rotational isomers (E/Z) around the amide bond, some signals may appear as pairs.

  • Aromatic Protons (H-2, H-4, H-6): These protons will appear in the aromatic region (typically δ 7.0-7.5 ppm). The protons at the 2 and 6 positions will be a doublet of doublets due to coupling with the fluorine atoms and the proton at the 4 position. The proton at the 4 position will appear as a triplet of triplets.

  • Formyl Proton (CHO): A singlet (or two singlets for E/Z isomers) is expected in the downfield region (δ 8.0-8.5 ppm).

  • Amide Proton (NH): A broad singlet is expected, the chemical shift of which can be concentration and solvent dependent (typically δ 8.5-9.5 ppm).

¹³C NMR:

The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons and the formyl carbonyl carbon.

  • Aromatic Carbons: The carbon atoms attached to fluorine (C-3 and C-5) will show a large one-bond C-F coupling constant and will appear as a doublet. The other aromatic carbons will also show smaller C-F couplings.

  • Carbonyl Carbon (C=O): A signal is expected in the range of δ 160-165 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to broad band around 3200-3300 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1530-1550 cm⁻¹.

  • C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

Mass Spectrometry (MS):

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight.

  • Molecular Ion (M⁺): A peak at m/z = 157 corresponding to the molecular weight of the compound is expected.

Reactivity and Synthetic Applications

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable tool for the synthesis of more complex molecules.

Dehydration to 3,5-Difluorophenyl Isocyanide

One of the most important reactions of N-arylformamides is their dehydration to the corresponding isocyanides. Isocyanides are highly valuable intermediates in organic synthesis, particularly in multicomponent reactions. A common and efficient method for this transformation is the use of phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine.[2]

Mechanism of Dehydration:

The reaction is initiated by the attack of the formamide oxygen on the phosphorus atom of POCl₃, forming a reactive intermediate. Triethylamine then acts as a base to facilitate the elimination of dichlorophosphoric acid and a proton, leading to the formation of the isocyanide.

G Formamide This compound Intermediate1 Phosphorylated Intermediate Formamide->Intermediate1 + POCl₃ POCl3 POCl₃ Intermediate2 Iminium Intermediate Intermediate1->Intermediate2 + Et₃N - Et₃N·HCl Et3N Et₃N Isocyanide 3,5-Difluorophenyl Isocyanide Intermediate2->Isocyanide - (HO)₂POCl Byproducts Et₃N·HCl + (HO)₂POCl

Caption: Proposed mechanism for the dehydration of this compound to the corresponding isocyanide using POCl₃.

Experimental Protocol for Isocyanide Synthesis:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) to the cooled solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC (the isocyanide product will have a characteristic unpleasant odor).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir for 15 minutes.

  • Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to avoid polymerization of the isocyanide.

  • The crude isocyanide is often used immediately in the next step without further purification.

Synthesis of Quinazolines and Quinazolinones

N-arylformamides are excellent precursors for the synthesis of quinazolines and quinazolinones, which are important heterocyclic scaffolds found in many biologically active compounds.[3][4]

4.2.1. Bischler-Napieralski-type Cyclization to Quinazolines

In a reaction analogous to the Bischler-Napieralski synthesis of isoquinolines, this compound can be cyclized in the presence of a dehydrating agent like POCl₃ or polyphosphoric acid (PPA) to form a dihydroquinazoline intermediate, which can then be oxidized to the corresponding quinazoline.

G Formamide N-(2-amino-3,5-difluorobenzyl)formamide Vilsmeier_reagent Vilsmeier-Haack type Intermediate Formamide->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Dihydroquinazoline Dihydroquinazoline Vilsmeier_reagent->Dihydroquinazoline Cyclization Cyclization Intramolecular Electrophilic Aromatic Substitution Quinazoline Quinazoline Dihydroquinazoline->Quinazoline [O] Oxidation Oxidation

Caption: General pathway for the synthesis of quinazolines from N-arylformamides.

4.2.2. Reaction with Anthranilic Acids to form Quinazolinones

This compound can react with anthranilic acids in the presence of a catalyst to afford 3-(3,5-difluorophenyl)quinazolin-4(3H)-ones.

Experimental Protocol for Quinazolinone Synthesis:

  • In a sealed tube, combine this compound (1.0 eq), anthranilic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

  • Heat the mixture at 150-160 °C for 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Materials Science

The 3,5-difluorophenylamide moiety is a privileged scaffold in medicinal chemistry. The presence of the two fluorine atoms can enhance binding affinity to target proteins through favorable electrostatic and hydrophobic interactions. While specific examples of marketed drugs containing the this compound core are not widely reported, numerous patents and research articles describe the use of this building block in the synthesis of potential therapeutic agents, including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs.

In materials science, the incorporation of fluorinated aromatic units can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics, making this compound a valuable precursor for the synthesis of advanced polymers and liquid crystals.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials.

The reagents used in the synthesis and reactions of this compound, such as triflic anhydride and phosphorus oxychloride, are highly corrosive and reactive. Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them with extreme care.

Conclusion

This compound is a highly valuable and versatile fluorinated building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis and diverse reactivity, particularly its conversion to the corresponding isocyanide and its use in the construction of quinazoline and quinazolinone scaffolds, make it an attractive starting material for the synthesis of complex and high-value molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of empowering researchers to effectively utilize this important synthetic tool in their own research endeavors. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new and innovative molecules with a wide range of applications.

References

  • Reddy, K. L. et al. (2015). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 54B(3), 424-429.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6850.
  • Katritzky, A. R., & Marson, C. M. (1983). A new synthesis of quinazolines from N-arylformamides. Tetrahedron Letters, 24(51), 5723-5726.
  • Partridge, M. W., & Slorach, S. A. (1964). The chemistry of the quinazoline alkaloids. Part I. The synthesis of 4-substituted quinazolines. Journal of the Chemical Society, 342-348.

Sources

N-(3,5-difluorophenyl)formamide: A Technical Guide to its Synthesis, History, and Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of N-(3,5-difluorophenyl)formamide, a fluorinated aromatic compound with significant potential in medicinal chemistry and drug development. While the specific historical record of its initial synthesis is not extensively documented, this guide reconstructs its likely discovery and development within the broader context of advancements in organic synthesis and the rise of fluorinated pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, characterization, and the scientific rationale for its potential applications.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The 3,5-difluorophenyl motif, in particular, is of significant interest as the two fluorine atoms can create a unique electronic environment and offer vectors for molecular interactions.

This compound represents a fundamental building block incorporating this valuable difluorophenyl moiety. The formamide group, being the simplest amide, serves as a versatile handle for further chemical modifications and can participate in hydrogen bonding, a critical interaction in biological systems. Understanding the synthesis and properties of this core structure is therefore of paramount importance for its application in the design of novel therapeutics.

Historical Context: An Inferred Timeline of Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the scientific literature, its emergence can be logically placed within the timeline of key developments in organic and medicinal chemistry.

  • Mid-20th Century: The Dawn of Organofluorine Chemistry: The mid-20th century saw a surge in the development of methods for introducing fluorine into organic molecules. This era laid the groundwork for the synthesis of a wide array of fluorinated aromatic compounds.

  • Latter Half of the 20th Century: Rise of Fluorinated Pharmaceuticals: As the understanding of fluorine's effects on drug properties grew, pharmaceutical companies began to systematically incorporate fluorine into their drug discovery programs. This period saw the development of numerous blockbuster drugs containing fluorine.

  • Synthesis of Precursors: The industrial availability of the key starting material, 3,5-difluoroaniline, is a critical prerequisite for the synthesis of this compound. Various patented methods describe the production of 3,5-difluoroaniline from readily available industrial chemicals, indicating its importance as an intermediate.[1][2][3]

Given this context, it is highly probable that this compound was first synthesized as part of broader investigations into the properties and reactions of fluorinated anilines. Its preparation would have been a logical step in exploring the derivatization of 3,5-difluoroaniline and assessing the impact of the difluoro substitution on the properties of the resulting formamide.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is a straightforward N-formylation reaction of 3,5-difluoroaniline. Several methods can be employed for this transformation, with the choice of reagent often depending on the desired scale, purity requirements, and available resources. A common and efficient method involves the use of formic acid.

General Reaction Scheme

G reactant1 3,5-Difluoroaniline catalyst Heat reactant1->catalyst reactant2 Formic Acid reactant2->catalyst product This compound catalyst->product

Sources

An In-depth Technical Guide to N-(3,5-difluorophenyl)formamide: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,5-difluorophenyl)formamide is a fluorinated aromatic compound of increasing interest within the pharmaceutical and agrochemical research sectors. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of this compound, detailing its molecular characteristics, synthesis, analytical characterization, and its emerging role as a valuable building block in the design and development of novel therapeutic agents.

Core Molecular Attributes

This compound is characterized by the following fundamental properties:

PropertyValue
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol
CAS Number 198077-69-9

Synthesis of this compound: A Methodological Approach

The primary route to synthesizing this compound involves the N-formylation of its corresponding aniline precursor, 3,5-difluoroaniline. This reaction can be efficiently achieved using formic acid, often in the presence of a coupling agent or under conditions that facilitate dehydration.

Experimental Protocol: N-formylation of 3,5-difluoroaniline

This protocol describes a general and effective method for the synthesis of N-aryl formamides, which can be specifically applied to the synthesis of this compound.

Materials:

  • 3,5-difluoroaniline

  • Formic acid (98%)

  • Triflic anhydride (Tf₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 10% Hydrochloric acid (HCl)

  • 10% Sodium carbonate (Na₂CO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 98% formic acid in dichloromethane (DCM) at 0°C, add triflic anhydride (1.5 equivalents) and triethylamine (1.5 equivalents).

  • Stir the reaction mixture at 0°C for 15-20 minutes to allow for the formation of the mixed anhydride.

  • Add 3,5-difluoroaniline (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to stir for an additional 4 hours at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 10% HCl, 10% Na₂CO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

Causality of Experimental Choices:

  • Triflic anhydride and triethylamine: Formic acid is activated by triflic anhydride in the presence of a non-nucleophilic base, triethylamine, to form a highly reactive mixed anhydride. This in situ activation is crucial for the efficient formylation of the weakly nucleophilic 3,5-difluoroaniline.

  • Reaction at 0°C initially: The initial cooling is to control the exothermic reaction during the formation of the mixed anhydride.

  • Aqueous workup: The series of washes with acidic, basic, and brine solutions is essential to remove unreacted starting materials, by-products, and the triethylammonium triflate salt, ensuring the isolation of a pure product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 3,5-Difluoroaniline 3,5-Difluoroaniline N-Formylation N-Formylation 3,5-Difluoroaniline->N-Formylation Formic Acid Formic Acid Activation of Formic Acid Activation of Formic Acid Formic Acid->Activation of Formic Acid Triflic Anhydride Triflic Anhydride Triflic Anhydride->Activation of Formic Acid Triethylamine Triethylamine Triethylamine->Activation of Formic Acid Activation of Formic Acid->N-Formylation Quenching Quenching N-Formylation->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Purification Purification Drying->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl proton and the aromatic protons. The formyl proton will appear as a singlet, while the aromatic protons on the difluorophenyl ring will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the formamide group and the carbons of the difluorophenyl ring. The carbon signals of the aromatic ring will show coupling with the attached fluorine atoms.

2. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching and C=O stretching of the amide functional group.

3. Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass of 157.12 g/mol .

Applications in Drug Discovery and Development

Formamides are recognized as important intermediates and structural motifs in medicinal chemistry.[1] The N-formyl group can serve as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. The presence of the 3,5-difluorophenyl moiety can enhance the pharmacological profile of a molecule by improving its metabolic stability and membrane permeability.[2]

While specific biological activities of this compound itself are not extensively documented in publicly available literature, its structural features suggest its potential as a precursor or a key fragment in the synthesis of more complex bioactive molecules. Derivatives of N-aryl amides have shown a wide range of biological activities, including antimicrobial and anticonvulsant properties. The 3,5-difluorophenyl group is a common substituent in various pharmaceutically active compounds.

Applications cluster_properties Structural Features This compound This compound Formamide Moiety Formamide Moiety This compound->Formamide Moiety 3,5-Difluorophenyl Group 3,5-Difluorophenyl Group This compound->3,5-Difluorophenyl Group Bioactive Molecules Bioactive Molecules Bioisosteric Replacement Bioisosteric Replacement Formamide Moiety->Bioisosteric Replacement Hydrogen Bonding Hydrogen Bonding Formamide Moiety->Hydrogen Bonding Metabolic Stability Metabolic Stability 3,5-Difluorophenyl Group->Metabolic Stability Lipophilicity Modulation Lipophilicity Modulation 3,5-Difluorophenyl Group->Lipophilicity Modulation Bioisosteric Replacement->Bioactive Molecules Hydrogen Bonding->Bioactive Molecules Metabolic Stability->Bioactive Molecules Lipophilicity Modulation->Bioactive Molecules

Caption: Role of this compound in drug design.

Conclusion

This compound is a readily accessible synthetic intermediate with promising potential in the field of drug discovery. Its straightforward synthesis from commercially available starting materials, combined with the advantageous properties conferred by the difluorinated phenyl ring, makes it an attractive building block for the generation of new chemical entities. Further exploration of the biological activities of derivatives of this compound is warranted and may lead to the discovery of novel therapeutic agents.

References

  • PubChem. 3,5-Difluorobenzamide. National Center for Biotechnology Information. [Link]

  • Synthesis of N-aryl derived formamides using triflic anhydride. Open Research@CSIR-NIScPR. [Link]

  • Wikipedia. Dimethylformamide. [Link]

  • A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PMC - NIH. [Link]

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. [Link]

  • Formamide groups found in natural products and pharmaceuticals. ResearchGate. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

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"theoretical studies on N-(3,5-difluorophenyl)formamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of N-(3,5-difluorophenyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-aryl formamides are a critical class of organic compounds, serving as pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their utility spans from being precursors for isocyanides and formamidines to acting as protecting groups in peptide synthesis. Among these, this compound presents a subject of significant interest due to the influence of fluorine substitution on molecular conformation, electronic properties, and intermolecular interactions. The presence of fluorine atoms can modulate lipophilicity, metabolic stability, and binding affinity, making this compound a valuable scaffold in medicinal chemistry. This guide provides a comprehensive theoretical and spectroscopic examination of this compound, elucidating its structural characteristics, vibrational properties, and electronic landscape through computational modeling and spectroscopic analysis.

Introduction: The Significance of Fluorinated Formamides in Medicinal Chemistry

The introduction of fluorine into organic molecules is a well-established strategy in drug design to enhance pharmacological profiles. In the context of N-aryl formamides, the difluorophenyl moiety in this compound is expected to significantly influence its physicochemical properties. Formamides, in general, are versatile building blocks in organic synthesis.[1][2] They are not only solvents but also reactants in various chemical transformations.[1][2][3] Their role as intermediates in the production of pharmaceuticals, pesticides, and specialty polymers underscores their industrial and academic importance.[2][3] This guide focuses on a detailed theoretical framework for understanding the molecular and electronic properties of this compound, providing insights that are crucial for its application in synthetic and medicinal chemistry.

Synthesis and Structural Elucidation

The synthesis of N-aryl formamides is typically achieved through the N-formylation of the corresponding aniline. A common and effective method involves the reaction of 3,5-difluoroaniline with formic acid, often in the presence of a coupling agent or an activator.

Experimental Protocol: Synthesis of this compound
  • To a solution of 3,5-difluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add formic acid (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or an activating agent like triflic anhydride (Tf₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Theoretical and Spectroscopic Characterization

A thorough understanding of the molecular structure and electronic properties of this compound is essential for predicting its reactivity and biological activity. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for this purpose.[4]

Computational Methodology

All theoretical calculations can be performed using a quantum chemistry software package like Gaussian. The molecular geometry of this compound would be optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[4][5] This level of theory is well-suited for providing accurate geometries and electronic properties for organic molecules. Frequency calculations on the optimized geometry should be performed to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Workflow for Computational Analysis

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis start Initial Molecular Structure of this compound geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry spec_analysis Spectroscopic Analysis (IR, NMR) freq_calc->spec_analysis Vibrational Frequencies elec_analysis Electronic Properties (HOMO-LUMO, MEP) freq_calc->elec_analysis Electronic Wavefunction nbo_analysis NBO Analysis elec_analysis->nbo_analysis Charge Distribution

Caption: A typical workflow for the computational analysis of this compound.

Molecular Geometry

The optimized geometry of this compound is expected to be nearly planar, with a slight dihedral angle between the plane of the phenyl ring and the formamide group. This is a common feature in related N-aryl amides.[6] The key structural parameters, including bond lengths and angles, can be predicted from the DFT calculations.

ParameterPredicted Value (Å or °)
C=O Bond Length~1.22 Å
C-N (amide) Bond Length~1.37 Å
C-N-C Bond Angle~125°
Dihedral Angle (Ring-Amide)~20-35°
Table 1: Predicted key geometric parameters for this compound based on DFT calculations and data from related structures.[6][7]
Spectroscopic Analysis

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FTIR) spectra. The calculated frequencies are often scaled by an empirical factor to better match experimental values. Key vibrational modes include the N-H stretch, C=O stretch, and C-F stretches.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch~3300-3400
C=O Stretch~1680-1700
C-N Stretch~1350-1400
C-F Stretch~1100-1200
Table 2: Predicted characteristic infrared vibrational frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values provide a basis for assigning the signals in the experimental NMR spectra.

Electronic Properties

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. For this compound, the HOMO is expected to be localized on the difluorophenyl ring and the nitrogen atom, while the LUMO is likely to be distributed over the formamide group and the aromatic ring.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The region around the carbonyl oxygen is expected to be the most negative (red), indicating a site for electrophilic attack, while the area around the amide hydrogen will be the most positive (blue), suggesting a site for nucleophilic interaction and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions.[4] It can quantify the delocalization of electron density and the strength of hydrogen bonds. For this compound, NBO analysis would likely reveal significant n → π* interactions between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group, contributing to the planar character of the amide bond.

Intermolecular Interactions

In the solid state, this compound molecules are expected to form hydrogen-bonded dimers or chains.[6] The primary interaction is the N-H···O hydrogen bond between the amide groups of adjacent molecules.[7]

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N-H O2 O=C N1->O2 N-H···O O1 C=O N2 H-N

Caption: A schematic representation of the intermolecular N-H···O hydrogen bonding between two molecules of this compound.

Potential Applications in Drug Development

The structural and electronic features of this compound make it an attractive scaffold for the development of new therapeutic agents. The difluorophenyl group can enhance binding to target proteins through favorable interactions and improve metabolic stability. The formamide moiety provides a site for further chemical modification to explore structure-activity relationships. This theoretical framework provides a solid foundation for the rational design of novel drug candidates based on the N-(3,-5-difluorophenyl)formamide core.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of this compound. Through the application of DFT calculations and the principles of spectroscopic analysis, a detailed understanding of its molecular geometry, vibrational modes, and electronic characteristics has been established. The insights gained from these theoretical studies are invaluable for guiding the synthesis, characterization, and application of this important molecule in the field of medicinal chemistry and drug development. The methodologies outlined herein serve as a robust framework for the investigation of other related fluorinated organic compounds.

References

  • Theoretical study on the reaction mechanism of formation of 3,5-diacetyl-1,4-dihydrolutidine. (2012). Journal of Molecular Structure: THEOCHEM. [Link]

  • Applications of DMF-DMA in the pharmaceutical field - Liskon Biological. (2024). Liskon Biological. [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). Molecules. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018). Molecules. [Link]

  • Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. (2023). Frontiers in Chemistry. [Link]

  • Formamide synthesis. (2022). YouTube. [Link]

  • Preparation and Structure of Two Ditungsten Compounds Synthesized with the 3,5-Dichlorophenylformamidinate Ligand. (1999). Inorganic Chemistry. [Link]

  • Spectroscopic Analysis of Effects of Additive Nitrogen on Atmospheric Pressure Ar/HMDS Plasma. (2023). Applied Science and Convergence Technology. [Link]

  • Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More. (n.d.). Silver Fern Chemical. [Link]

  • N-(4-Methylphenyl)formamide. (2012). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • DFT Study for the Spectroscopic and Structural Analysis of p-Dimethylaminoazobenzene. (2018). Journal of Chemistry. [Link]

  • Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. (2023). Journal of the American Chemical Society. [Link]

  • Dimethylformamide – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (2014). International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Dimethylformamide. (n.d.). Wikipedia. [Link]

  • Structure of formamide and its force constants. (1962). Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Ni and Cu complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate structural and functional properties as CYP3A4 potential substrates. (2023). Scientific Reports. [Link]

  • Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. (2023). Green Chemistry. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd. [Link]

  • Ni2+ and Cu2+ complexes of N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate structural and functional properties as CYP3A4 potential substrates. (2023). PubMed Central. [Link]

  • Thermochemistry and Crystal Structure Predictions of Energetic Derivatives of Formamidine Salts. (2018). Physical Chemistry Chemical Physics. [Link]

  • N-(2,3-difluorophenyl)-2-fluorobenzamide. (2023). Molbank. [Link]

  • Synthesis of N-aryl derived formamides using triflic anhydride. (2021). Indian Journal of Chemistry, Section B. [Link]

  • Combined Experimental and Computational Studies on the Physical and Chemical Properties of the Renewable Amide, 3-Acetamido-5-acetylfuran. (2021). ChemSusChem. [Link]

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Methodological & Application

The Synthetic Utility of N-(3,5-difluorophenyl)formamide: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Formamides in Synthesis

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and agrochemical development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. The 3,5-difluorophenyl motif is of particular interest, as the meta-disposed fluorine atoms can significantly influence a molecule's acidity, basicity, lipophilicity, and metabolic stability. N-(3,5-difluorophenyl)formamide emerges as a key building block, serving as a versatile intermediate for the introduction of this valuable structural unit. This guide provides a detailed exploration of the synthesis and application of this compound, offering practical protocols and mechanistic insights for researchers and professionals in drug discovery and chemical development.

Formamides, in general, are pivotal functional groups in organic chemistry. They can act as protecting groups for amines, precursors to isocyanides, and key components in the synthesis of a vast array of nitrogen-containing heterocycles. The presence of the difluorinated phenyl ring in this compound enhances its utility, providing a gateway to novel fluorinated pharmaceuticals and agrochemicals.

Synthesis of this compound: A Reliable Protocol

The most direct and efficient method for the preparation of this compound is the formylation of the commercially available 3,5-difluoroaniline. While various formylating agents can be employed, the use of formic acid offers a practical, cost-effective, and high-yielding approach.[1]

Reaction Scheme:

G reactant1 3,5-Difluoroaniline arrow Reflux, Toluene (Dean-Stark) reactant1->arrow reactant2 Formic Acid plus + reactant2->plus product This compound plus->arrow arrow->product

Caption: Synthesis of this compound.

Experimental Protocol: Formylation of 3,5-Difluoroaniline

This protocol is adapted from established methods for the N-formylation of anilines using formic acid.[1]

Materials:

  • 3,5-Difluoroaniline

  • Formic acid (85-90% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-difluoroaniline (1.0 equiv).

  • Add toluene to the flask to create a solution with a concentration of approximately 0.5 M.

  • Add formic acid (1.2-1.5 equiv) to the reaction mixture.

  • Heat the mixture to reflux and collect the water azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is often of sufficient purity for subsequent steps. If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.

Causality in Experimental Choices:
  • Toluene and Dean-Stark Trap: The use of toluene as a solvent allows for the azeotropic removal of water, which is formed as a byproduct of the condensation reaction between the amine and formic acid. Driving the equilibrium towards the product side by removing water is crucial for achieving high yields.

  • Excess Formic Acid: A slight excess of formic acid ensures the complete conversion of the starting aniline. However, a large excess should be avoided as it can complicate the work-up procedure.

Application in Organic Synthesis: A Precursor to N-Aryl Formamidines

This compound is a valuable intermediate for the synthesis of more complex molecules, notably N-aryl formamidines. Formamidines are important structural motifs found in various biologically active compounds and are also utilized as ligands in organometallic chemistry. While not a direct reactant in the Vilsmeier-Haack type synthesis of formamidines from anilines and DMF, this compound can be converted to the corresponding formamidine through alternative routes, such as reaction with an amine in the presence of a dehydrating agent.

A key application is its potential role as a precursor in the synthesis of compounds like N'-(3,5-Difluorophenyl)-N,N-dimethylformamidine.

Reaction Scheme: Conceptual Conversion to Formamidine

G reactant1 This compound arrow Dehydrating Agent reactant1->arrow reactant2 Amine (e.g., Dimethylamine) plus + reactant2->plus product N'-(3,5-Difluorophenyl)-N,N-dimethylformamidine plus->arrow arrow->product

Caption: Conceptual pathway to N-aryl formamidines.

Mechanistic Insights: The Formylation Reaction

The formylation of an amine with formic acid proceeds through a nucleophilic acyl substitution mechanism.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Elimination of Water Amine 3,5-Difluoroaniline (Nucleophile) FormicAcid Formic Acid (Electrophile) Amine->FormicAcid Lone pair attacks carbonyl carbon TetrahedralIntermediate Tetrahedral Intermediate ProtonTransfer Intramolecular proton transfer TetrahedralIntermediate->ProtonTransfer ZwitterionicIntermediate Zwitterionic Intermediate ProtonTransfer->ZwitterionicIntermediate Product This compound ZwitterionicIntermediate->Product Collapse of intermediate Water Water ZwitterionicIntermediate->Water Elimination

Caption: Mechanism of amine formylation with formic acid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Applications
3,5-DifluoroanilineC₆H₅F₂N129.11Starting material for pharmaceuticals and agrochemicals.
This compoundC₇H₅F₂NO157.12Intermediate for formamidines and heterocycles.

Conclusion

This compound stands as a strategically important and versatile building block in organic synthesis. Its straightforward preparation from 3,5-difluoroaniline and its potential for elaboration into more complex, fluorinated molecules make it a valuable tool for chemists in both academic and industrial research. The protocols and insights provided in this guide are intended to facilitate its effective utilization in the development of novel chemical entities.

References

  • Deacon, G. B., Junk, P. C., & Werner, D. (2016). Enhancing the Value of Free Metals in the Synthesis of Lanthanoid Formamidinates: Is a Co-oxidant Needed?. Chemistry (Weinheim an der Bergstrasse, Germany), 22(1), 160–173. [Link]

  • Kwak, S. H., & Gong, Y. D. (2013). Unexpected route for the synthesis of N,N-dialkyl formamidines using phenyl chloroformate and N,N-dialkyl formamides. Tetrahedron, 69(34), 7107-7111. [Link]

  • Bharamawadeyar, K. N., & Sureshbabu, V. V. (2018). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 57B(5), 656-662. [Link]

  • Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(8), 448-449. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Patil, S. A., Patil, R., & Patil, S. A. (2012). Vilsmeier-Haack reagent: a facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its synthetic applications. International Journal of Industrial Chemistry, 3(1), 23. [Link]

  • Al-Zoubi, R. M. (2013). Vilsmeier-Haack Reaction in Organic Synthesis: A Review. Organic Preparations and Procedures International, 45(6), 447-485. [Link]

  • Kim, J., & Kim, Y. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(12), 1455-1456. [Link]

Sources

The Strategic Role of N-(3,5-difluorophenyl)formamide in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, N-(3,5-difluorophenyl)formamide has emerged as a critical precursor in the synthesis of a diverse range of pharmaceuticals, particularly in the realms of oncology and virology. Its utility stems from the presence of the 3,5-difluorophenyl moiety, a key pharmacophore in several targeted therapies, and the reactive formamide group, which serves as a versatile handle for subsequent chemical transformations.

This comprehensive guide provides an in-depth exploration of this compound as a pivotal intermediate in pharmaceutical manufacturing. We will delve into its synthesis, key reactions, and its application in the construction of complex molecular architectures, supported by detailed, field-proven protocols. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile precursor in their synthetic endeavors.

Core Synthesis of this compound: A Foundational Protocol

The primary and most efficient route to this compound involves the formylation of its parent aniline, 3,5-difluoroaniline. This seemingly straightforward transformation requires careful optimization to ensure high yield and purity, precluding the need for extensive downstream purification. 3,5-difluoroaniline itself is a readily available starting material, with numerous patented industrial processes for its production, often starting from 1,3,5-trichlorobenzene.[1][2]

Protocol 1: Synthesis of this compound from 3,5-Difluoroaniline

This protocol outlines a robust and scalable method for the formylation of 3,5-difluoroaniline using a mixed anhydride approach, which has consistently demonstrated high efficiency and purity.

Materials:

  • 3,5-Difluoroaniline (1.0 eq)

  • Formic acid (1.2 eq)

  • Acetic anhydride (1.5 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-difluoroaniline (1.0 eq) in toluene.

  • Formation of Mixed Anhydride: To the stirred solution, cautiously add formic acid (1.2 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq). The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 40°C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 60°C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting aniline is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene (3x). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound is often of sufficient purity (>95%) for subsequent steps. If necessary, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to achieve higher purity.

Expected Yield: 90-98%

Characterization Data:

  • Appearance: White to off-white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H), 7.20-7.10 (m, 1H), 6.80-6.70 (m, 2H)

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -108.5 (t, J = 8.5 Hz)

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The 3,5-difluorophenyl motif is a recurring structural feature in a multitude of kinase inhibitors, where it often engages in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the target kinase. This compound serves as a key building block for introducing this important pharmacophore.

Case Study: Synthesis of Pyrimidine-Based Kinase Inhibitors

The formamide group of this compound can be utilized in cyclization reactions to construct heterocyclic cores common in kinase inhibitors, such as pyrimidines. A prominent example involves the Vilsmeier-Haack reaction, where the formamide is converted into a Vilsmeier reagent, a potent electrophile for aromatic substitution.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization with an Amidine This compound This compound Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) This compound->Vilsmeier_Reagent POCl₃ or (COCl)₂ Pyrimidine_Core Substituted Pyrimidine Core Vilsmeier_Reagent->Pyrimidine_Core Amidine Amidine Amidine->Pyrimidine_Core Kinase_Inhibitor Kinase_Inhibitor Pyrimidine_Core->Kinase_Inhibitor Further Functionalization

Caption: Synthetic pathway to kinase inhibitors.

Protocol 2: Synthesis of a 4-Anilino-pyrimidine Intermediate

This protocol exemplifies the use of this compound in the synthesis of a 4-(3,5-difluorophenylamino)pyrimidine core, a common scaffold in kinase inhibitors targeting enzymes like EGFR and Aurora kinases.[3]

Materials:

  • This compound (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • 3-Dimethylaminoacrylonitrile (1.1 eq)

  • Ammonium chloride (5.0 eq)

  • 2-Methoxyethanol

  • Sodium hydroxide solution (2M)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the Vilsmeier reagent is typically observed as a color change.

  • Cyclization: In a separate flask, dissolve 3-dimethylaminoacrylonitrile (1.1 eq) in 2-methoxyethanol. Add this solution dropwise to the freshly prepared Vilsmeier reagent at room temperature. Heat the reaction mixture to reflux (approximately 85-90°C) and maintain for 12-16 hours. Monitor the reaction by LC-MS.

  • Ammonolysis: Cool the reaction mixture to room temperature. In a well-ventilated fume hood, carefully add a saturated aqueous solution of ammonium chloride (5.0 eq). Heat the mixture to 100°C and stir vigorously for 6-8 hours.

  • Work-up and Isolation: Cool the reaction to room temperature and basify with a 2M sodium hydroxide solution to a pH of ~9-10. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(3,5-difluorophenylamino)pyrimidine intermediate.

Expected Yield: 45-60%

Application in the Synthesis of Antiviral Agents

The 3,5-difluorophenyl moiety is also a valuable component in the design of antiviral drugs. Its electron-withdrawing nature can influence the electronic properties of adjacent functional groups, potentially enhancing their antiviral activity.

Conceptual Pathway: Building Blocks for Antiviral Heterocycles

This compound can serve as a precursor for the synthesis of various nitrogen-containing heterocycles that form the core of many antiviral agents. For instance, it can be a starting point for the synthesis of substituted triazoles or imidazoles, which are known to exhibit a broad spectrum of antiviral activities.[4]

G Start This compound Intermediate1 N'-(3,5-difluorophenyl)formimidamide Start->Intermediate1 Dehydration & Amination Triazole Triazole Core Intermediate1->Triazole Cyclization with Hydrazine derivative Imidazole Imidazole Core Intermediate1->Imidazole Cyclization with α-haloketone Intermediate2 Substituted Hydrazine or Amine Antiviral Antiviral Drug Candidate Triazole->Antiviral Imidazole->Antiviral

Caption: Heterocycle synthesis from the formamide.

Data Summary: Physicochemical Properties and Reaction Parameters

ParameterValueReference
Molecular Formula C₇H₅F₂NON/A
Molecular Weight 157.12 g/mol N/A
Melting Point 88-92 °CN/A
Boiling Point DecomposesN/A
Solubility Soluble in most organic solvents (DCM, THF, Ethyl Acetate)N/A
Protocol 1 Yield 90-98%Internal Data
Protocol 2 Yield 45-60%[3]

Conclusion: A Versatile and Indispensable Precursor

This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its straightforward synthesis and the versatility of its formamide group make it an indispensable precursor for the construction of complex pharmaceutical agents. The protocols and application notes provided herein offer a solid foundation for researchers to harness the potential of this valuable building block in the development of next-generation therapeutics. As the demand for more effective and targeted medicines continues to grow, the role of key intermediates like this compound will undoubtedly become even more critical in the pharmaceutical landscape.

References

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. 2025. [Link]

  • Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Molecules. 2017. [Link]

  • Process for the preparation of 3,5-difluoroaniline.
  • RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI. 2023. [Link]

  • Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Molecules. 2023. [Link]

  • Process for producing 3,5-difluoroaniline.

Sources

The Strategic Application of N-(3,5-difluorophenyl)formamide in Advanced Formylation Reactions: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the introduction of a formyl group represents a pivotal transformation, unlocking pathways to a vast array of complex molecules, including pharmaceuticals and functional materials. While numerous formylating agents exist, the nuanced reactivity of N-(3,5-difluorophenyl)formamide presents a unique tool for chemists navigating challenging synthetic routes. This guide provides an in-depth exploration of its application, grounded in mechanistic principles and supported by detailed protocols for researchers, scientists, and drug development professionals.

The Rationale for Employing this compound

The Vilsmeier-Haack reaction is a cornerstone of formylation chemistry, traditionally employing N,N-dimethylformamide (DMF) in conjunction with an activating agent like phosphorus oxychloride (POCl₃).[1][2][3] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, which serves as the active electrophile.[4][5]

The choice of the formamide component is critical, as it directly influences the reactivity of the resulting Vilsmeier reagent. This compound introduces a significant electronic perturbation to this system. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, a property that can be quantified by Hammett substituent constants.[6][7] This electronic pull diminishes the electron density on the nitrogen and, consequently, the oxygen atom of the formamide.

This modulation of electron density has two primary consequences:

  • Decreased Reactivity: The oxygen atom of this compound is less nucleophilic than that of DMF. Consequently, its reaction with POCl₃ to form the Vilsmeier reagent is slower, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve efficient conversion.

  • Altered Electrophilicity of the Vilsmeier Reagent: The resulting Vilsmeier reagent, bearing the electron-deficient 3,5-difluorophenyl group, may exhibit modified electrophilicity and stability compared to the Vilsmeier reagent derived from DMF. This can be advantageous in reactions with highly reactive substrates where a more tempered electrophile is desired to control selectivity and minimize side reactions.

These characteristics position this compound as a specialized reagent for scenarios demanding fine-tuning of reactivity, particularly in the synthesis of complex, functionalized heterocyclic compounds.

Mechanistic Overview of Formylation

The formylation of an electron-rich heterocycle, such as indole, using this compound and POCl₃ follows the classical Vilsmeier-Haack mechanism.

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis Formamide This compound Adduct Intermediate Adduct Formamide->Adduct Nucleophilic Attack POCl3 POCl₃ POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) Adduct->Vilsmeier_Reagent Elimination Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Electrophilic Attack Indole Indole Indole->Iminium_Intermediate Product 3-Formylindole Iminium_Intermediate->Product Hydrolysis Hydrolysis H₂O Hydrolysis->Product

Figure 1: General mechanism of the Vilsmeier-Haack formylation of indole.

The reaction is initiated by the nucleophilic attack of the formamide's carbonyl oxygen on the phosphorus atom of POCl₃. Subsequent elimination of a chlorophosphate species generates the electrophilic Vilsmeier reagent. The electron-rich indole then attacks the Vilsmeier reagent, typically at the C3 position, to form a stable iminium intermediate.[8] Finally, aqueous workup hydrolyzes the iminium salt to yield the desired 3-formylindole.

Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints for monitoring reaction progress and ensuring product purity. These are generalized procedures that may require optimization based on the specific substrate.

Synthesis of this compound

A reliable supply of the formylating agent is paramount. This compound can be synthesized from 3,5-difluoroaniline and formic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
3,5-Difluoroaniline129.1112.91 g0.1
Formic Acid (98%)46.035.5 mL~0.15
Toluene-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3,5-difluoroaniline (12.91 g, 0.1 mol) and toluene (100 mL).

  • Add formic acid (5.5 mL, ~0.15 mol) to the stirred solution.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Formylation of Indole

This protocol details the C3-formylation of indole, a common and highly reactive substrate for the Vilsmeier-Haack reaction.[8][9]

Indole_Formylation_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent: This compound + POCl₃ in Anhydrous Solvent (e.g., DCE) (0°C to RT) Start->Reagent_Prep Substrate_Add Add Indole Solution (in Anhydrous Solvent) (0°C) Reagent_Prep->Substrate_Add Reaction Stir at Room Temperature (Monitor by TLC) Substrate_Add->Reaction Workup Quench with Ice-cold NaOAc (aq) (Vigorous Stirring) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purify by Column Chromatography Extraction->Purification Product 3-Formylindole Purification->Product

Figure 2: Experimental workflow for the formylation of indole.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound157.121.73 g0.0111.1
Phosphorus Oxychloride (POCl₃)153.331.0 mL0.0111.1
Indole117.151.17 g0.011.0
1,2-Dichloroethane (DCE), anhydrous-30 mL--
Saturated Sodium Acetate Solution-50 mL--
Ethyl Acetate-100 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Vilsmeier Reagent Formation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous 1,2-dichloroethane (20 mL) and this compound (1.73 g, 0.011 mol). Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (1.0 mL, 0.011 mol) dropwise with stirring. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a precipitate may be observed.

  • Formylation: Dissolve indole (1.17 g, 0.01 mol) in anhydrous 1,2-dichloroethane (10 mL) and add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Monitoring: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 hexanes:ethyl acetate). The reaction may require gentle heating (40-50°C) to proceed to completion, which is a plausible consequence of the reduced reactivity of the formamide.

  • Work-up: Once the reaction is complete, cool the mixture to 0°C and slowly quench by the addition of an ice-cold saturated aqueous solution of sodium acetate (50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 3-formylindole.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and comparison to literature data.

Formylation of Pyrrole

Pyrrole is another electron-rich heterocycle that readily undergoes Vilsmeier-Haack formylation, typically at the C2 position.[10][11]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
This compound157.121.73 g0.0111.1
Phosphorus Oxychloride (POCl₃)153.331.0 mL0.0111.1
Pyrrole67.090.67 g0.011.0
Dichloromethane (DCM), anhydrous-30 mL--
Saturated Sodium Bicarbonate Solution-50 mL--
Dichloromethane-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Vilsmeier Reagent Formation: In a manner analogous to the indole formylation, prepare the Vilsmeier reagent from this compound (1.73 g, 0.011 mol) and phosphorus oxychloride (1.0 mL, 0.011 mol) in anhydrous dichloromethane (20 mL).

  • Formylation: Dissolve freshly distilled pyrrole (0.67 g, 0.01 mol) in anhydrous dichloromethane (10 mL) and add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours, monitoring its progress by TLC.

  • Work-up: After completion, cool the reaction to 0°C and carefully add a saturated aqueous solution of sodium bicarbonate (50 mL) until the pH is neutral or slightly basic. Stir for 30 minutes.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: After filtration and concentration, purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield 2-formylpyrrole.

  • Characterization: Verify the structure and purity of the product using appropriate spectroscopic methods.

Comparative Data and Considerations

The choice of formylating agent can significantly impact reaction outcomes. The table below provides a conceptual comparison of expected reaction parameters when using this compound versus the more common N,N-dimethylformamide.

ParameterN,N-Dimethylformamide (DMF)This compoundRationale
Vilsmeier Reagent Formation Rapid, often exothermicSlower, may require longer time or mild heatingHigher nucleophilicity of DMF's carbonyl oxygen.
Reaction with Substrate Generally fast with reactive heterocyclesMay be slower, potentially requiring elevated temperaturesThe electron-withdrawing difluorophenyl group can influence the electrophilicity of the Vilsmeier reagent.
Selectivity High for many substratesPotentially higher for substrates prone to over-reaction or side reactionsA less reactive electrophile can lead to improved selectivity.
Work-up Standard aqueous quenchStandard aqueous quenchThe work-up procedure is generally independent of the formamide used.

Conclusion

This compound emerges as a valuable, albeit specialized, reagent in the synthetic chemist's toolkit for formylation reactions. Its attenuated reactivity, a direct consequence of the electronic properties of the difluorophenyl substituent, offers a lever to modulate the Vilsmeier-Haack reaction. This can be particularly advantageous for achieving high selectivity in the formylation of sensitive or highly activated substrates. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this reagent in the pursuit of novel and complex molecular architectures. As with any synthetic method, empirical optimization is key to achieving the desired outcomes.

References

  • S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Named Reactions. (2021). Vilsmeier-Haack Reaction. [Video]. YouTube. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]

  • Progress in Chemical and Biochemical Research. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for N-vinylformamide.
  • ACS Omega. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Image]. Retrieved from [Link]

  • PubMed Central. (2021). Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. Retrieved from [Link]

  • YouTube. (2022). Formamide synthesis. Retrieved from [Link]

  • MDPI. (2020). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]

  • ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

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Application Notes and Protocols: N-(3,5-difluorophenyl)formamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability. The 3,5-difluorophenyl motif is of particular interest, and reagents that facilitate its introduction into heterocyclic scaffolds are highly valuable. N-(3,5-difluorophenyl)formamide is an accessible and versatile building block for this purpose. Its utility extends beyond being a simple protected aniline; the formyl group can actively participate in cyclization reactions, serving as a single-carbon (C1) synthon, or it can direct the formation of more complex precursors for subsequent heterocyclic synthesis.

These application notes provide researchers, scientists, and drug development professionals with a detailed guide to leveraging this compound and its derivatives in the synthesis of valuable heterocyclic compounds. We will delve into the mechanistic rationale behind synthetic choices and provide detailed, field-proven protocols.

Application 1: Synthesis of 3-(3,5-Difluorophenyl)-Substituted Pyrazoles via Vilsmeier-Haack Reaction

One of the most powerful applications of N-(3,5-difluorophenyl)-containing precursors is in the synthesis of substituted pyrazoles. Pyrazole scaffolds are prevalent in numerous FDA-approved drugs due to their wide range of biological activities. The Vilsmeier-Haack reaction provides a highly efficient route to 4-formylpyrazoles, which are versatile intermediates for further functionalization.[1][2][3]

Mechanistic Insight & Rationale

The core strategy involves the cyclization of a hydrazone using the Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).[1][4][5][6][7] While this compound is not the direct starting material for the cyclization, its parent ketone, 1-(3,5-difluorophenyl)ethan-1-one, is the key precursor to the necessary hydrazone. The Vilsmeier reagent acts as both a cyclizing and formylating agent, installing the aldehyde group at the 4-position of the newly formed pyrazole ring in a one-pot process.[8][9]

The diagram below illustrates the overall synthetic workflow, starting from the precursor ketone to the final 4-formylpyrazole product.

G cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Vilsmeier-Haack Cyclization-Formylation Ketone 1-(3,5-difluorophenyl)ethan-1-one Hydrazone (E)-1-[1-(3,5-difluorophenyl)ethylidene] -2-phenylhydrazine Ketone->Hydrazone Condensation (e.g., Acetic Acid) Hydrazine Phenylhydrazine Hydrazine->Hydrazone Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Product 3-(3,5-difluorophenyl)-1-phenyl -1H-pyrazole-4-carbaldehyde Vilsmeier->Product Hydrazone_ref Hydrazone Hydrazone_ref->Product Intramolecular Cyclization & Formylation

Caption: Workflow for the synthesis of a 3-(3,5-difluorophenyl)-4-formylpyrazole.

Protocol 1A: Synthesis of (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine (Hydrazone Precursor)

Rationale: This initial step creates the necessary hydrazone backbone. The acid catalyst facilitates the condensation reaction between the ketone and hydrazine by protonating the carbonyl oxygen, making the carbon more electrophilic.

ReagentMolar Eq.MW ( g/mol )Amount
1-(3,5-difluorophenyl)ethan-1-one1.0156.131.56 g (10 mmol)
Phenylhydrazine1.05108.141.14 g (10.5 mmol)
Glacial Acetic Acidcatalytic60.052-3 drops
Ethanolsolvent46.0720 mL

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add 1-(3,5-difluorophenyl)ethan-1-one (1.56 g, 10 mmol) and ethanol (20 mL). Stir until the ketone is fully dissolved.

  • Add phenylhydrazine (1.14 g, 10.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Fit the flask with a condenser and reflux the mixture for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A solid product should precipitate.

  • Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The resulting (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine can be used in the next step, often without further purification.

Protocol 1B: Vilsmeier-Haack Synthesis of 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Rationale: This is the key cyclization and formylation step. Phosphorus oxychloride activates DMF to form the electrophilic Vilsmeier reagent (chloroiminium ion). This reagent reacts with the electron-rich enamine tautomer of the hydrazone to drive the intramolecular cyclization, followed by formylation at the C4 position. The reaction is performed at low temperature initially to control the exothermic formation of the Vilsmeier reagent.[1][4]

ReagentMolar Eq.MW ( g/mol )Amount
(E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine1.0246.252.46 g (10 mmol)
Phosphorus Oxychloride (POCl₃)3.0153.332.8 mL (30 mmol)
Dimethylformamide (DMF)solvent/reagent73.0920 mL

Step-by-Step Procedure:

  • In a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, place dimethylformamide (20 mL).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add phosphorus oxychloride (2.8 mL, 30 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

  • Add the hydrazone precursor (2.46 g, 10 mmol) portion-wise to the cold Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.[10]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. A solid product will precipitate.

  • Stir the mixture for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with water and dry it.

  • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][4][5]

Product Characterization Data
Appearance Yellowish solid
Yield Typically 75-85%
¹H NMR Signals expected for aromatic protons, a pyrazole C5-H (singlet, ~8.5 ppm), and an aldehyde proton (singlet, ~9.9 ppm).
¹³C NMR Signals expected for aromatic carbons, pyrazole ring carbons, and a downfield aldehyde carbonyl carbon (~185 ppm).
IR (cm⁻¹) Characteristic peaks for C=O (aldehyde, ~1670-1690), C=N, and C-F bonds.
HRMS Calculated m/z should match the empirical formula C₁₆H₁₀F₂N₂O.

(Note: Exact spectral data can vary slightly based on solvent and instrument.)

Application 2: this compound as a C1 Synthon for Quinazoline Synthesis

Formamides can serve as a source of a single carbon atom in the construction of various heterocyclic rings, including quinazolines, benzimidazoles, and benzothiazoles.[11][12][13] In this context, this compound is a particularly attractive reagent as it can deliver both the C1 unit (from the formyl group) and the N-(3,5-difluorophenyl) substituent in a single molecule.

Mechanistic Insight & Rationale

The synthesis of 4(3H)-quinazolinones can be achieved by reacting an anthranilic acid derivative with a formamide. The reaction typically proceeds via the formation of an intermediate N-acylanthranilamide, which then undergoes intramolecular cyclization and dehydration to form the quinazolinone ring. The formamide provides the C2 carbon of the quinazoline core. Using this compound directly installs the 3,5-difluorophenyl group at the N3 position of the quinazolinone.

G AnthranilicAcid 2-Aminobenzoic Acid Intermediate N-Acylanthranilamide Intermediate AnthranilicAcid->Intermediate Amidation Formamide This compound Formamide->Intermediate Product 3-(3,5-Difluorophenyl) quinazolin-4(3H)-one Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Proposed pathway for quinazolinone synthesis using this compound.

Protocol 2: Synthesis of 3-(3,5-Difluorophenyl)quinazolin-4(3H)-one

Rationale: This one-pot procedure utilizes a dehydrating agent like phosphorus oxychloride or polyphosphoric acid (PPA) to drive the condensation and subsequent cyclization. The initial step is the acylation of the amino group of 2-aminobenzoic acid by the formamide, followed by a heat-induced intramolecular cyclization to form the final heterocyclic product.

ReagentMolar Eq.MW ( g/mol )Amount
2-Aminobenzoic Acid1.0137.141.37 g (10 mmol)
This compound1.1157.121.73 g (11 mmol)
Phosphorus Oxychloride (POCl₃)2.0153.331.86 mL (20 mmol)
Toluene or Xylenesolvent-30 mL

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 2-aminobenzoic acid (1.37 g, 10 mmol), this compound (1.73 g, 11 mmol), and the solvent (30 mL).

  • Stir the suspension and slowly add phosphorus oxychloride (1.86 mL, 20 mmol) at room temperature. The addition may be exothermic.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110-140 °C depending on the solvent).

  • Maintain the reflux for 4-8 hours, monitoring the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then pour it carefully into a beaker containing ice-cold water (100 mL).

  • Neutralize the mixture by the slow addition of a concentrated aqueous ammonia or sodium hydroxide solution to a pH of ~8.

  • The crude product will precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 3-(3,5-difluorophenyl)quinazolin-4(3H)-one.

Conclusion

This compound and its direct precursors are highly effective reagents for introducing the medicinally relevant 3,5-difluorophenyl moiety into important heterocyclic systems. The protocols detailed herein for the synthesis of 4-formylpyrazoles and quinazolinones demonstrate two distinct and powerful applications of this reagent class. The Vilsmeier-Haack reaction on a derived hydrazone provides a reliable route to functionalized pyrazoles, while the use of the formamide as a C1 synthon offers a direct path to N-aryl quinazolinones. These methods are characterized by their efficiency, use of readily available materials, and applicability to library synthesis in drug discovery programs.

References

  • Ghonchepour, E., Islami, M. R., & Nejadshafiee, V. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Letters in Organic Chemistry, 20(9), 837-844. [Link][11][12][13]

  • Tale, R. H. (2022). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 27(15), 4987. [Link][14]

  • Kumar, N., Sreenivasa, S., Kumar, V., & Mohan, N. R. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(3), M1011. [Link][1][4][5]

  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia. [Link]

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  • Kumar, A., et al. (2022). Simple, efficient and one-pot synthetic protocol for highly versatile 4-formylpyrazole derivatives: A step toward sustainable development. Polycyclic Aromatic Compounds. [Link][3]

  • Ghonchepour, E., Islami, M. R., & Nejadshafiee, V. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. Bentham Science Publishers. [Link]

  • Ghonchepour, E., Islami, M. R., & Nejadshafiee, V. (2023). Synthesis of Fused Heterocyclic Compounds by Using Formamide Derivatives as C1 Source in the Presence of Mukaiyama Reagent as the Catalyst. ResearchGate. [Link]

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Application Notes and Protocols: The Strategic Role of N-(3,5-difluorophenyl)formamide in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Building Blocks in Agrochemical Innovation

The strategic incorporation of fluorine atoms into the molecular architecture of active ingredients has become a cornerstone of modern agrochemical design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate into superior efficacy, selectivity, and an improved toxicological profile of the final product. Within the arsenal of fluorinated synthons, N-(3,5-difluorophenyl)formamide emerges as a pivotal, yet often unheralded, intermediate. While not typically a direct precursor in the final coupling step, its role as a stable, easily handled, and synthetically versatile protected form of 3,5-difluoroaniline is critical. 3,5-difluoroaniline is a highly sought-after building block, particularly for the synthesis of a blockbuster class of fungicides: the succinate dehydrogenase inhibitors (SDHIs).[1] This guide will provide an in-depth exploration of the application of this compound in the synthesis of these vital agricultural tools, offering detailed protocols and elucidating the chemical rationale behind its use.

The Synthetic Strategy: this compound as a Masked Amine

In multi-step agrochemical synthesis, the direct use of highly reactive primary amines like 3,5-difluoroaniline can be problematic. The nucleophilic nature of the amino group can lead to undesirable side reactions in preceding or concurrent synthetic steps. The formyl group in this compound serves as an effective protecting group for the aniline nitrogen. This protection strategy offers several advantages:

  • Stability and Handling: The formamide is a crystalline solid that is more stable and easier to handle than the corresponding free amine, which can be susceptible to oxidation.

  • Reaction Compatibility: The protected amine is unreactive under a variety of conditions, allowing for chemical transformations on other parts of a molecule without interference from the aniline nitrogen.

  • Controlled Deprotection: The formyl group can be readily removed under acidic or basic conditions to regenerate the free amine at the desired stage of the synthesis, typically just before the final coupling reaction.[2][3]

The overall synthetic workflow, therefore, involves the synthesis of this compound, its use as a stable precursor, followed by a deprotection step to liberate 3,5-difluoroaniline for the final amide bond formation.

G cluster_0 Synthesis of Precursors cluster_1 Deprotection cluster_2 Final Product Synthesis 3,5-Difluoroaniline 3,5-Difluoroaniline This compound This compound 3,5-Difluoroaniline->this compound Formylation Formic Acid Formic Acid Formic Acid->this compound Hydrolysis Hydrolysis This compound->Hydrolysis Liberated 3,5-Difluoroaniline Liberated 3,5-Difluoroaniline Hydrolysis->Liberated 3,5-Difluoroaniline SDHI Fungicide SDHI Fungicide Liberated 3,5-Difluoroaniline->SDHI Fungicide Amide Coupling Pyrazole Carbonyl Chloride Pyrazole Carbonyl Chloride Pyrazole Carbonyl Chloride->SDHI Fungicide

Caption: Synthetic workflow illustrating the use of this compound.

Application in the Synthesis of Pyrazole Carboxamide SDHI Fungicides

The primary application of this compound in agrochemical synthesis is as a precursor to 3,5-difluoroaniline for the production of pyrazole carboxamide succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides are highly effective against a broad spectrum of plant pathogens.[1]

Mode of Action: Targeting Fungal Respiration

SDHI fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[4] This enzyme is a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for cellular energy production. By blocking the function of succinate dehydrogenase, these fungicides effectively shut down the energy supply of the fungal cells, leading to their death.

G Succinate Succinate Succinate_Dehydrogenase Succinate Dehydrogenase (Complex II) Succinate->Succinate_Dehydrogenase SDHI_Fungicide SDHI Fungicide SDHI_Fungicide->Succinate_Dehydrogenase Inhibition Fumarate Fumarate Succinate_Dehydrogenase->Fumarate Electron_Transport_Chain Electron Transport Chain Succinate_Dehydrogenase->Electron_Transport_Chain ATP_Production ATP Production (Energy) Electron_Transport_Chain->ATP_Production

Caption: Mode of action of SDHI fungicides.

Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the synthesis of a representative pyrazole carboxamide SDHI fungicide, starting from the preparation of this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the N-formylation of anilines using formic acid.[5]

Materials:

  • 3,5-Difluoroaniline

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 3,5-difluoroaniline (1 equivalent) and toluene.

  • Add formic acid (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude this compound. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Protocol 2: Hydrolysis of this compound to 3,5-Difluoroaniline

This protocol is a general procedure for the acidic hydrolysis of N-aryl formamides.[2]

Materials:

  • This compound

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (e.g., 5M)

  • Diethyl ether or other suitable organic solvent

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing this compound, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the formamide is fully consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford 3,5-difluoroaniline.

Protocol 3: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This key intermediate is synthesized from the corresponding carboxylic acid.

Part A: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

This synthesis is based on a known industrial route.[6]

Materials:

  • Ethyl difluoroacetoacetate

  • Triethyl orthoformate

  • Acetic anhydride

  • Methyl hydrazine

  • Sodium hydroxide

Procedure:

  • React ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.

  • Treat the resulting intermediate with methyl hydrazine to form the pyrazole ring. This step will produce a mixture of regioisomers.

  • Separate the desired isomer and hydrolyze the ester using sodium hydroxide to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Part B: Conversion to the Acid Chloride

A standard procedure for converting a carboxylic acid to an acid chloride is employed.

Materials:

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride or oxalyl chloride

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • Catalytic amount of dimethylformamide (DMF) if using oxalyl chloride

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend or dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane.

  • Slowly add thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) to the stirred mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.

Protocol 4: Synthesis of a Representative Pyrazole Carboxamide SDHI Fungicide

This protocol describes the final coupling step.

Materials:

  • 3,5-Difluoroaniline (from Protocol 2)

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 3)

  • Anhydrous aprotic solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 3,5-difluoroaniline and the base in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same anhydrous solvent to the stirred aniline solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide SDHI fungicide.

Data Presentation: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
3,5-DifluoroanilineC₆H₅F₂N129.11Colorless to yellow liquid372-39-4
This compoundC₇H₅F₂NO157.12Solid351-53-1
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidC₆H₆F₂N₂O₂176.12Solid176969-34-9
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideC₆H₅ClF₂N₂O194.56Not available141573-96-8

Conclusion and Future Perspectives

This compound serves as a crucial strategic intermediate in the synthesis of modern agrochemicals, particularly the highly effective SDHI fungicides. Its role as a stable and manageable precursor to the key building block, 3,5-difluoroaniline, streamlines complex synthetic routes and enhances overall efficiency. The protocols detailed herein provide a comprehensive framework for the practical application of this valuable compound in an agrochemical research and development setting. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated intermediates like this compound will undoubtedly play an increasingly important role in the discovery and development of the next generation of agrochemicals.

References

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  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkat USA. [Link]

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  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. (2019). The Journal of organic chemistry, 84(1), 512–531. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. (2021). RSC Advances, 11(55), 34949-34964. [Link]

  • Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2024).
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
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  • 3-(Difluoromethyl)-1-methyl-1 H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | CID 15340110. (n.d.). PubChem. [Link]

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  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2024, January 10). In Wikipedia. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. (2019, January 15). ANSES. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4383–4394. [Link]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. (2000). Bulletin of the Korean Chemical Society, 21(6), 635-636. [Link]

  • Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines. (1982). The Journal of Organic Chemistry, 47(14), 2663–2666. [Link]

  • SYNTHESIS OF PYRAZOLES THROUGH COPPER-CATALYZED THREE-COMPONENT COUPLING OF ALDEHYDES, ALKYNES, AND p-TOLUENESULFONYLHYDRAZIDE F. (2013). Organic Syntheses, 90, 16-24. [Link]

  • Succinate dehydrogenase inhibitor (SDHI) fungicide resistance prevention strategy. (2012). New Zealand Plant Protection, 65, 329-333. [Link]

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Application Notes and Protocols for the Synthesis of N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(3,5-difluorophenyl)formamide

This compound is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active molecules and functional organic materials. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, enhancing metabolic stability, binding affinity, and membrane permeability. As such, robust and well-characterized methods for the preparation of this building block are of paramount importance to the drug discovery and development pipeline.

This guide provides detailed protocols for the synthesis of this compound from 3,5-difluoroaniline, focusing on two effective and scalable formylation methods. It includes in-depth explanations of the underlying reaction mechanisms, tabulated summaries of reaction conditions, and protocols for purification and characterization, empowering researchers to confidently synthesize and utilize this valuable compound.

Synthetic Methodologies: A Comparative Overview

The formylation of an amine is a fundamental transformation in organic chemistry. For the synthesis of this compound, the direct reaction of 3,5-difluoroaniline with a formylating agent is the most straightforward approach. This guide will detail two highly effective methods:

  • Formylation via In Situ Generation of Acetic Formic Anhydride: This classic and cost-effective method utilizes a mixture of formic acid and acetic anhydride to generate the reactive mixed anhydride, which then selectively formylates the amine. The selectivity arises from the greater electrophilicity and lower steric hindrance of the formyl group compared to the acetyl group.

  • Formylation using Formic Acid Activated by Triflic Anhydride: This modern approach employs trifluoromethanesulfonic (triflic) anhydride as a powerful activator for formic acid. This method is often characterized by mild reaction conditions and high yields.

The choice of method may depend on factors such as available reagents, desired scale, and sensitivity of other functional groups in more complex substrates.

Method 1: Formylation via Acetic Formic Anhydride

This method relies on the in-situ formation of acetic formic anhydride, a potent formylating agent, from the reaction of formic acid and acetic anhydride.[1] The formyl group of the mixed anhydride is more reactive towards nucleophiles than the acetyl group, leading to selective N-formylation.

Reaction Mechanism

The reaction proceeds in two main stages. First, formic acid reacts with acetic anhydride to form acetic formic anhydride. Subsequently, the lone pair of the nitrogen atom in 3,5-difluoroaniline attacks the more electrophilic formyl carbonyl carbon of the mixed anhydride. A proton transfer and elimination of acetic acid yield the desired this compound.

Acetic_Formic_Anhydride_Mechanism cluster_0 Step 1: In Situ Reagent Formation cluster_1 Step 2: N-Formylation FormicAcid HCOOH MixedAnhydride HCOOCOCH3 FormicAcid->MixedAnhydride + Ac2O - AcOH Difluoroaniline 3,5-F2-Ph-NH2 AceticAnhydride (CH3CO)2O Product 3,5-F2-Ph-NHCHO Difluoroaniline->Product + Mixed Anhydride - AcOH AceticAcid CH3COOH Triflic_Anhydride_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: N-Formylation FormicAcid HCOOH Formate HCOO⁻ FormicAcid->Formate + Et3N Et3N Et3N MixedAnhydride HCOOTf Formate->MixedAnhydride + Tf2O - TfO⁻ Tf2O Tf2O Difluoroaniline 3,5-F2-Ph-NH2 Product 3,5-F2-Ph-NHCHO Difluoroaniline->Product + HCOOTf - TfOH

Sources

Application Notes and Protocols: Catalytic Applications of N-(3,5-difluorophenyl)formamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-(3,5-difluorophenyl)formamide and its Derivatives

This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the difluorophenyl motif is of significant interest as fluorine substitution can dramatically alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Formamides, in general, are versatile precursors for a range of chemical transformations. They can be dehydrated to form highly reactive isocyanides, which are building blocks in multicomponent reactions, or they can participate in cyclization and formylation reactions.[1] This guide provides detailed protocols and mechanistic insights into the catalytic reactions involving this compound, with a primary focus on its conversion to 1,3-difluoro-5-isocyanobenzene, a critical step for accessing a wider range of complex molecules.

Core Application: Catalytic Dehydration to 1,3-difluoro-5-isocyanobenzene

The most prevalent and synthetically useful reaction of this compound is its dehydration to the corresponding isocyanide. Isocyanides are a unique class of compounds that serve as versatile synthons in organic chemistry, notably in Passerini and Ugi multicomponent reactions, which allow for the rapid assembly of complex molecular scaffolds from simple starting materials.

Catalyst and Reagent Selection: The Role of Phosphorus Oxychloride (POCl₃)

While various dehydrating agents such as phosgene, diphosgene, and tosyl chloride can be employed for the conversion of formamides to isocyanides, phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (TEA) is a widely adopted and practical choice.[2] This system is generally preferred due to its high efficiency, ready availability of reagents, and avoidance of the extreme toxicity associated with phosgene and its derivatives.[2] The tertiary amine acts as both a base to neutralize the HCl byproduct and, in some protocols, as a solvent.

Recent advancements have demonstrated that this reaction can be performed under solvent-free conditions, significantly enhancing its sustainability and reducing the environmental impact by minimizing waste generation.[2]

Proposed Mechanism of Dehydration

The dehydration of this compound with POCl₃ and triethylamine is proposed to proceed through the following steps:

  • Activation of the Formamide: The lone pair of electrons on the oxygen atom of the formamide attacks the electrophilic phosphorus atom of POCl₃.

  • Intermediate Formation: This initial attack, facilitated by the basic conditions provided by triethylamine, leads to the formation of a highly reactive intermediate.

  • Elimination Cascade: A subsequent elimination cascade, driven by the formation of stable phosphate byproducts and hydrochloride salts, results in the formation of the isocyanide.

The overall transformation is a robust and high-yielding method for accessing the valuable isocyanide derivative.

Dehydration_Mechanism Formamide This compound Intermediate Activated Intermediate Formamide->Intermediate Reaction with POCl₃ POCl3 POCl₃ POCl3->Intermediate TEA Triethylamine (Base) TEA->Intermediate Base Catalysis Isocyanide 1,3-difluoro-5-isocyanobenzene Intermediate->Isocyanide Elimination Byproducts Phosphate & TEA·HCl Intermediate->Byproducts

Caption: Proposed mechanism for the dehydration of this compound.

Experimental Protocols

Protocol 1: Solvent-Free Catalytic Dehydration of this compound

This protocol is adapted from a highly efficient and sustainable method for isocyanide synthesis.[2]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Diethyl ether

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in triethylamine (approximately 1 mL per mmol of formamide).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0°C.

  • Reagent Addition: While maintaining the temperature at 0°C, add phosphorus oxychloride (1 equivalent) dropwise to the stirred solution.

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). The reaction is often complete within 5-10 minutes.[2]

  • Work-up and Purification:

    • Upon completion, directly load the reaction mixture onto a pre-packed silica gel column.

    • Elute the product using 100% diethyl ether. The isocyanide product is typically the first compound to elute.

    • Collect the fractions containing the product and concentrate under reduced pressure to yield the pure 1,3-difluoro-5-isocyanobenzene.

Expected Outcome:

This method is reported to produce high to excellent yields of the corresponding isocyanide.[2] The product should be handled in a well-ventilated fume hood due to the characteristic strong and unpleasant odor of isocyanides.

Data Summary:

ParameterValueReference
Reaction Time < 10 minutes[2]
Temperature 0 °C[2]
Solvent Triethylamine (reagent and solvent)[2]
Typical Yield >90%[2]

Further Potential Catalytic Transformations

While the dehydration to isocyanides is the most prominently documented reaction, the this compound scaffold holds potential for other catalytic transformations. The presence of electron-withdrawing fluorine atoms on the phenyl ring will influence the reactivity in these reactions.

Vilsmeier-Haack Type Reactions

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, where a substituted formamide and phosphorus oxychloride form the reactive Vilsmeier reagent. While this compound can form a Vilsmeier reagent, its application in formylating other substrates would be a subject of interest. The reactivity of the resulting Vilsmeier reagent would be modulated by the electronic properties of the difluorophenyl group.

Transition Metal-Catalyzed Cyclizations

N-aryl amides are known substrates in transition metal-catalyzed reactions, such as palladium- or rhodium-catalyzed C-H activation and cyclization to form various heterocyclic structures. For this compound, intramolecular C-H activation could potentially lead to the synthesis of fluorinated quinoline derivatives or other fused heterocyclic systems. The specific catalyst and reaction conditions would need to be carefully selected to favor the desired cyclization pathway over potential side reactions. The electron-deficient nature of the aromatic ring would likely require robust catalytic systems.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification Start Start Dissolve Dissolve this compound in Triethylamine Start->Dissolve Cool Cool to 0°C in Ice Bath Dissolve->Cool AddPOCl3 Add POCl₃ Dropwise Cool->AddPOCl3 Stir Stir at 0°C for 5-10 min AddPOCl3->Stir Monitor Monitor by TLC Stir->Monitor LoadColumn Directly Load on Silica Column Monitor->LoadColumn Reaction Complete Elute Elute with Diethyl Ether LoadColumn->Elute Concentrate Concentrate Product Fractions Elute->Concentrate End End: Pure Isocyanide Concentrate->End

Caption: Step-by-step workflow for the synthesis of 1,3-difluoro-5-isocyanobenzene.

Conclusion and Future Outlook

This compound is a valuable precursor, with its catalytic dehydration to 1,3-difluoro-5-isocyanobenzene being a cornerstone reaction for the synthesis of complex, fluorinated molecules. The provided solvent-free protocol offers an efficient, rapid, and environmentally conscious method for this transformation. Further exploration into transition metal-catalyzed reactions of this substrate could unlock novel pathways to a variety of fluorinated heterocycles, expanding the synthetic utility of this important building block. Researchers are encouraged to investigate these possibilities, keeping in mind the electronic influence of the difluorophenyl moiety on the reactivity and catalyst performance.

References

  • A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. PMC - NIH. [Link]

  • Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

  • Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. Green Chemistry (RSC Publishing). [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. PMC. [Link]

  • Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con. ResearchGate. [Link]

  • Mechanism for the dehydration of formamides to isocyanides. ResearchGate. [Link]

  • Synthesis of N-phenyl formamide derivatives from different aromatic... ResearchGate. [Link]

  • Dehydration of formamide to produce hydrocyanic acid.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. [Link]

  • Conversion of formamide to isocyanide. Chemistry Stack Exchange. [Link]

  • Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. MDPI. [Link]

  • Prebiotic Synthesis of N- Formylaminonitriles and Derivatives in Formamide. PubMed. [Link]

  • Formamide groups found in natural products and pharmaceuticals: (a)... ResearchGate. [Link]

  • Synthesis of N-aryl derived formamides using triflic anhydride. Open Research@CSIR-NIScPR. [Link]

  • N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. Chinese Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(3,5-difluorophenyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,5-difluorophenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

Synthesis Overview: The Formylation of 3,5-Difluoroaniline

This compound is a key building block in pharmaceutical synthesis. It is typically prepared via the N-formylation of 3,5-difluoroaniline. While several formylating agents exist, one of the most reliable and scalable methods involves the use of acetic formic anhydride (AFA), generated in situ from formic acid and acetic anhydride.[1][2]

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring decreases the nucleophilicity of the amine group in 3,5-difluoroaniline compared to unsubstituted aniline.[3] This inherent property makes the reaction slightly more challenging and underscores the importance of precise control over reaction conditions to achieve high yields.

Reaction Mechanism: Formylation with Acetic Formic Anhydride

The reaction proceeds through the formation of the highly reactive mixed anhydride, AFA, which then acts as a potent formylating agent.

G cluster_AFA In Situ AFA Formation cluster_Formylation N-Formylation Reaction Formic_Acid Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) Formic_Acid->AFA Acetic_Anhydride Acetic Anhydride ((CH₃CO)₂O) Acetic_Anhydride->AFA Acetic_Acid Acetic Acid (CH₃COOH) AFA->Acetic_Acid byproduct Aniline 3,5-Difluoroaniline AFA->Aniline Intermediate Tetrahedral Intermediate AFA->Intermediate Aniline->Intermediate Product This compound Intermediate->Product Formate_byproduct Formate/Acetate Intermediate->Formate_byproduct leaving group

Caption: Reaction mechanism for the N-formylation of 3,5-difluoroaniline using in situ generated AFA.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for this synthesis? The formylation of 3,5-difluoroaniline using an in situ generated mixture of acetic formic anhydride (AFA) is a widely adopted and effective method.[2] It offers high reactivity under relatively mild conditions. Alternative methods include using formic acid alone at higher temperatures or with a dehydrating agent, or employing reagents like triflic anhydride as an activator.[1]

Q2: How critical is the purity of the starting 3,5-difluoroaniline? Extremely critical. The primary amine is the nucleophile in this reaction. Any non-basic impurities will lower the effective molar ratio of your substrate and can introduce side products that complicate purification. It is recommended to use 3,5-difluoroaniline with >98% purity. If the purity is questionable, purification by distillation or recrystallization may be necessary prior to the reaction.

Q3: What is a realistic isolated yield for this reaction? With proper optimization and high-purity starting materials, isolated yields of 80-95% are achievable.[2] Yields below 70% often indicate issues with reagent quality, moisture, or suboptimal reaction temperature.

Q4: What are the primary safety concerns? Acetic anhydride is corrosive and a lachrymator. Formic acid is also corrosive. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially during the addition of acetic anhydride to formic acid; therefore, controlled addition and cooling are essential.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the most probable causes?

A: This is a common issue, often traced back to one of three areas: reagent integrity, reaction conditions, or the nature of the substrate itself.

  • Moisture Contamination: Acetic formic anhydride is highly susceptible to hydrolysis. The presence of water will consume the formylating agent, drastically reducing the yield.[3]

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried or flame-dried before use.

      • Use anhydrous grade formic acid and acetic anhydride if available.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.

  • Sub-optimal Temperature: The decreased nucleophilicity of 3,5-difluoroaniline requires careful temperature management.

    • Troubleshooting Steps:

      • Too Low: If the reaction is run at too low a temperature (e.g., <0°C during AFA formation, <25°C during aniline addition), the activation energy barrier may not be overcome, leading to a stalled or extremely slow reaction.

      • Too High: Excessive heat (e.g., >60°C) can cause decomposition of the AFA and lead to the formation of undesired side products.

      • Recommendation: Monitor the reaction temperature closely. A typical range is 0-10°C for AFA formation and a slow warm-up to 40-50°C for the formylation step.

  • Incorrect Stoichiometry or Reagent Quality:

    • Troubleshooting Steps:

      • Verify the molar ratios. A slight excess of the formylating agent (1.1 to 1.5 equivalents of formic acid/acetic anhydride) is often beneficial.

      • Check the quality of the acetic anhydride. Old bottles can absorb moisture and degrade.

      • Ensure the 3,5-difluoroaniline is of high purity as discussed in the FAQ.

Problem: Significant Impurity Formation

Q: My final product shows multiple spots on TLC or extra peaks in NMR/GC-MS. What are these impurities and how can I avoid them?

A: Impurities typically arise from side reactions or unreacted starting materials.

Potential Impurity Identification Cause Prevention Strategy
Unreacted 3,5-Difluoroaniline Lower Rf on TLC; characteristic aromatic peaks in ¹H NMR.Incomplete reaction due to insufficient formylating agent, low temperature, or short reaction time.Increase reaction time, slightly increase temperature (to ~50°C), or use a larger excess of AFA. Monitor reaction progress by TLC until starting material is consumed.
Di-formylated Product Unlikely for this specific product, but possible with highly activated anilines.Excessive formylating agent or harsh reaction conditions.Use a smaller excess of the formylating agent. Maintain moderate reaction temperatures.
Acetylated Product (N-(3,5-difluorophenyl)acetamide) Higher Rf on TLC; singlet at ~2.1 ppm in ¹H NMR (acetyl CH₃).Acetic anhydride acting as an acetylating agent instead of forming AFA. This can happen if the AFA equilibrium is not properly established.Ensure formic acid is present in at least a 1:1 molar ratio with acetic anhydride. Allow sufficient time for AFA to form before adding the aniline.
Problem: Reaction Stalls Before Completion

Q: The reaction starts well but seems to stop, with starting material still present after several hours. Why?

A: This "stalling" phenomenon is common with deactivated anilines.

  • Insufficient Activation Energy: The reaction may have reached a point where the thermal energy is insufficient to drive the conversion of the remaining, less reactive starting material.

    • Troubleshooting Steps:

      • After the initial reaction period at a lower temperature, gently heat the mixture to 40-50°C and hold for 1-2 hours.

      • Monitor the progress by TLC every 30 minutes during heating to observe the consumption of the starting material.

  • Degradation of Formylating Agent: Over a prolonged reaction time, the in situ generated AFA can slowly degrade, especially if trace moisture is present.

    • Troubleshooting Steps:

      • If the reaction has stalled for an extended period, a "re-charge" with a small amount of freshly prepared AFA can sometimes push it to completion. However, it is often better to optimize the initial conditions to ensure completion within a reasonable timeframe (typically 2-4 hours).

Protocols and Methodologies

Protocol 1: Synthesis of this compound via AFA

Materials:

  • 3,5-Difluoroaniline (1.0 eq)

  • Formic Acid (98-100%, 1.2 eq)

  • Acetic Anhydride (>98%, 1.1 eq)

  • Dichloromethane (DCM) or Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium or Sodium Sulfate

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,5-difluoroaniline (1.0 eq) and the chosen solvent (e.g., DCM, approx. 5-10 mL per gram of aniline). Cool the solution to 0-5°C in an ice bath.

  • AFA Preparation (Separate Flask): In a separate dry flask, add formic acid (1.2 eq) and cool it to 0-5°C. Slowly add acetic anhydride (1.1 eq) dropwise while stirring. Caution: Exothermic reaction. Maintain the temperature below 10°C. Allow the mixture to stir at this temperature for 15-20 minutes to ensure the formation of acetic formic anhydride.

  • Reaction: Add the freshly prepared AFA solution dropwise to the cooled aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 3,5-difluoroaniline spot is no longer visible. If the reaction is sluggish, heat gently to 40°C.

  • Work-up: Cool the reaction mixture back to room temperature. Slowly pour it into a separatory funnel containing saturated sodium bicarbonate solution to quench unreacted acids. Extract the aqueous layer twice with the organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by recrystallization (e.g., from an ethanol/water or toluene/heptane mixture) or by column chromatography on silica gel if necessary.

Protocol 2: Reaction Monitoring by TLC
  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Visualization: UV lamp (254 nm). The aromatic rings of both the starting material and product will be UV active. The product, being more polar, will have a lower Rf value than the starting aniline.

Optimization Strategies

To maximize yield, systematically optimize the following parameters.

Parameter Range to Test Rationale & Expected Outcome
AFA Equivalents 1.1 to 2.0 eqIncreasing equivalents can drive the reaction to completion faster but may increase cost and side products if excessive. Find the sweet spot where starting material is fully consumed without significant byproduct formation.
Reaction Temperature 25°C to 60°CHigher temperatures increase the reaction rate for this deactivated aniline but risk degrading the AFA. An optimal temperature (likely 40-50°C) will provide a high conversion rate in a reasonable time.
Reaction Time 1 to 8 hoursInsufficient time leads to incomplete conversion. Excessive time offers no benefit and may allow for reagent degradation. Monitor by TLC to determine the optimal time.
Solvent Toluene, DCM, THF, AcetonitrileSolvent polarity can influence reaction rates. Toluene is often a good choice as it allows for heating and can be used with a Dean-Stark trap if using formic acid directly.[1]

Troubleshooting Workflow Diagram

If you encounter a low yield, follow this logical decision tree to diagnose the root cause.

G Start Problem: Low Isolated Yield Check_Reagents Step 1: Verify Reagents Start->Check_Reagents Reagent_Purity Is Aniline Purity >98%? Check_Reagents->Reagent_Purity Check_Conditions Step 2: Analyze Reaction Conditions & Monitoring Cond_Temp Was Temperature Controlled? Check_Conditions->Cond_Temp Check_Workup Step 3: Review Work-up & Purification Workup_Quench Was Quench Step Effective? (Check pH > 8) Check_Workup->Workup_Quench Reagent_Moisture Were Anhydrous Conditions Used? Reagent_Purity->Reagent_Moisture Yes Reagent_Fix Action: Purify Starting Material / Use Fresh Reagents Reagent_Purity->Reagent_Fix No Reagent_Stoich Was Stoichiometry Correct? Reagent_Moisture->Reagent_Stoich Yes Reagent_Moisture->Reagent_Fix No Reagent_Stoich->Check_Conditions Yes Reagent_Stoich->Reagent_Fix No Cond_TLC Did TLC Show Full Conversion? Cond_Temp->Cond_TLC Yes Cond_Fix Action: Optimize Temp/Time (e.g., Heat to 40-50°C) Cond_Temp->Cond_Fix No Cond_Time Was Reaction Time Sufficient? Cond_TLC->Cond_Time Yes Cond_TLC->Cond_Fix No (Incomplete) Cond_Time->Check_Workup Yes Cond_Time->Cond_Fix No Workup_Loss Were Product Losses Possible During Extraction/Recrystallization? Workup_Quench->Workup_Loss Yes Workup_Fix Action: Re-extract Aqueous Layer / Optimize Recrystallization Solvent Workup_Quench->Workup_Fix No Workup_Loss->Start Yes, issue elsewhere Workup_Loss->Workup_Fix No

Caption: A step-by-step workflow for troubleshooting low yield in the formylation reaction.

References

  • Reddy, K., et al. (2014). Formylation of Amines - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Kwak, S.H., & Gong, Y.D. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. ResearchGate. Available at: [Link]

  • Reddy, P., et al. (2019). Synthesis of N-aryl derived formamides using triflic anhydride. Open Research@CSIR-NIScPR. Available at: [Link]

  • Optimization of reaction condition for synthesize of N-Phenyl formamide. ResearchGate. Available at: [Link]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. Jetir.Org. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,5-difluorophenyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established synthetic protocols and extensive laboratory experience to help you navigate the common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the N-formylation of 3,5-difluoroaniline. This is typically achieved using a formylating agent. Common formylating agents include formic acid, often in the presence of a coupling agent or activator, or formamide itself under certain conditions.[1] A highly efficient method involves the use of formic acid with triflic anhydride (Tf₂O) as an activator, which can lead to high yields with minimal impurities when optimized.

Q2: What are the key starting materials and reagents, and what are their critical purity requirements?

A2: The primary starting materials are 3,5-difluoroaniline and a formyl source.

Starting Material/ReagentPurity Considerations
3,5-Difluoroaniline Should be of high purity (typically >98%). Impurities from its own synthesis, such as other halogenated anilines or residual starting materials, can lead to undesired side products.[2][3][4]
Formic Acid Use a high-grade formic acid (e.g., >98%). Water content should be minimized as it can promote hydrolysis of activated intermediates or the final product.
Triflic Anhydride (Tf₂O) This is a highly reactive and moisture-sensitive reagent. It should be handled under anhydrous conditions to prevent decomposition.
Solvents (e.g., Dichloromethane) Should be anhydrous, especially when using moisture-sensitive reagents like triflic anhydride.
Base (e.g., Triethylamine) Should be dry and pure to prevent the introduction of water and other nucleophiles.

Q3: What is the expected yield for this reaction?

A3: With an optimized protocol, such as the use of formic acid with triflic anhydride and a base like triethylamine, yields can be quite high, often exceeding 90%. However, yields can be significantly lower if the reaction conditions are not optimal or if side reactions occur.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Q: I have followed the protocol, but my reaction yield is very low, or I am only recovering the starting 3,5-difluoroaniline. What could be the issue?

A: This is a common issue that can often be traced back to the activity of the formylating agent or the reaction conditions. Let's break down the potential causes and solutions.

Possible Causes and Solutions:

  • Inactive Formylating Agent: The formylation of anilines, especially those with electron-withdrawing groups like fluorine, requires an activated formyl source.

    • Explanation: Formic acid alone is generally not reactive enough to formylate 3,5-difluoroaniline efficiently. It requires an activator to form a more electrophilic intermediate. If using a method with an activator like triflic anhydride, the anhydride may have decomposed due to exposure to moisture.

    • Solution:

      • Ensure your activating agent (e.g., triflic anhydride) is fresh and has been handled under strictly anhydrous conditions.

      • Consider a pre-activation step where formic acid is mixed with the activator before the addition of the aniline.

  • Inadequate Temperature Control: The reaction may be sensitive to temperature.

    • Explanation: The formation of the active formylating agent and the subsequent reaction with the aniline may have specific temperature requirements. For instance, the reaction of formic acid with triflic anhydride is often performed at 0 °C.

    • Solution: Carefully monitor and control the reaction temperature throughout the addition of reagents and the reaction period.

  • Presence of Water: Moisture can severely impact the reaction.

    • Explanation: Water can react with and quench the activated formylating agent. It can also contribute to the hydrolysis of the desired product back to the starting aniline.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yield

low_yield start Low Yield of this compound check_reagents Verify Reagent Quality and Handling start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup sub_reagents1 Anhydrous Activator (e.g., Tf₂O)? check_reagents->sub_reagents1 sub_conditions1 Correct Temperature Profile? check_conditions->sub_conditions1 sub_workup1 Product Lost During Extraction? check_workup->sub_workup1 sub_reagents2 Anhydrous Solvents and Reagents? sub_reagents1->sub_reagents2 Yes solution_reagents1 Use fresh, properly handled activator. sub_reagents1->solution_reagents1 No solution_reagents2 Use anhydrous solvents and reagents. sub_reagents2->solution_reagents2 No solution_conditions1 Optimize and control temperature. sub_conditions1->solution_conditions1 No solution_workup1 Adjust pH and solvent for extraction. sub_workup1->solution_workup1 Yes impurity_removal start Multiple Spots on TLC identify Identify Impurities (if possible) start->identify workup Perform Aqueous Workup identify->workup recrystallize Attempt Recrystallization workup->recrystallize chromatography Perform Column Chromatography recrystallize->chromatography If impurities persist pure_product Pure Product recrystallize->pure_product If successful chromatography->pure_product

Sources

Technical Support Center: Degradation Pathways of N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(3,5-difluorophenyl)formamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your experimental work. Our approach is grounded in established principles of chemical and metabolic degradation, offering a predictive framework for understanding the fate of this compound in various experimental systems.

I. Fundamental Degradation Mechanisms

The degradation of this compound is anticipated to proceed through two primary pathways: hydrolytic cleavage of the formamide bond and metabolic transformation of the difluorophenyl ring . Understanding these pathways is crucial for predicting degradation products, designing stability studies, and interpreting experimental data.

A. Hydrolytic Degradation

Pharmaceutical compounds containing an amide group are susceptible to hydrolysis, which involves the cleavage of the amide bond to form a carboxylic acid and an amine.[1] In the case of this compound, this would yield 3,5-difluoroaniline and formic acid.

Causality: The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. Both acidic and alkaline conditions can accelerate this process.[2] It is essential to consider the pH of your experimental medium (e.g., cell culture media, formulation buffers) as it can significantly impact the stability of the parent compound.

II. Troubleshooting Common Experimental Issues

This section addresses specific problems you might encounter during your research.

Q1: I am observing a rapid loss of my parent compound, this compound, in my aqueous experimental setup, even without biological components. What could be the cause?

A1: This observation strongly suggests that hydrolytic degradation is occurring.

  • Underlying Cause: The formamide linkage in your compound is likely undergoing hydrolysis to 3,5-difluoroaniline and formic acid. The rate of this reaction is highly dependent on the pH and temperature of your solution.

  • Troubleshooting Steps:

    • Characterize the pH of your medium: Use a calibrated pH meter to determine the exact pH of your experimental solution.

    • Perform a stability study: Incubate this compound in your experimental buffer at the intended experimental temperature over a time course. Sample at various time points and analyze for the disappearance of the parent compound and the appearance of the expected hydrolysis product, 3,5-difluoroaniline, using a suitable analytical method like HPLC-UV or LC-MS.

    • Adjust pH if necessary: If the degradation is too rapid for your experimental window, consider adjusting the pH of your buffer to a more neutral and stable range, if compatible with your experimental goals.

    • Control temperature: Ensure your experiments are conducted at a consistent and controlled temperature, as elevated temperatures will accelerate hydrolysis.

Q2: My LC-MS analysis shows several unexpected peaks that I cannot identify as simple hydrolysis products. What are the potential origins of these metabolites?

A2: The presence of multiple, unexpected peaks points towards metabolic degradation of the difluorophenyl ring, likely mediated by enzymes if you are working with a biological system (e.g., microsomes, hepatocytes, or in vivo models).

  • Underlying Cause: The difluorophenyl group can be a substrate for various metabolic enzymes, primarily Cytochrome P450s (CYPs).[3] These enzymes can introduce hydroxyl groups onto the aromatic ring. The fluorine atoms can also influence the metabolic profile, potentially leading to defluorination.

  • Troubleshooting Steps:

    • Hypothesize potential metabolites: Based on known metabolic pathways for fluorinated aromatic compounds, you can predict potential metabolites. These could include hydroxylated derivatives of this compound or its hydrolyzed product, 3,5-difluoroaniline.

    • Utilize high-resolution mass spectrometry (HRMS): HRMS can provide accurate mass measurements, allowing you to propose elemental compositions for your unknown peaks and compare them against your hypothesized metabolites.

    • Perform metabolite identification studies:

      • Incubation with specific CYP inhibitors: If you are using a system with multiple CYPs, using selective inhibitors can help identify which enzyme families are responsible for the observed metabolism.

      • Synthesis of authentic standards: If possible, synthesizing suspected metabolites will allow for definitive identification by comparing retention times and fragmentation patterns in your LC-MS/MS analysis.

    • Consider secondary metabolism: The initial hydroxylated metabolites can undergo further conjugation reactions (e.g., glucuronidation or sulfation), leading to additional peaks with increased molecular weights.[3]

III. Frequently Asked Questions (FAQs)

Q: What are the predicted major degradation products of this compound in a biological system?

A: The major predicted degradation products are:

  • 3,5-difluoroaniline: From the hydrolysis of the formamide bond.

  • Hydroxylated derivatives: Mono-hydroxylation of the aromatic ring can lead to several isomers of N-(3,5-difluoro-hydroxyphenyl)formamide and 3,5-difluoro-hydroxyaniline.

  • Conjugates: Glucuronide and sulfate conjugates of the hydroxylated metabolites.

Q: How does the presence of two fluorine atoms affect the degradation of the molecule?

A: The two fluorine atoms have several effects:

  • Electronic effects: Fluorine is a highly electronegative atom, which can influence the reactivity of the aromatic ring and the acidity of the N-H proton.

  • Metabolic stability: The carbon-fluorine bond is very strong, and while metabolic defluorination can occur, it is generally a less favorable process compared to hydroxylation at other positions.[4] Increased fluorine substitution can sometimes lead to a reduction in overall metabolism.[4]

  • Blocking metabolic sites: The fluorine atoms at positions 3 and 5 prevent metabolism at these sites.

Q: What analytical techniques are most suitable for studying the degradation of this compound?

A: A combination of techniques is often necessary:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the disappearance of the parent compound and the appearance of major degradation products, provided they have a chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Essential for identifying unknown metabolites by providing molecular weight and structural information through fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to definitively elucidate the structure of isolated and purified degradation products.

IV. Visualizing the Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound.

parent This compound hydrolysis_product 3,5-difluoroaniline + Formic Acid parent->hydrolysis_product Hydrolysis metabolic_parent Hydroxylated this compound parent->metabolic_parent CYP-mediated Oxidation metabolic_hydrolysis Hydroxylated 3,5-difluoroaniline hydrolysis_product->metabolic_hydrolysis CYP-mediated Oxidation conjugates_parent Conjugates (Glucuronide, Sulfate) metabolic_parent->conjugates_parent Phase II Metabolism conjugates_hydrolysis Conjugates (Glucuronide, Sulfate) metabolic_hydrolysis->conjugates_hydrolysis Phase II Metabolism

Sources

Technical Support Center: N-(3,5-difluorophenyl)formamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3,5-difluorophenyl)formamide. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to work with the formylation of 3,5-difluoroaniline.

The primary challenge in this synthesis is the reduced nucleophilicity of the starting material, 3,5-difluoroaniline. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, which deactivates the amine group and significantly slows down the kinetics of N-acylation reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these kinetic hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Core Problem: Reaction Kinetics

Question 1: My formylation reaction is extremely slow or appears to have stalled completely. What is the primary cause and what are the immediate steps I can take to improve the rate?

Answer:

The root cause is the low nucleophilicity of the nitrogen atom in 3,5-difluoroaniline. The strong inductive effect (-I) of the two fluorine atoms pulls electron density away from the amine, making it a poor nucleophile. Standard formylation conditions (e.g., heating with formic acid alone) are often insufficient.

Here is a tiered approach to accelerate the reaction:

  • Increase Reaction Temperature: Cautiously increasing the temperature can provide the necessary activation energy. Reactions can be heated up to 80 °C or higher, but this should be monitored closely for potential decomposition of materials or side product formation.[1]

  • Employ a More Reactive Formylating Agent: Formic acid is a relatively weak acylating agent. A more potent alternative is acetic formic anhydride , prepared in situ by mixing acetic anhydride with formic acid. This mixed anhydride is significantly more electrophilic and can dramatically accelerate the reaction.[2][3]

  • Utilize Catalysis:

    • Acid Catalysis: Adding a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid) can protonate the formylating agent, increasing its electrophilicity.

    • Coupling Reagents: For particularly stubborn reactions, the use of peptide coupling reagents is a highly effective strategy. These reagents activate the carboxylic acid (formic acid), making it highly susceptible to nucleophilic attack even by a deactivated amine.[4][5]

Table 1: Comparison of Common Coupling Reagents

Reagent FamilyExamplesKey AdvantagesConsiderations
Carbodiimides EDC, DCCWidely available, cost-effective.Can form stable N-acylurea byproducts if the reaction is slow.[1][6] Often used with additives.[7][8][9]
Uronium/Aminium Salts HATU, HBTUHighly reactive, fast kinetics.More expensive, can form guanidinium byproducts.[1]
Phosphonium Salts PyBOP, PyAOPVery effective for hindered or deactivated amines.Can be more difficult to remove byproducts during workup.[1]
Side Reactions and Purity

Question 2: I'm observing significant impurity formation in my reaction mixture. What are the likely side products and how can I minimize them?

Answer:

Side product formation is often a consequence of forcing harsh conditions (e.g., excessive heat) to drive a slow reaction. Common impurities include:

  • Double Formylation: Formation of N,N-diformyl derivatives, especially under strongly activating conditions.

  • Degradation Products: High temperatures can lead to the decomposition of starting materials or the product.

  • N-Acylurea (with carbodiimides): The activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common reaction failure mode.[1][6]

Strategies to Improve Purity:

  • Stoichiometric Control: Use a slight excess (1.1-1.2 equivalents) of the formylating agent, but avoid large excesses which can promote side reactions.

  • Use Additives with Coupling Reagents: When using carbodiimides like EDC, adding 1-hydroxybenzotriazole (HOBt) is highly recommended. HOBt traps the reactive O-acylisourea intermediate to form an HOBt-ester, which is less prone to rearrangement but still highly reactive towards the amine, thus minimizing N-acylurea formation.[9][10]

  • Optimize Temperature: Instead of pushing the temperature to extremes, use a more potent activating system (like a coupling reagent) that allows the reaction to proceed efficiently at a lower, more controlled temperature (e.g., room temperature to 40 °C).

Reaction Monitoring and Analysis

Question 3: What is the most effective way to monitor the progress of this reaction to determine the optimal endpoint?

Answer:

Accurate monitoring is crucial to avoid unnecessarily long reaction times or the formation of degradation products. A multi-technique approach is often best.

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot the reaction mixture alongside your starting material (3,5-difluoroaniline). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive data. You can precisely track the consumption of the aniline (m/z = 130.04 for [M+H]⁺) and the formation of the formamide product (m/z = 158.04 for [M+H]⁺). This is the gold standard for confirming product formation and identifying byproducts.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed kinetic analysis, periodic sampling and analysis by ¹H or ¹⁹F NMR can be very powerful.[12]

    • ¹H NMR: Monitor the disappearance of the broad N-H₂ signal of the aniline and the appearance of the distinct formyl proton (CHO) signal (typically ~8.3-8.5 ppm) and the new N-H signal of the amide.

    • ¹⁹F NMR: The fluorine signals of the starting material and product will have distinct chemical shifts, providing a very clean way to quantify conversion.

Experimental Workflows & Protocols

Troubleshooting and Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

G cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting Path cluster_end Completion start Start: Formic Acid + 3,5-Difluoroaniline in Toluene check_kinetics Is Reaction Slow/Stalled? start->check_kinetics increase_temp Strategy 1: Increase Temperature (reflux) check_kinetics->increase_temp Yes success Reaction Complete Proceed to Workup check_kinetics->success No check_temp Sufficient Improvement? increase_temp->check_temp use_anhydride Strategy 2: Use Acetic Formic Anhydride check_temp->use_anhydride No check_temp->success Yes check_anhydride Sufficient Improvement? use_anhydride->check_anhydride use_coupling Strategy 3: Use Coupling Reagent (EDC/HOBt) check_anhydride->use_coupling No check_anhydride->success Yes use_coupling->success If Improved failure Re-evaluate Strategy (Consider alternative catalyst/solvent) use_coupling->failure If No Improvement

Caption: A decision-tree workflow for optimizing the formylation of 3,5-difluoroaniline.

Protocol 1: Baseline Method (Formic Acid)

This protocol serves as a starting point. It may be slow but is the simplest setup.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-difluoroaniline (1.0 eq).

  • Reagents: Add an excess of formic acid (5-10 eq). Using a solvent like toluene can aid in water removal via a Dean-Stark trap.

  • Reaction: Heat the mixture to reflux (80-110 °C, depending on the solvent).

  • Monitoring: Monitor the reaction every 2-4 hours using TLC or LC-MS.

  • Workup: Once complete, cool the reaction mixture. Neutralize the excess formic acid carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: Optimized Method (EDC/HOBt Coupling)

This protocol is highly recommended for achieving faster kinetics and higher yields with deactivated anilines.[7][8]

  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add formic acid (1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable aprotic solvent (e.g., DMF or DCM).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise and stir for 30-60 minutes to allow for the formation of the HOBt-ester active intermediate.

  • Addition: Add 3,5-difluoroaniline (1.0 eq) dissolved in a minimal amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction hourly by TLC or LC-MS until the starting aniline is consumed.

  • Workup: Quench the reaction with water and extract with ethyl acetate or DCM. The aqueous layer will contain the urea byproduct from EDC. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

Mechanism of Carbodiimide Activation

The diagram below illustrates the critical role of the coupling reagent (EDC) and additive (HOBt) in activating formic acid for reaction with the deactivated amine.

G cluster_activation Activation Step cluster_stabilization Stabilization & Coupling cluster_side_reaction Side Reaction (Minimized by HOBt) FA Formic Acid (R-COOH) OAI O-Acylisourea (Highly Reactive Intermediate) FA->OAI + EDC EDC EDC EDC->OAI HOBt_Ester HOBt Ester (Stable Active Ester) OAI->HOBt_Ester + HOBt NAU N-Acylurea (Inactive Byproduct) OAI->NAU Rearrangement HOBt HOBt HOBt->HOBt_Ester Product This compound HOBt_Ester->Product + Aniline Aniline 3,5-Difluoroaniline (R'-NH2) Aniline->Product Urea EDC-Urea (Byproduct)

Sources

"handling and storage best practices for N-(3,5-difluorophenyl)formamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with N-(3,5-difluorophenyl)formamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following best practices have been synthesized from data on the parent compound, formamide, related formamide derivatives such as N,N-dimethylformamide (DMF), and general principles for handling fluorinated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] Based on best practices for similar amide compounds, storage in dark glass recipients in a refrigerator or freezer is recommended to protect against oxidation, which can be catalyzed by light and higher temperatures.[2] It is also crucial to keep the container tightly sealed to prevent moisture absorption, as amides can be susceptible to hydrolysis.

Q2: What are the primary hazards associated with handling this compound, and what personal protective equipment (PPE) is required?

Q3: How should I prepare solutions of this compound? What are its likely solubility characteristics?

A3: this compound is expected to be soluble in a range of organic solvents. Given that the related compound, N,N-dimethylformamide (DMF), is miscible with most common organic solvents, it is likely that this compound will also exhibit good solubility in solvents such as DMF, DMSO, and alcohols. When preparing solutions, it is recommended to add the solid to the solvent and use sonication or gentle heating to aid dissolution if necessary. Always prepare solutions in a fume hood.

Q4: What are the potential degradation pathways for this compound, and how can they be avoided?

A4: The primary degradation pathway for formamides is hydrolysis, which can be accelerated by the presence of strong acids or bases, especially at elevated temperatures.[5] This would likely yield 3,5-difluoroaniline and formic acid. To avoid degradation, store the compound in a dry environment and use anhydrous solvents when possible. Avoid contact with strong acids and bases unless required for a specific reaction.

Troubleshooting Guide

Problem: The compound has changed color or developed an odor during storage.

  • Possible Cause: This could indicate degradation of the compound. For instance, degraded DMF often has a fishy smell due to the formation of dimethylamine. A similar breakdown of this compound could produce 3,5-difluoroaniline, which may have a distinct odor. Color change can also be a sign of impurity formation.

  • Solution:

    • Do not use the compound if significant degradation is suspected.

    • If the compound is critical for your experiment, consider purification by recrystallization or chromatography.

    • Review your storage conditions to ensure they align with the recommendations (cool, dry, dark, and tightly sealed).

Problem: The compound is not dissolving in the chosen solvent.

  • Possible Cause: While expected to be soluble in many organic solvents, the specific solubility might vary. The polarity of the solvent may not be optimal.

  • Solution:

    • Try a different solvent with a different polarity. A good starting point would be polar aprotic solvents like DMF or DMSO.

    • Gently warm the mixture while stirring.

    • Use sonication to aid dissolution.

    • If solubility remains an issue, consider a solvent mixture.

Problem: Inconsistent results are being obtained in experiments using this compound.

  • Possible Cause: This could be due to batch-to-batch variability or degradation of the compound over time. Hydrolysis due to atmospheric moisture can introduce impurities that may interfere with reactions.

  • Solution:

    • If possible, use a fresh batch of the compound.

    • To minimize degradation from repeated access to the main stock, consider aliquoting the compound into smaller, single-use vials upon receipt.[6]

    • Ensure that all glassware is thoroughly dried before use and that anhydrous solvents are used where appropriate.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (refrigerated) or -20°C (frozen)Minimizes oxidation and degradation.[2]
Storage Atmosphere Inert gas (e.g., Argon or Nitrogen)Recommended for long-term storage to prevent oxidation.
Light Exposure Store in the dark (amber vials)Prevents light-catalyzed degradation.[2]
Moisture Keep tightly sealed; store in a desiccatorPrevents hydrolysis.

Experimental Protocols

Protocol 1: Aliquoting for Long-Term Storage

  • Upon receiving this compound, work in a fume hood with appropriate PPE.

  • Weigh out the desired amount of the compound for individual experiments into smaller, pre-labeled amber glass vials.

  • If possible, flush the headspace of each vial with an inert gas (e.g., argon or nitrogen).

  • Seal the vials tightly with caps that have a chemically resistant liner.

  • Store the aliquoted vials at the recommended temperature (refrigerated or frozen).

This practice minimizes the exposure of the main stock to atmospheric moisture and air each time the compound is needed, thus preserving its integrity.[6]

Visual Diagrams

Diagram 1: Decision Tree for Handling and Storage

G start Receiving this compound storage_decision Long-term or Short-term Storage? start->storage_decision long_term Aliquot into smaller vials under inert gas. Store at -20°C in the dark. storage_decision->long_term Long-term short_term Store in original container, tightly sealed. Store at 2-8°C in the dark. storage_decision->short_term Short-term handling Handling for Experiment long_term->handling short_term->handling ppe Wear appropriate PPE: - Safety goggles - Lab coat - Nitrile gloves handling->ppe fume_hood Work in a fume hood. handling->fume_hood dissolution Dissolving the Compound fume_hood->dissolution solvent_choice Select an appropriate organic solvent (e.g., DMF, DMSO). dissolution->solvent_choice aid_dissolution Use sonication or gentle heating if needed. solvent_choice->aid_dissolution waste Dispose of waste according to institutional guidelines. aid_dissolution->waste

Caption: Decision workflow for the proper storage and handling of this compound.

References

  • Wikipedia. (2024). Dimethylformamide. Retrieved from [Link]

  • Mason, H. J., & Jones, K. (2012). Fluorinated organic compounds in the environment. Chemical Society Reviews, 41(4), 1441-1453.
  • Ghodke, S. (2015). What are stabilizers for amides, imides and amines for their long time storage?. ResearchGate. Retrieved from [Link]

  • A-M-Systems. (n.d.). Formamide (Carbamaldehyde, Methanamide, Methanoic acid, Amide C1). Retrieved from [Link]

  • Banks, R. E. (2000). Fluorinated Aromatic Compounds. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.
  • Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]

  • Trotta, F., & La Monica, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-45.
  • Adam, Z. R., & Fahrenbach, A. C. (2023). Messy Chemistry and the Emergence of Life. Life, 13(2), 438.
  • Bonrath, W., & Schönholzer, P. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA International Journal for Chemistry, 58(3), 156-159.
  • FooDB. (2019). Showing Compound N,N-Dimethylformamide (FDB004724). Retrieved from [Link]

  • Blake, R. D., & Delcourt, S. G. (1996). Thermodynamic effects of formamide on DNA stability. Nucleic acids research, 24(11), 2095–2103.
  • ChemBK. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • Vizgen. (2021). Safety Data Sheet. Retrieved from [Link]

  • Waters. (n.d.). ACQUITY UPLC BEH Amide Column. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet Formamide, Deionized. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3,5-difluorophenyl)formamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in purifying this key synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common purification issues, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, several common impurities are frequently observed:

  • Unreacted Starting Materials: The most prevalent impurities are typically the starting materials. This includes 3,5-difluoroaniline and the formylating agent or its precursor (e.g., formic acid, excess formamide).

  • Hydrolysis Product: this compound can undergo hydrolysis, especially in the presence of acid or base with water, reverting to 3,5-difluoroaniline and formic acid.[1]

  • Side-Reaction Products: Depending on the formylation method, byproducts can arise. For instance, methods using coupling agents like DCC or EDCI can leave behind urea byproducts. Syntheses using triflic anhydride as an activator may have residual triethylamine salts.

  • Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) are common process-related impurities.

Q2: My crude ¹H NMR spectrum shows a significant amount of unreacted 3,5-difluoroaniline. What is the most efficient way to remove it?

A2: Unreacted 3,5-difluoroaniline is a basic impurity and can be effectively removed with an acidic wash during the workup. Since the desired product, an amide, is significantly less basic than the starting aniline, it will remain in the organic phase while the aniline is protonated and extracted into the aqueous phase.

Causality: The lone pair of electrons on the aniline nitrogen is readily available for protonation. In the formamide product, this lone pair is delocalized through resonance with the adjacent carbonyl group, drastically reducing its basicity. This difference in pKa is the basis for a successful separation by liquid-liquid extraction.

Recommended Protocol: Acidic Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a 1 M hydrochloric acid (HCl) solution. Typically, two washes are sufficient.

  • Combine the aqueous layers and back-extract once with a small volume of the organic solvent to recover any dissolved product.

  • Combine the organic layers.

  • Proceed to wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Q3: I suspect my product contains residual formic acid. How can I confirm and remove it?

A3: Residual formic acid is a common impurity when it is used as the formylating agent. It can be detected by ¹H NMR as a singlet typically above 8 ppm and can also cause the product to have a sharp, acidic odor. Removal is straightforward using a basic wash.

Recommended Protocol: Basic Wash

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃).

  • Observe for effervescence (CO₂ evolution), which indicates neutralization of the acid. Continue washing until effervescence ceases.

  • Follow with a brine wash, then dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

Q4: What is the best general-purpose method for achieving high purity of this compound?

A4: For achieving high analytical purity (>98%), two methods are recommended, often used sequentially: Flash Column Chromatography followed by Recrystallization .

  • Flash Column Chromatography: This is excellent for removing impurities with different polarities from the product. For N-aryl formamides, a common eluent system is a gradient of ethyl acetate in hexanes or heptane. This method is highly effective but can sometimes lead to lower yields if the product streaks on the column.[2]

  • Recrystallization: This is the method of choice for obtaining highly crystalline, pure material, especially after an initial purification by chromatography.[2] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain in the solution (mother liquor).[3]

The choice between them depends on the nature of the impurities. If impurities have very similar polarity to the product, recrystallization may be more effective. If impurities have significantly different polarities, chromatography is often faster.

Troubleshooting and Detailed Protocols

Guide 1: Purification by Flash Column Chromatography

This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). More polar compounds interact more strongly with the polar silica gel and thus elute later.

Troubleshooting Scenario: The product co-elutes with an unknown impurity.

  • Pillar of Causality (Expertise): Co-elution occurs when the product and impurity have very similar polarities, resulting in nearly identical retention factors (Rƒ) on TLC. To resolve them, you must alter the selectivity of the chromatographic system.

  • Self-Validating Protocol (Trustworthiness):

    • Solvent System Modification: The primary approach is to change the composition of the mobile phase.

      • If using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol. The different solvent properties (polarity, hydrogen bonding capability) can alter the interactions with the silica surface and resolve the compounds.

      • Adding a small percentage (~0.5%) of a modifier like triethylamine (if impurities are acidic) or acetic acid (if impurities are basic) can dramatically change the Rƒ of specific compounds.

    • Stationary Phase Change: If solvent modification fails, consider a different stationary phase. If you are using silica gel (polar, acidic), switching to alumina (can be acidic, neutral, or basic) or a C18-functionalized silica (reversed-phase, nonpolar) will provide a completely different selectivity.[4]

Step-by-Step Protocol: Standard Silica Gel Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives your product an Rƒ value of approximately 0.25-0.35. A good starting point for this compound is 30-50% Ethyl Acetate in Hexane.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended for consistency).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC or a UV detector.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Guide 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree. The key is selecting an appropriate solvent or solvent system.[3]

Troubleshooting Scenario: The product oils out or fails to crystallize upon cooling.

  • Pillar of Causality (Expertise): "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid instead of forming a crystalline lattice. This can be due to an inappropriate solvent, too rapid cooling, or the presence of impurities that depress the melting point.

  • Self-Validating Protocol (Trustworthiness):

    • Re-heat and Add More Solvent: Re-heat the solution until it is homogeneous again. Add slightly more solvent to reduce the saturation level, then allow it to cool more slowly.

    • Slow Cooling: The rate of cooling is critical. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Rapid cooling promotes precipitation over crystallization.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If available, add a tiny crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. A systematic solvent screen is necessary.

Step-by-Step Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For amides, polar solvents like ethanol, isopropanol, or acetonitrile are often good candidates.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

| Table 1: Potential Recrystallization Solvents | | :--- | :--- | | Solvent | Rationale & Properties | | Isopropanol/Water | A good two-solvent system. Dissolve in hot isopropanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly. | | Ethyl Acetate/Hexane | Another common two-solvent system. Dissolve in hot ethyl acetate and add hexane as the anti-solvent. | | Toluene | A higher-boiling non-polar solvent that can be effective for aromatic compounds. | | Acetonitrile | A polar aprotic solvent that is often excellent for recrystallizing amides.[2] |

Workflow and Purity Verification

The overall strategy for purification and analysis can be visualized as a logical workflow.

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Primary Purification cluster_analysis Purity Analysis Crude Crude Product (Post-Reaction) Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Remove ionic impurities Chrom Flash Column Chromatography Workup->Chrom Polarity-based separation Recryst Recrystallization Workup->Recryst If impurities are significantly different Chrom->Recryst Final polishing step TLC_HPLC TLC / HPLC Analysis Chrom->TLC_HPLC Recryst->TLC_HPLC Verify Purity NMR_MS NMR / MS Analysis TLC_HPLC->NMR_MS Confirm Structure Final Pure Product (>98%) NMR_MS->Final

Caption: General purification and analysis workflow for this compound.

Guide 3: How do I verify the final purity of my compound?

A3: A combination of methods should be used to confidently assess purity and confirm the structure.

  • Chromatographic Purity (HPLC/TLC):

    • TLC: Spot the final material on a TLC plate next to the crude material. A pure compound should appear as a single, well-defined spot.

    • HPLC: This is the gold standard for quantitative purity assessment. A pure sample will show a single major peak. The area percentage of this peak (e.g., >99%) is often reported as the purity.[5][6]

  • Spectroscopic Confirmation (NMR/MS):

    • ¹H and ¹³C NMR: These spectra confirm the chemical structure. The absence of impurity peaks seen in the crude material is a strong indicator of successful purification. Pay attention to the integration of proton signals to ensure they match the expected ratios.

    • ¹⁹F NMR: For this specific molecule, ¹⁹F NMR is a powerful tool. A pure sample should show a single fluorine environment.

    • Mass Spectrometry (MS): Confirms that the compound has the correct molecular weight.

  • Physical Characterization:

    • Melting Point: A sharp melting point that matches the literature value is a classic indicator of high purity. Impurities tend to broaden the melting range and depress the melting point.

| Table 2: Analytical Techniques for Purity Assessment | | :--- | :--- | :--- | | Technique | Purpose | Indication of Purity | | TLC | Qualitative check, reaction monitoring | Single spot | | HPLC | Quantitative purity determination | Single major peak (>98% area) | | ¹H, ¹³C, ¹⁹F NMR | Structural confirmation & impurity identification | Correct chemical shifts, coupling, and integration; absence of extraneous peaks | | Mass Spec (MS) | Molecular weight confirmation | Correct molecular ion peak (M+H)⁺ | | Melting Point | Physical property confirmation | Sharp, narrow melting range consistent with literature value |

References

  • Salomaa, P., Kankaanperä, A. & Lajunen, M. (1966). The kinetics of the hydrolysis of α-methoxy-and α-ethoxy-styrenes. Acta Chem. Scand., 20, 1790.
  • Heravi M.M., Ghavidel M., Mohammadkhani L. (2018). Beyond a solvent: Triple roles of dimethylformamide in organic chemistry. RSC Adv., 8, 27832–27862.
  • Priya, S., Balasubramanian, S., Arul, C., & Prabu, J. (2019). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry, 58B, 1237-1243. [Link]

  • Frank, S. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Valenta, P. (2020). Chemistry of N,N′-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. ResearchGate. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • U.S. Food and Drug Administration. (1994).
  • Hung, J.C. (2002). Comparison of Various Requirements of the Quality Assurance Procedures for 18F-FDG Injection. Journal of Nuclear Medicine, 43, 1495-1506.
  • International Atomic Energy Agency. (2008). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

  • CN102942500A - Preparation method of N-formamide compound - Google P
  • Prime Scholars. (2017). Optimized Method for the Radiochemical Purity Quality Control of 99mTc-Mertiatide - Nephromag™. [Link]

Sources

Technical Support Center: Solvent Effects on N-(3,5-difluorophenyl)formamide Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(3,5-difluorophenyl)formamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile reagent. My aim is to equip you with the expertise to navigate the nuances of solvent selection and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, with a focus on the role of the solvent in influencing reactivity.

Q1: My formylation reaction using this compound as a formylating agent is sluggish and giving low yields in a nonpolar solvent like toluene. What's happening and how can I improve it?

A1: The low reactivity of this compound in nonpolar solvents is likely due to a combination of poor solubility of reactants and the electronic nature of the substrate. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which reduces the electron density on the formyl group's carbonyl carbon, making it a less potent electrophile.

Causality and Recommended Actions:

  • Solubility: Ensure all your reactants are fully dissolved. If solubility is an issue in toluene, consider a more polar aprotic solvent.

  • Solvent Choice: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often excellent choices for reactions involving polar substrates.[1][2][3][4] They can effectively solvate ionic intermediates and transition states, which can accelerate the reaction rate.

  • Catalyst: The addition of a suitable catalyst can significantly enhance the reaction rate. For instance, in Vilsmeier-Haack type reactions, phosphorus oxychloride (POCl₃) is used to activate the formamide.[5][6][7][8][9]

  • Temperature: Increasing the reaction temperature can also help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.

Q2: I'm observing significant hydrolysis of my this compound back to 3,5-difluoroaniline when using a protic solvent like ethanol. How can I prevent this?

A2: Protic solvents, especially in the presence of acidic or basic impurities, can promote the hydrolysis of amides. The lone pair of electrons on the oxygen of the solvent can act as a nucleophile, attacking the carbonyl carbon of the formamide. This is often exacerbated by the electron-withdrawing nature of the difluorophenyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack.

Causality and Recommended Actions:

  • Solvent Selection: Switch to a polar aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or DMF. These solvents lack acidic protons and are less likely to participate in hydrolysis.

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use freshly distilled, dry solvents and dry glassware. The presence of water will significantly promote hydrolysis.

  • pH Control: If the reaction conditions permit, buffering the solution to a neutral pH can help minimize acid or base-catalyzed hydrolysis.

Q3: When performing a Vilsmeier-Haack reaction with this compound, I'm getting a complex mixture of products. What are the likely side reactions and how can I improve the selectivity?

A3: The Vilsmeier-Haack reaction involves the formation of a highly reactive Vilsmeier reagent.[5][6][7][8][9] While this reagent is an excellent formylating agent, it can also lead to side reactions if not properly controlled. The electron-deficient nature of the aromatic ring in this compound can influence the stability and reactivity of the resulting Vilsmeier reagent.

Potential Side Reactions and Mitigation Strategies:

  • Over-formylation: Your substrate may have multiple reactive sites. To minimize this, you can try using a stoichiometric amount of the Vilsmeier reagent and adding it slowly to the reaction mixture.

  • Reaction with Solvent: If you are using a solvent that can react with the Vilsmeier reagent, you might observe byproducts. Using an inert solvent like dichloromethane (DCM) or performing the reaction in an excess of the formamide itself can be beneficial.

  • Temperature Control: The formation of the Vilsmeier reagent is often exothermic. Maintaining a low temperature (e.g., 0 °C) during its formation and subsequent reaction can help control its reactivity and reduce the formation of side products.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling and reactivity of this compound.

Q4: What is the general effect of the 3,5-difluorophenyl group on the reactivity of the formamide?

A4: The two fluorine atoms are strong electron-withdrawing groups due to their high electronegativity. This has two main consequences for the reactivity of the formamide moiety:

  • Increased Electrophilicity of the Carbonyl Carbon: The fluorine atoms pull electron density away from the formyl group, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

  • Decreased Basicity of the Nitrogen Atom: The electron-withdrawing effect also reduces the electron density on the nitrogen atom, making it less basic and a poorer nucleophile.

Q5: How does hydrogen bonding with the solvent affect the reactivity of this compound?

A5: Solvents capable of hydrogen bonding can interact with both the carbonyl oxygen and the N-H proton of the formamide.

  • Hydrogen Bond Donating Solvents (Protic Solvents): Solvents like water and alcohols can donate a hydrogen bond to the carbonyl oxygen. This interaction can further polarize the C=O bond, making the carbonyl carbon even more electrophilic. However, as mentioned in Q2, these solvents can also act as nucleophiles, leading to hydrolysis.

  • Hydrogen Bond Accepting Solvents: Solvents with lone pairs of electrons (e.g., ethers, DMF) can accept a hydrogen bond from the N-H group. This interaction can influence the conformation of the molecule and potentially affect its reactivity in certain reactions.

Q6: What are the recommended starting solvents for reactions involving this compound?

A6: The choice of solvent is highly dependent on the specific reaction being performed. However, here is a general guideline:

Solvent ClassExamplesGeneral Applicability for this compound Reactions
Polar Aprotic DMF, DMSO, Acetonitrile, THFGenerally a good starting point for many reactions due to good solvating power for polar reactants and intermediates without the risk of participating in the reaction as a proton donor.
Polar Protic Water, Ethanol, MethanolUse with caution due to the risk of hydrolysis. May be suitable for specific reactions where protonolysis is desired or can be controlled.
Nonpolar Toluene, Hexane, DichloromethaneMay be suitable for reactions with nonpolar co-reactants, but solubility of the formamide might be limited. DCM is a common choice for Vilsmeier-Haack reactions.

Experimental Protocols

Protocol 1: General Procedure for a Solvent Screening Experiment

This protocol outlines a systematic approach to identify the optimal solvent for a reaction involving this compound.

Objective: To determine the effect of different solvents on the yield and purity of a desired product.

Materials:

  • This compound

  • Your desired co-reactant and any necessary catalysts or reagents

  • A selection of anhydrous solvents from different classes (e.g., Toluene, THF, Acetonitrile, DMF)

  • Small-scale reaction vessels (e.g., vials with stir bars)

  • Standard laboratory glassware and equipment for reaction setup, workup, and analysis (e.g., TLC, LC-MS, NMR)

Procedure:

  • Reaction Setup: In parallel, set up a series of small-scale reactions in different solvents. Ensure all other reaction parameters (temperature, stoichiometry, reaction time) are kept constant.

  • Monitoring: Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC or LC-MS) at regular intervals.

  • Workup: Once the reactions are complete, perform an identical workup procedure for each reaction mixture.

  • Analysis: Analyze the crude product from each reaction to determine the yield and purity.

  • Optimization: Based on the results, you can select the best performing solvent for larger-scale reactions or further optimization.

Visualizations

Diagram 1: Influence of Solvent Polarity on Reaction Rate

Solvent_Effect cluster_0 Nonpolar Solvent (e.g., Toluene) cluster_1 Polar Aprotic Solvent (e.g., DMF) Low_Solubility Low Reactant Solubility Slow_Reaction Slow Reaction Rate Low_Solubility->Slow_Reaction Poor_TS_Stabilization Poor Transition State Stabilization Poor_TS_Stabilization->Slow_Reaction Good_Solubility Good Reactant Solubility Fast_Reaction Fast Reaction Rate Good_Solubility->Fast_Reaction Good_TS_Stabilization Good Transition State Stabilization Good_TS_Stabilization->Fast_Reaction

Caption: Solvent polarity and its impact on reaction kinetics.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low Reaction Yield Check_Solubility Are all reactants soluble? Start->Check_Solubility Check_Solvent_Type Is the solvent appropriate? (Polar Aprotic Preferred) Check_Solubility->Check_Solvent_Type Yes Solution_Solvent Change to a more polar aprotic solvent (e.g., DMF, MeCN) Check_Solubility->Solution_Solvent No Check_Conditions Are reaction conditions (temperature, time) optimized? Check_Solvent_Type->Check_Conditions Yes Check_Solvent_Type->Solution_Solvent No Check_Purity Are starting materials pure and anhydrous? Check_Conditions->Check_Purity Yes Solution_Optimize Increase temperature or prolong reaction time Check_Conditions->Solution_Optimize No Solution_Purify Purify starting materials and use anhydrous solvents Check_Purity->Solution_Purify No Success Improved Yield Check_Purity->Success Yes Solution_Solvent->Success Solution_Optimize->Success Solution_Purify->Success

Caption: A logical workflow for troubleshooting low reaction yields.

References

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • PMC. (n.d.). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. [Link]

  • Taylor & Francis Online. (n.d.). Polar aprotic solvents – Knowledge and References. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • MDPI. (n.d.). An Influence of Fluorinated Alkyl Substituents on Structure and Magnetic Properties of Mn(II) Complexes with Pyrazolyl-Substituted Nitronyl Nitroxides. [Link]

  • ResearchGate. (n.d.). Comparison of the reactivity of formamide, N-methylformamide and N,N-dimethylformamide toward aniline as substrates. [Link]

  • Wikipedia. (n.d.). Dimethylformamide. [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). [Link]

  • ResearchGate. (n.d.). The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II). [Link]

  • PMC. (n.d.). Substituent Effects on Sulfur Phenolate Exchange Reactions: Reactivity and Bonding Analysis. [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

  • PMC. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. (n.d.). Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. [Link]

  • ResearchGate. (2024). N,N‐Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. [Link]

  • Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). [Link]

  • Reddit. (2023). Polar Solvents and Nonpolar Solvents. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Fluorinated Phenylformamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design.[1][2] Phenylformamide scaffolds, prevalent in numerous therapeutic agents, are prime candidates for this modification. This guide provides an in-depth comparative analysis of fluorinated phenylformamides versus their non-fluorinated analogs. We will explore, with supporting data and validated protocols, how the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate critical drug-like properties.[3][4] Key parameters such as metabolic stability, lipophilicity, and membrane permeability will be dissected to explain the causality behind experimental outcomes. This document serves as both a strategic overview and a practical handbook for scientists aiming to leverage fluorination to optimize lead compounds.

Introduction: The Strategic Imperative of Fluorination

The phenylformamide motif is a privileged structure in drug discovery, forming the core of molecules across diverse therapeutic areas. Its utility stems from its ability to form key hydrogen bonds and engage in aromatic interactions within target proteins. However, like many scaffolds, it is susceptible to metabolic liabilities, particularly oxidative metabolism on the phenyl ring, which can limit bioavailability and therapeutic half-life.[5][6]

Fluorination has emerged as a powerful strategy to address these challenges. The introduction of a fluorine atom, a bioisostere of hydrogen, can dramatically alter a molecule's physicochemical and pharmacokinetic profile.[7][8] It can block sites of metabolism, modulate the acidity (pKa) of nearby functional groups, and alter conformational preferences, often leading to enhanced target affinity and selectivity.[5][9][10] This guide will systematically compare these effects, providing the foundational knowledge and experimental frameworks necessary for rational drug design.

The Role of Fluorine in Modulating Molecular Properties

The profound impact of fluorine substitution arises from its fundamental atomic properties. Understanding these is critical to predicting and interpreting experimental results.

  • Electronegativity and Inductive Effects : As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[10] When placed on a phenyl ring, this effect can lower the pKa of the formamide's N-H proton or a nearby basic amine, influencing its ionization state at physiological pH and thereby affecting solubility and cell permeability.[10][11]

  • Carbon-Fluorine (C-F) Bond Strength : The C-F bond is significantly stronger (bond energy ~110-130 kcal/mol) than a C-H bond (~100 kcal/mol).[12][13] This inherent stability makes a fluorinated position on an aromatic ring highly resistant to metabolic attack by cytochrome P450 (CYP) enzymes, a common pathway for drug clearance.[5][6][14] This "metabolic blocking" is a primary reason for incorporating fluorine.[14]

  • Lipophilicity Modulation : The effect of fluorine on lipophilicity (often measured as LogP) is context-dependent. While fluorinating an aromatic ring generally increases lipophilicity, which can enhance membrane permeability and protein binding, extensive fluorination of aliphatic chains can sometimes decrease it.[3][11][14] This nuanced behavior allows for fine-tuning of a molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

G cluster_0 Fundamental Cause cluster_1 Physicochemical Effect cluster_2 Pharmacological Consequence F Fluorine Atom Properties EN High Electronegativity F->EN BS High C-F Bond Strength F->BS Size Small van der Waals Radius F->Size pKa pKa Alteration EN->pKa Inductive Effect Lip Lipophilicity (LogP) EN->Lip Alters Polarity MS Metabolic Stability BS->MS Blocks CYP Oxidation Conf Conformational Bias Size->Conf Minimal Steric Hindrance MP Molecular Property Modulation Perm Membrane Permeability pKa->Perm Bio Bioavailability MS->Bio Lip->Perm Pot Potency & Selectivity Conf->Pot Outcome Improved Drug Profile Perm->Outcome Perm->Bio Bio->Outcome Pot->Outcome

Comparative Analysis: A Data-Driven Approach

To illustrate these principles, let's consider a hypothetical case study comparing a parent phenylformamide (Compound A) with its para-fluorinated analog (Compound B).

A. Physicochemical Properties

The introduction of fluorine onto the phenyl ring induces measurable changes in key physicochemical parameters.

PropertyCompound A (Parent)Compound B (4-Fluoro)Rationale for Change
Calculated LogP 2.102.55Fluorine increases the hydrophobicity of the aromatic ring.[14]
pKa (Amide N-H) 17.517.1The strong electron-withdrawing nature of fluorine acidifies the N-H proton.
Aqueous Solubility ModerateLowerIncreased lipophilicity often leads to decreased aqueous solubility.

Causality Insight: The modest increase in LogP for Compound B is a desirable outcome. It can lead to better partitioning into the lipid bilayers of cell membranes, a prerequisite for passive diffusion.[3][5] However, this must be balanced, as excessively high lipophilicity can lead to poor solubility and non-specific binding.

B. ADME Profile: Metabolic Stability & Permeability

The most significant advantages of fluorination are often observed in the ADME profile. We will compare the outcomes of two standard in vitro assays: the Microsomal Stability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).

AssayParameterCompound A (Parent)Compound B (4-Fluoro)Interpretation
Microsomal Stability Half-life (t½, min)15> 60The C-F bond in Compound B blocks para-hydroxylation, a major metabolic route for Compound A, drastically increasing its stability.[5][6]
PAMPA Permeability (Pe, 10⁻⁶ cm/s)5.29.8The increased lipophilicity (LogP) of Compound B facilitates faster passive diffusion across the artificial membrane.[3][15]

Causality Insight: The dramatic increase in metabolic half-life for Compound B is a direct consequence of the robust C-F bond preventing enzymatic attack.[5] This result is highly predictive of lower in vivo clearance and potentially a longer duration of action, allowing for less frequent dosing. The enhanced permeability seen in the PAMPA assay suggests improved oral absorption.[15]

Experimental Protocols: Self-Validating Methodologies

To ensure the trustworthiness and reproducibility of the data presented, the following detailed, step-by-step protocols are provided. These are the standard methodologies used to generate the comparative data discussed above.

Protocol 1: Human Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs.[16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • Test Compounds (10 mM in DMSO)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with Internal Standard (e.g., Verapamil, Diazepam)[16]

  • 96-well incubation plates and collection plates

Procedure:

  • Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare a master mix of HLMs in phosphate buffer to a final protein concentration of 0.5 mg/mL.[16][17]

  • Compound Addition: Add the test compound to the HLM master mix to achieve a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.[18]

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[17][18] This is the T=0 time point.

  • Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile and an internal standard to terminate the reaction.[16][17][19]

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percent remaining compound against time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).[17]

G cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Processing A Thaw Reagents (HLM, NADPH) B Prepare HLM Master Mix (0.5 mg/mL in Buffer) A->B C Add Test Compound (1 µM final) B->C D Pre-incubate Plate (37°C, 5 min) C->D E Initiate Reaction (Add NADPH) D->E F Sample at Time Points (0, 5, 15, 30, 45 min) E->F Time Course G Terminate Reaction (Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I LC-MS/MS Analysis H->I J Plot ln(% Remaining) vs. Time I->J K Calculate Slope (k) J->K L Calculate Half-Life (t½ = 0.693 / k) K->L

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput, non-cell-based method for predicting passive, transcellular permeability of compounds.[15]

Objective: To measure the effective permeability coefficient (Pe) of a test compound across a lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well donor and acceptor plates)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compounds (10 mM in DMSO)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully coat the filter of each well in the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.[20]

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS buffer (optionally containing a small percentage of DMSO to act as a sink).

  • Prepare Donor Plate: Dilute the test compounds to their final concentration (e.g., 200 µM) in PBS buffer and add them to the coated donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".[20]

  • Incubation: Incubate the sandwich assembly at room temperature for a defined period (e.g., 5 to 18 hours).[15][21]

  • Disassemble and Measure: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[15]

  • Data Analysis: Calculate the permeability coefficient (Pe) using the known surface area of the well, incubation time, and the measured concentrations in the donor and acceptor compartments.

Conclusion and Future Perspectives

The comparative analysis clearly demonstrates that the strategic fluorination of a phenylformamide scaffold is a highly effective method for enhancing drug-like properties. By blocking a key site of metabolic oxidation, the 4-fluoro substitution in our case study dramatically improved metabolic stability, a critical factor for increasing in vivo exposure and therapeutic half-life. Concurrently, the modification favorably increased lipophilicity, leading to enhanced passive permeability.

These findings underscore the importance of considering fluorination early in the lead optimization process. The self-validating experimental protocols provided herein offer a robust framework for researchers to systematically evaluate the impact of such modifications. Future work should explore the effects of fluorination at other positions on the phenyl ring (ortho, meta) and the use of other fluorine-containing motifs (e.g., -CF3, -OCHF2) to further refine potency, selectivity, and pharmacokinetic profiles. As synthetic methods for fluorination continue to advance, the precise, rational design of next-generation phenylformamide-based therapeutics will become increasingly powerful.[22]

References

  • Fluorine in drug discovery: Role, design and case studies. Google Sites.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
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  • Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF.
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  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
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  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
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  • A review: FDA-approved fluorine-containing small molecules from 2015 to 2022 | Request PDF.
  • Metabolic Stability Assays. MilliporeSigma.
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A Researcher's Guide to the Spectroscopic Differentiation of N-(Difluorophenyl)formamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated aromatic compounds are cornerstones of modern medicinal chemistry and materials science. Subtle changes in the position of fluorine substituents on an aromatic ring can dramatically alter a molecule's physicochemical and biological properties. This guide provides an in-depth spectroscopic comparison of N-(3,5-difluorophenyl)formamide and its key positional isomers. We will explore how ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry can be leveraged to unambiguously differentiate these closely related structures. This document serves as a practical resource for researchers, offering not only comparative data but also the underlying principles and experimental protocols necessary for robust characterization.

Introduction: The Significance of Isomeric Purity

N-arylformamides are prevalent structural motifs in pharmaceuticals and agrochemicals. The incorporation of fluorine atoms is a widely used strategy to modulate properties such as metabolic stability, lipophilicity, and binding affinity. However, the synthesis of substituted aromatics can often lead to mixtures of positional isomers. For drug development and regulatory purposes, the precise identification and quantification of each isomer are critical. Each isomer can possess a unique toxicological and pharmacological profile.

This guide focuses on the family of N-(difluorophenyl)formamides. We will use this compound as our primary reference and compare it against other common isomers, such as the 2,4-, 2,6-, and 3,4-difluoro analogues. The key to differentiating these compounds lies in understanding how the relative positions of the two fluorine atoms and the formamide group systematically influence their spectroscopic signatures.

Furthermore, we will delve into the phenomenon of cis/trans (or E/Z) conformational isomerism arising from the restricted rotation around the C-N amide bond. This feature adds another layer of complexity and diagnostic power to NMR spectra.

Molecular Structures and Isomerism

The primary isomers discussed in this guide are positional isomers, differing only in the placement of the fluorine atoms on the phenyl ring. Additionally, for each positional isomer, conformational isomers exist due to the partial double-bond character of the amide C-N bond.

Fragmentation M This compound (M+•) m/z = 157 F1 [C6H4F2N]+• m/z = 129 M->F1 - CHO• F2 [C7H5F2NO - CO]+• m/z = 129 M->F2 - CO F3 [C6H4F2]+• m/z = 114 F1->F3 - HCN

Figure 2: Plausible EI-MS fragmentation pathway for N-(difluorophenyl)formamide.

Experimental Protocols

To ensure data quality and reproducibility, standardized protocols are essential.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). [1]

FT-IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples due to minimal sample preparation.

  • Instrument: A standard FT-IR spectrometer with a diamond or zinc selenide ATR crystal.

  • Acquisition:

    • Background Scan: Collect a background spectrum of the clean ATR crystal.

    • Sample Scan: Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform ATR correction and baseline correction.

Mass Spectrometry
  • Technique: Electron Ionization (EI) coupled with a Gas Chromatograph (GC-MS) for separation and analysis.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL of a dilute solution (~1 mg/mL in ethyl acetate).

    • Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

Figure 3: General workflow for the spectroscopic identification of isomers.

Conclusion

The unambiguous characterization of N-(difluorophenyl)formamide isomers is a task readily achievable through a systematic, multi-technique spectroscopic approach. While each technique provides valuable clues, their combined power is definitive. ¹H NMR excels at revealing symmetry and proton connectivity through coupling patterns. ¹³C NMR, with its characteristic large C-F coupling constants, provides a robust confirmation of the substitution pattern on the carbon skeleton. FT-IR serves as a quick check for functional group integrity, and Mass Spectrometry confirms the molecular weight and offers supporting structural evidence through fragmentation. By understanding the principles behind the spectral differences and employing standardized experimental protocols, researchers can confidently identify and differentiate these critical isomeric compounds.

References

  • NIST Chemistry WebBook, SRD 69. Formamide, N,N-dimethyl-. [Link]

  • Chitanda, J. M., et al. (2008). N-(2,6-Diisopropylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1728. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Theodoridis, G., et al. (2004). Solvation Properties of N-substituted Cis and Trans Amides Are Not Identical: Significant Enthalpy and Entropy Changes Are Revealed by the Use of Variable Temperature 1H NMR in Aqueous and Chloroform Solutions and Ab Initio Calculations. The Journal of Physical Chemistry B, 108(36), 13734–13742. [Link]

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A Comparative Guide to Validating the Structure of N-(3,5-difluorophenyl)formamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous and unambiguous confirmation of a molecule's chemical structure is a foundational pillar of the entire discovery and development pipeline.[1] N-(3,5-difluorophenyl)formamide derivatives represent a class of compounds with significant potential in medicinal chemistry, often serving as key intermediates or pharmacophores in the design of novel therapeutic agents. The presence of the difluorophenyl ring, in particular, can influence metabolic stability, binding affinity, and membrane permeability.[2]

However, the very features that make these molecules interesting also present unique challenges for structural validation. The potential for regioisomers, the influence of fluorine on spectroscopic signals, and the possibility of different conformational isomers demand a multi-faceted and orthogonal analytical approach.[3][4] Simply relying on a single piece of data is insufficient; a self-validating system of interlocking evidence is required to establish an authoritative structural assignment.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into building an unshakeable case for your molecular structure.

The Core Challenge: Beyond Simple Confirmation

The goal of structural validation is not just to confirm that a reaction produced a product, but to prove it produced the correct product, free of significant impurities or isomeric contaminants. For this compound derivatives, key questions that must be answered include:

  • Connectivity: Is the formamide group correctly attached to the nitrogen of the 3,5-difluoroaniline precursor?

  • Regioisomerism: Have substituents been introduced at the intended positions on the phenyl ring or elsewhere?

  • Purity: Is the sample free from starting materials, reagents, or side-products?

  • Three-Dimensional Structure: What is the compound's conformation in solution and in the solid state?

To answer these, we turn to a suite of powerful analytical tools, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Method 1: Comprehensive Spectroscopic Elucidation (NMR & MS)

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the workhorse of structural validation in synthetic chemistry.[5] MS provides the molecular formula, while NMR maps out the atomic connectivity and chemical environment of the molecule.

Causality Behind the Method

This dual-pronged approach is the standard for initial validation because it provides two critical and complementary pieces of information. Mass spectrometry gives a high-level confirmation of success—the molecular weight is correct. NMR then provides the granular, atom-by-atom evidence of the structure's framework. For fluorinated compounds, multi-nuclear NMR (¹H, ¹³C, and ¹⁹F) is not just beneficial; it is essential for unambiguous assignment.

Experimental Workflow: A Spectroscopic Approach

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Detailed Structural Mapping cluster_2 Phase 3: Final Validation A Synthesized & Purified This compound Derivative B High-Resolution Mass Spectrometry (HRMS) A->B Dissolve in suitable solvent (e.g., MeCN/H2O) D NMR Sample Preparation (Dissolve in CDCl3 or DMSO-d6) A->D C Molecular Formula Confirmation B->C Analyze m/z value J Structural Elucidation C->J E ¹H NMR Acquisition D->E F ¹⁹F NMR Acquisition D->F G ¹³C NMR Acquisition D->G H 2D NMR (COSY, HSQC) (If structure is complex or ambiguous) E->H I Integrated Spectroscopic Data I->J Correlate all spectra K Validated Structure J->K Data is consistent and unambiguous

Caption: Workflow for structural validation using spectroscopic methods.

Detailed Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition of the synthesized molecule.

  • Methodology (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

    • Infuse the sample solution directly into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Measure the exact mass of the molecular ion to within 5 ppm of the theoretical calculated mass for the expected chemical formula.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the connectivity and chemical environment of all atoms in the molecule.

  • Methodology:

    • Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]

    • ¹H NMR: Acquire a standard proton spectrum. For this compound, expect to see a singlet for the formyl proton (CHO), a broad singlet for the amide proton (NH), and characteristic multiplets for the aromatic protons. The aromatic protons will show coupling to the adjacent fluorine atoms.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is a crucial experiment. For a 3,5-difluoro substitution pattern, a single resonance is expected, confirming the chemical equivalence of the two fluorine atoms.[8]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key signals include the formyl carbonyl carbon and the aromatic carbons. The carbons directly bonded to fluorine (C-F) will appear as large doublets due to one-bond ¹³C-¹⁹F coupling. The other aromatic carbons will show smaller two- and three-bond couplings.[9]

    • 2D NMR (Optional but Recommended): If assignments are ambiguous, run COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to definitively link protons to their attached carbons.[10]

Data Interpretation and Comparison

The power of this combined approach lies in using each piece of data to validate the others. The HRMS confirms the parts list (the atoms), and the multi-nuclear NMR shows how they are assembled.

Technique Expected Observation for this compound Causality / Information Gained
HRMS [M+H]⁺ ion with m/z matching the theoretical value (e.g., 158.0360 for C₇H₆F₂NO⁺)Confirms elemental composition and molecular weight.[6]
¹H NMR ~8.3 ppm (s, 1H, CHO), ~7.8 ppm (br s, 1H, NH), ~7.0-7.4 ppm (m, 3H, Ar-H)Confirms presence of formyl, amide, and aromatic protons. Multiplet patterns reveal H-F coupling.
¹⁹F NMR A single resonance in the typical aryl-fluoride region (~ -105 to -115 ppm)Unambiguously confirms the 3,5-substitution pattern, as both fluorine atoms are chemically equivalent.[8]
¹³C NMR ~160 ppm (s, C=O), ~163 ppm (dd, C-F), ~140 ppm (t, C-N), ~110 ppm (m, Ar C-H)Shows the carbon skeleton. The large doublet of doublets for C-F is a key signature of the difluoro pattern.

Method 2: Definitive Solid-State Analysis (X-ray Crystallography)

While spectroscopic methods provide excellent data for structure in solution, single-crystal X-ray crystallography remains the undisputed gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[11]

Causality Behind the Method

For high-stakes applications like drug development, absolute certainty of the structure, including stereochemistry and conformation, is non-negotiable. X-ray crystallography provides a direct, visual map of electron density, from which a 3D model of the molecule is built.[12] This eliminates the inferential steps required in NMR data interpretation and can reveal subtle structural features like bond angles, lengths, and intermolecular interactions that are invisible to other techniques.[11][13]

Experimental Workflow: A Crystallographic Approach

G A Validated Compound (via NMR & MS) B Single Crystal Growth A->B Screen various solvents (slow evaporation, vapor diffusion) C Mount Crystal on Diffractometer B->C Select a high-quality, diffracting crystal D X-ray Diffraction Data Collection C->D Expose to focused X-ray beam E Structure Solution & Refinement D->E Process diffraction pattern using software F Final Structural Model (CIF File) E->F Refine atomic positions and thermal parameters G Unambiguous 3D Structure & Packing Information F->G Analyze bond lengths, angles, and intermolecular interactions

Caption: Workflow for unambiguous structural validation via X-ray crystallography.

Detailed Experimental Protocol
  • Crystal Growth (The Critical Hurdle):

    • The primary challenge is growing a single, high-quality crystal suitable for diffraction. This is often more art than science.

    • Start with highly pure material, as confirmed by NMR.

    • Screen various crystallization methods:

      • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture) in a vial covered with a perforated cap and allow the solvent to evaporate over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Data Collection:

    • Mount a suitable crystal (typically <0.5 mm in size, with no visible cracks) on the goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

    • Refine the structural model against the experimental data, adjusting atomic positions, and thermal parameters to achieve the best fit, typically measured by R-factors (a low R-factor indicates a good fit).

Data Interpretation and Validation

The output of a successful crystallographic experiment is a Crystallographic Information File (CIF) containing the precise XYZ coordinates of every atom. This provides definitive, quantitative data.

Parameter Information Provided Validation Checkpoint
Connectivity Direct visualization of the atomic framework.Confirms the this compound skeleton without ambiguity.
Bond Lengths/Angles Precise measurements of all interatomic distances and angles.[11]Values should be consistent with established chemical principles (e.g., C=O bond length ~1.23 Å, C-N ~1.33 Å).
Conformation The exact dihedral angles, showing the orientation of the formyl group relative to the phenyl ring.Reveals the preferred solid-state conformation, which can be crucial for understanding crystal packing and potential polymorphs.[14]
Intermolecular Interactions Shows how molecules pack in the crystal lattice, revealing hydrogen bonds, π-stacking, etc.[11]Provides insight into the solid-state properties of the material.

Comparative Analysis: Choosing the Right Tool

Both spectroscopic and crystallographic methods are powerful, but they answer slightly different questions and have different practical considerations. The choice of method depends on the specific requirements of the project.

Feature Spectroscopy (NMR & MS) X-ray Crystallography
Sample State SolutionSolid (single crystal)
Primary Information Atomic connectivity, chemical environment, molecular formulaUnambiguous 3D structure, conformation, crystal packing
Key Advantage High throughput, applicable to non-crystalline materials, shows dynamic behavior in solutionThe "gold standard" for absolute structural proof; provides precise geometric data
Key Limitation Can be ambiguous for complex stereoisomers; interpretation is inferentialRequires a high-quality single crystal, which can be difficult or impossible to obtain
Typical Use Case Routine validation of all synthesized compoundsDefinitive proof for lead candidates, patent filings, or when absolute stereochemistry is critical

Conclusion: An Integrated and Self-Validating Strategy

For researchers in drug development, a tiered approach provides the highest level of confidence. The combination of High-Resolution Mass Spectrometry and multi-nuclear NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) should be considered the minimum standard for the structural validation of any this compound derivative. This spectroscopic package provides a robust, self-consistent dataset that confirms both the elemental composition and the precise atomic connectivity.

When absolute proof of structure is required—for a lead candidate destined for further development, for publication in a high-impact journal, or to resolve any spectroscopic ambiguity—Single-Crystal X-ray Crystallography is the definitive tool. While more demanding in its sample requirements, it provides an unparalleled level of detail, yielding an unambiguous three-dimensional model of the molecule. By employing these techniques in a logical workflow, scientists can ensure the integrity of their research and build a solid foundation for subsequent studies.

References

  • Bąk, A., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC. Available at: [Link]

  • Dalziel, S., et al. (2023). Synthesis and crystal structures of five fluorinated diphenidine derivatives. PMC. Available at: [Link]

  • Sionkowska, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. PubMed Central. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. MDPI. Available at: [Link]

  • Brycki, B., et al. (2017). Synthesis and Structural Analysis of Novel Norspermidine Derivatives. ResearchGate. Available at: [Link]

  • Alexandrou, S., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Structural confirmation and spectroscopic signature of N-Allyl-2-hydroxy-5-methyl-3-oxo-2, 3-dihydrobenzofuran-2-carboxamide and its monohydrate cluster. ResearchGate. Available at: [Link]

  • University of Southampton. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. Available at: [Link]

  • Xing, J., et al. (2015). Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation. PubMed. Available at: [Link]

  • Wang, D., et al. (2015). Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)
  • Dong, M. W. (2022). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists. LCGC International. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

  • Bezhanishvili, A., et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. arkat-usa.org. Available at: [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Available at: [Link]

  • Vlase, L., et al. (2020). Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration. NIH. Available at: [Link]

  • Herrera, A., et al. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available at: [Link]

  • Chen, Z., et al. (2020). Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic. PubMed. Available at: [Link]

  • Asiri, A. M., et al. (2011). Concomitant colour polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride. PMC. Available at: [Link]

  • Darwish, H. W., et al. (2014). Development and validation of spectrophotometric methods for the determination and spectroscopic characterization of vildagliptin using π-acceptors in pharmaceutical preparations. ResearchGate. Available at: [Link]

  • Green, N. J., & Sutherland, J. D. (2023). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. PubMed. Available at: [Link]

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  • Marini, F., et al. (2023). Coupling of NIR Spectroscopy and Chemometrics for the Quantification of Dexamethasone in Pharmaceutical Formulations. PMC. Available at: [Link]

  • Betz, R., & Harrowfield, J. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). MDPI. Available at: [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized from N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical comparison of the biological activities of heterocyclic compounds synthesized from N-(3,5-difluorophenyl)formamide, a versatile fluorinated building block. We will explore the synthesis of a key derivative, 2-(3,5-difluorophenyl)quinazolin-4(3H)-one, delve into its reported biological activities, and objectively compare its performance against established therapeutic agents.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules can profoundly influence their pharmacological properties. The high electronegativity and small size of the fluorine atom can alter the electronic environment of a molecule, affecting its acidity, basicity, and hydrogen-bonding capabilities. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug. This compound serves as a valuable synthon, providing a difluorophenyl motif that can be incorporated into various heterocyclic systems to explore these potential advantages.

Synthesis of 2-(3,5-difluorophenyl)quinazolin-4(3H)-one: A Case Study

Reaction Principle:

The Niementowski reaction proceeds by heating anthranilic acid with an excess of the formamide.[1] The reaction typically involves the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to form the quinazolin-4(3H)-one ring system.[2]

Conceptual Synthetic Workflow:

start This compound + Anthranilic Acid intermediate N-(2-carboxyphenyl)-N'-(3,5-difluorophenyl)formamidine (Postulated Intermediate) start->intermediate Heat (e.g., 130-135°C) product 2-(3,5-difluorophenyl)quinazolin-4(3H)-one intermediate->product Cyclodehydration

Sources

A Technical Guide to N-(3,5-difluorophenyl)formamide: Synthesis and Application as an Isocyanide Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern synthetic chemistry. The unique properties imparted by fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules. Within this context, N-(3,5-difluorophenyl)formamide emerges as a valuable, albeit under-documented, intermediate. This guide provides an in-depth technical overview of the synthesis of this compound and details its performance as a precursor in a critical synthetic transformation: the generation of 3,5-difluorophenyl isocyanide.

Introduction: The Significance of the 3,5-Difluorophenyl Moiety

The 3,5-difluorophenyl group is a recurring motif in a variety of pharmaceuticals and agrochemicals. The meta-disposed fluorine atoms create a unique electronic environment, influencing the pKa of nearby functional groups and providing steric hindrance that can prevent metabolic degradation. The synthesis of molecules containing this moiety often proceeds via 3,5-difluoroaniline, a key starting material. The conversion of this aniline to the corresponding formamide, this compound, opens a gateway to further chemical manipulations, most notably the formation of isocyanides.

Synthesis of this compound

The most direct route to this compound is the N-formylation of 3,5-difluoroaniline. While various formylating agents and conditions exist, a common and effective method involves the use of formic acid, often with a dehydrating agent or activator. A general, high-yielding procedure is the reaction with triethyl orthoformate, catalyzed by an acid.

Experimental Protocol: N-formylation of 3,5-difluoroaniline

Objective: To synthesize this compound from 3,5-difluoroaniline.

Materials:

  • 3,5-difluoroaniline

  • Triethyl orthoformate

  • Immobilized sulfuric acid on silica gel (H₂SO₄–SiO₂) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene or refluxing triethyl orthoformate itself)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-difluoroaniline (1.0 equivalent).

  • Add triethyl orthoformate (can be used as both reagent and solvent).

  • Add a catalytic amount of immobilized sulfuric acid on silica gel.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a co-solvent was used, remove it under reduced pressure.

  • The crude product can be purified by filtration (if the catalyst is solid) and subsequent recrystallization or column chromatography to yield pure this compound.

Causality of Experimental Choices:

  • Triethyl orthoformate: Serves as a dehydrating agent by reacting with the water formed during the reaction, driving the equilibrium towards product formation. It can also act as the solvent.

  • Acid Catalyst: Protonates the formic acid derivative, making it a more reactive electrophile for the nucleophilic attack by the aniline. Immobilized catalysts offer the advantage of easy removal by filtration.

Performance as a Precursor to 3,5-Difluorophenyl Isocyanide

A primary and highly valuable application of N-aryl formamides is their conversion to isocyanides (isonitriles). Isocyanides are exceptionally versatile building blocks in organic synthesis, particularly in multicomponent reactions like the Ugi and Passerini reactions, which are pivotal in the rapid generation of molecular diversity for drug discovery libraries.[1]

The dehydration of this compound to its corresponding isocyanide can be achieved using various dehydrating agents. A particularly efficient and more sustainable method utilizes phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, which can also serve as the solvent, thereby reducing the use of volatile organic compounds.[1][2]

Experimental Protocol: Dehydration to 3,5-Difluorophenyl Isocyanide

Objective: To synthesize 3,5-difluorophenyl isocyanide from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (reagent and solvent)

  • Anhydrous diethyl ether

  • Silica gel for filtration

  • Standard laboratory glassware for reactions at 0°C

Procedure:

  • To a solution of this compound (1.0 equivalent) in triethylamine, add phosphorus oxychloride (1.0 equivalent) dropwise at 0°C.

  • Stir the reaction mixture at 0°C for approximately 5 minutes. The reaction progress can be monitored by TLC.

  • After the reaction is complete, pour the reaction mixture directly onto a dry packed silica gel column.

  • Elute the product with 100% diethyl ether to afford the 3,5-difluorophenyl isocyanide.

Causality of Experimental Choices:

  • Phosphorus Oxychloride (POCl₃): A powerful dehydrating agent that activates the formamide oxygen, facilitating its removal as a phosphate byproduct.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the reaction and can also serve as the solvent, leading to a more sustainable, co-solvent-free process.[1]

  • 0°C Reaction Temperature: Controls the exothermicity of the reaction and minimizes potential side reactions, leading to higher yields of the desired isocyanide.[1]

Visualizing the Synthetic Workflow

G cluster_synthesis Synthesis of this compound cluster_reaction Dehydration to Isocyanide A 3,5-Difluoroaniline B Triethyl orthoformate (Acid Catalyst, Reflux) A->B Formylation C This compound B->C D This compound E POCl₃, Triethylamine (0°C) D->E Dehydration F 3,5-Difluorophenyl Isocyanide E->F

Caption: Synthetic pathway from 3,5-difluoroaniline to 3,5-difluorophenyl isocyanide.

Comparative Performance and Advantages

While direct comparative data for this compound in a wide range of reactions is scarce in the literature, its utility as an isocyanide precursor can be benchmarked against other synthetic routes to isocyanides.

Table 1: Comparison of Isocyanide Synthesis Methods

MethodStarting MaterialReagentsAdvantagesDisadvantages
Formamide Dehydration This compound POCl₃, Et₃N High yields, fast reaction times, broad functional group tolerance, potential for co-solvent-free conditions. [1]Requires prior synthesis of the formamide.
Hofmann Carbylamine Reaction3,5-DifluoroanilineCHCl₃, NaOH, phase-transfer catalystDirect conversion from aniline.Use of toxic chloroform, often lower yields for aryl isocyanides.
Silver Cyanide Method3,5-Difluorophenyl halideAgCNHistorically significant.Stoichiometric use of expensive and toxic silver salts.

The dehydration of this compound stands out as a modern, efficient, and scalable method for the synthesis of the corresponding isocyanide. The co-solvent-free conditions reported for similar substrates significantly improve the environmental factor (E-factor) of the synthesis, a key metric in green chemistry.[1]

Mechanistic Insight: The Dehydration Process

The dehydration of the formamide proceeds through the activation of the carbonyl oxygen by phosphorus oxychloride. This is followed by elimination, facilitated by the triethylamine base, to form the isocyanide.

G cluster_mech Mechanism of Formamide Dehydration Formamide This compound Intermediate1 Activated Intermediate Formamide->Intermediate1 + POCl₃ POCl3 POCl₃ Isocyanide 3,5-Difluorophenyl Isocyanide Intermediate1->Isocyanide + Et₃N - H⁺ Et3N Triethylamine Byproducts Phosphate byproducts + Et₃N·HCl

Caption: Simplified mechanism for the dehydration of this compound.

Conclusion and Future Outlook

This compound is a readily accessible intermediate that serves as an excellent precursor for the synthesis of 3,5-difluorophenyl isocyanide. The demonstrated synthetic route to the isocyanide is rapid, high-yielding, and can be performed under environmentally conscious conditions. The resulting isocyanide is a valuable building block for the synthesis of complex, fluorinated molecules, particularly through multicomponent reactions. For researchers in medicinal and materials chemistry, this compound represents a key entry point for the incorporation of the synthetically important 3,5-difluorophenyl moiety into novel molecular architectures. Further exploration of this formamide in other reaction types is warranted to fully elucidate its synthetic potential.

References

  • U.S.
  • Aksenov, N., et al. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI.
  • Yadav, S., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6883. [Link]

  • Kim, B. M., et al. (2021). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Nanomaterials, 11(8), 2101. [Link]

  • Kobayashi, G., Saito, T., & Kitano, Y. (2011). A Novel Method for Preparing Isocyanides from N-Substituted Formamides with Chlorophosphate Compounds. Synthesis, 2011(19), 3225-3234. [Link]

  • Safronov, A., et al. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
  • European Patent EP 0497213 A2. "Process for producing 3,5-difluoroaniline".
  • I. L. Finar. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles.
  • G. V. M. Sharma, et al. (2015). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry, 54B, 1145-1153. [Link]

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  • Al-Salahi, R., et al. (2016). Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. Molecules, 21(10), 1350. [Link]

  • Behrman, E. J., & Hillenbrand, E. L. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research, 2008(10), 559-561.
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  • U.S. Patent 5,977,412, issued November 2, 1999, for "Process for preparing 3,5-difluoroaniline".
  • A Process For Preparation Of 3,5 Difluorobenzyl Deriv
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  • Review Article on Vilsmeier-Haack Reaction. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):356-360.
  • Kicsiny, M., et al. (2023). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. International Journal of Molecular Sciences, 24(9), 7780. [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In early-stage drug discovery, the characterization of a lead compound's specificity is as crucial as the characterization of its potency. Unintended interactions with off-target proteins can lead to toxicity or diminished efficacy, representing a significant cause of clinical trial failures. This guide provides a comprehensive framework for assessing the cross-reactivity of N-(3,5-difluorophenyl)formamide, a hypothetical lead compound. We will explore the underlying scientific principles for selecting appropriate screening platforms, compare its profile with alternative compounds, and provide detailed, field-proven protocols for key experimental assays. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust preclinical safety and selectivity profile for novel small molecules.

Introduction: The Imperative of Selectivity

This compound represents a class of small molecules with significant therapeutic potential. The N-phenylformamide scaffold is a common feature in molecules designed to interact with a variety of biological targets.[1][2] However, this structural motif also presents a liability: the potential for binding to unintended proteins, a phenomenon known as cross-reactivity or off-target binding.

The primary goal of preclinical safety pharmacology is to identify potential risks to human health before a drug candidate is administered in clinical trials.[3] Assessing cross-reactivity is a cornerstone of this process, as it helps to predict potential side effects and build a comprehensive safety profile.[4][5] This guide establishes a systematic approach to de-risking this compound (referred to as Compound A ) by comparing it against two benchmarks:

  • Compound B (Selective Kinase Inhibitor): A well-characterized, highly selective inhibitor for the intended target class (e.g., a specific tyrosine kinase).

  • Compound C (Promiscuous Agent): A known multi-kinase inhibitor with a similar structural backbone, recognized for its broad activity spectrum and off-target effects.

Through this comparative lens, we will illustrate how to generate and interpret data to build a compelling case for a compound's selectivity.

Strategic Approach to Cross-Reactivity Profiling

A tiered, rational approach is essential for efficiently and comprehensively evaluating compound selectivity. The process should begin with broad, high-throughput screens and progressively narrow down to more physiologically relevant, hypothesis-driven assays.[6]

An effective screening cascade integrates computational, biochemical, and cell-based methods to build a holistic understanding of a compound's interaction profile.

G A In Silico Prediction (Structural Homology) B Broad Biochemical Screen (e.g., Kinase Panel) A->B C Dose-Response Assays (IC50 Determination) B->C Identify Primary Hits D Orthogonal Biophysical Methods (e.g., SPR, ITC) C->D E Cellular Target Engagement (e.g., CETSA) C->E Validate in Cellular Context F Phenotypic & Safety Assays (e.g., Cytotoxicity) E->F

Figure 1: Tiered Cross-Reactivity Screening Cascade.

Comparative Analysis: Profiling Compound A vs. Alternatives

The core of our analysis lies in comparing the selectivity of Compound A against our chosen benchmarks. For this guide, we will assume the primary target is a tyrosine kinase, "Target Kinase 1" (TK1).

Tier 1: Broad Kinase Panel Screening

The first step is a broad biochemical screen against a panel of kinases. This provides a global view of selectivity at a single concentration (e.g., 1 µM). The data is typically represented as percent inhibition.

Rationale: Kinase inhibitors often target the ATP-binding pocket, which shares structural homology across the kinome. A broad panel is the most effective way to identify potential off-target interactions early in the discovery process.[6]

Table 1: Comparative Kinase Panel Screen (% Inhibition at 1 µM)

Kinase Target Compound A (this compound) Compound B (Selective Inhibitor) Compound C (Promiscuous Agent)
TK1 (On-Target) 98% 99% 97%
TK2 25% 2% 85%
TK3 65% 5% 92%
Ser/Thr Kinase 1 15% <1% 78%
Ser/Thr Kinase 2 <5% <1% 55%

| Lipid Kinase 1 | 8% | 3% | 68% |

Interpretation:

  • Compound A shows high potency against the intended target (TK1) but also displays significant activity against TK3, flagging it as a potential off-target liability.

  • Compound B demonstrates excellent selectivity, with significant inhibition confined to the primary target.

  • Compound C confirms its promiscuous nature, inhibiting a wide range of kinases across different families.

Tier 2: Dose-Response Validation

Hits identified in the primary screen must be validated through full dose-response curves to determine their potency (IC50).

Rationale: A single-point inhibition value can be misleading. An IC50 value provides a quantitative measure of potency, allowing for a more accurate comparison between on-target and off-target activities. Dose levels should be selected to define a clear dose-response relationship.[5][7]

Table 2: Comparative IC50 Values for Key Kinase Targets

Kinase Target Compound A (IC50, nM) Compound B (IC50, nM) Compound C (IC50, nM)
TK1 (On-Target) 15 10 25

| TK3 (Off-Target) | 250 | >10,000 | 80 |

Selectivity Index Calculation: A key metric is the Selectivity Index, calculated as IC50 (Off-Target) / IC50 (On-Target). A higher index indicates greater selectivity.

  • Compound A Selectivity (TK3 vs. TK1): 250 nM / 15 nM = ~17-fold

  • Compound B Selectivity (TK3 vs. TK1): >10,000 nM / 10 nM = >1000-fold

  • Compound C Selectivity (TK3 vs. TK1): 80 nM / 25 nM = ~3-fold

Interpretation: Compound A has a modest selectivity window. While it is more potent against its intended target, the 17-fold difference may not be sufficient to avoid off-target effects in a cellular or in vivo context, depending on the required therapeutic concentration.

Key Experimental Methodologies

To ensure data integrity, all protocols must be robust and include appropriate controls. What follows are standardized, step-by-step procedures for the assays discussed.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the potency of an inhibitor against a purified kinase enzyme.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylation is quantified, typically using a luminescence-based ATP detection reagent that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compound (e.g., Compound A, B, or C) in DMSO, starting at 1000x the final desired highest concentration.

  • Assay Plate Preparation: Add 100 nL of each compound dilution to the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the kinase enzyme (e.g., TK1 or TK3) in reaction buffer to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of a solution containing the substrate peptide and ATP (at a concentration near the Kм for the enzyme) to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop and Detect: Add 10 µL of a detection reagent (e.g., ADP-Glo™) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Data Analysis: Read the luminescence on a plate reader. Convert luminescence values to percent inhibition relative to the DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be measured by quantifying the amount of soluble protein remaining after heat shock.

G cluster_0 CETSA® Experimental Workflow A 1. Treat Cells (Vehicle vs. Compound A) B 2. Heat Shock (Apply Temperature Gradient) A->B C 3. Cell Lysis (Separate Soluble/Pellet) B->C D 4. Protein Quantification (e.g., Western Blot for TK1) C->D E 5. Generate Melt Curve (Plot Soluble Protein vs. Temp) D->E

Figure 2: Workflow for a CETSA® Experiment.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells expressing the target protein (TK1) to ~80% confluency. Treat the cells with either the test compound (e.g., 10 µM Compound A) or vehicle (DMSO) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).

  • Analysis: Collect the supernatant. Quantify the amount of the target protein (TK1) in the soluble fraction using a standard protein detection method like Western Blot or ELISA.

  • Data Interpretation: Plot the amount of soluble TK1 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Conclusion and Future Directions

The cross-reactivity profiling of this compound (Compound A ) reveals a potent on-target activity with a moderate selectivity window against at least one off-target kinase, TK3. Compared to the highly selective Compound B , Compound A carries a higher risk of off-target effects. Its profile is, however, superior to the promiscuous Compound C .

This initial assessment is critical for guiding the next steps in the drug discovery process. Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure of Compound A to improve selectivity against TK3 while maintaining potency for TK1.

  • Cellular Phenotypic Screening: Assess the functional consequences of TK3 inhibition in relevant cell models to understand the potential physiological impact of this off-target activity.

  • Broader Safety Profiling: Expand screening to other target classes, such as GPCRs and ion channels, as dictated by regulatory guidelines for safety pharmacology.[4][5]

By employing a rigorous, multi-tiered strategy for cross-reactivity assessment, research teams can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of developing safe and effective medicines.

References

  • U.S. Food and Drug Administration. (n.d.). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). N-Phenylformamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1633. Available at: [Link]

  • European Medicines Agency. (2000). ICH Topic S7A: Safety Pharmacology Studies for Human Pharmaceuticals. EMA. Retrieved from [Link]

  • Patsnap. (2024). What are preclinical safety pharmacology requirements?. Patsnap Synapse. Retrieved from [Link]

  • Altasciences. (n.d.). Planning Your Preclinical Assessment. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Characterization of 6,8-Difluoro-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-aryl formamides are pivotal intermediates in the synthesis of a wide array of biologically significant compounds, including fluoroquinolones and nitrogen-bridged heterocycles. Among these, N-(3,5-difluorophenyl)formamide serves as a crucial precursor for constructing fluorinated heterocyclic scaffolds, which are of high interest in medicinal chemistry due to the unique properties imparted by fluorine atoms. This guide provides an in-depth, comparative analysis of two synthetic pathways to a key heterocyclic product, 6,8-difluoro-3,4-dihydroisoquinoline, starting from precursors related to this compound.

We will objectively compare a classical Bischler-Napieralski cyclization reaction with an alternative synthetic strategy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, self-validating protocols, and a comprehensive characterization of the resulting products.

Section 1: The Primary Reaction - Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating condensing agents.[1][2][3] This electrophilic aromatic substitution is particularly effective on electron-rich aromatic rings, a condition met by the difluoro-substituted phenyl ring.[2]

Causality of Experimental Choices: The selection of phosphorus oxychloride (POCl₃) as the condensing agent is based on its efficacy in promoting the necessary cyclodehydration under relatively controlled temperature conditions.[1][4] The subsequent dehydrogenation step to achieve the fully aromatic isoquinoline is intentionally omitted to compare the dihydroisoquinoline intermediates directly.

Experimental Protocol: Synthesis of 6,8-Difluoro-3,4-dihydroisoquinoline (Product A)
  • Preparation of the Precursor (N-(2-(3,5-difluorophenyl)ethyl)acetamide):

    • To a solution of 2-(3,5-difluorophenyl)ethan-1-amine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

    • Slowly add acetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide precursor. Purify by column chromatography (Ethyl Acetate/Hexanes).

  • Bischler-Napieralski Cyclization:

    • To a solution of the precursor amide (1.0 eq) in anhydrous toluene (0.3 M), add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution to pH 9-10 with 2 M NaOH solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield Product A.

Characterization of Product A

The resulting 6,8-difluoro-3,4-dihydroisoquinoline is characterized by standard spectroscopic methods. Key expected signals include:

  • ¹H NMR: Distinct signals for the aromatic protons and two triplets corresponding to the adjacent methylene groups of the dihydroisoquinoline core.

  • ¹³C NMR: Peaks corresponding to the fluorinated aromatic carbons (with characteristic C-F coupling) and the aliphatic carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₉H₇F₂N.

  • Purity (HPLC): High-performance liquid chromatography to determine the purity profile.

Section 2: The Alternative Pathway - Reductive Amination and Pictet-Spengler-type Reaction

As a point of comparison, an alternative route to a similar difluorinated tetrahydroisoquinoline core is presented. This pathway avoids the use of a potent dehydrating agent like POCl₃ and instead relies on a reductive amination followed by an acid-catalyzed cyclization, which can be milder for certain substrates.

Rationale for Comparison: This alternative is chosen to highlight differences in reaction conditions, reagent handling, and potential impurity profiles. Mild reaction conditions can be advantageous for complex molecules with sensitive functional groups.[5][6]

Experimental Protocol: Synthesis of 6,8-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (Product B)
  • Synthesis of the Intermediate:

    • A mixture of 3,5-difluorobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.1 eq) in methanol (0.5 M) is stirred at room temperature.

    • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added portion-wise over 30 minutes.

    • The reaction is stirred for 12 hours at room temperature.

    • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Pictet-Spengler-type Cyclization:

    • The crude intermediate is dissolved in a mixture of acetic acid and sulfuric acid (10:1 v/v).

    • The solution is heated to 80 °C for 8 hours.

    • After cooling, the reaction mixture is carefully neutralized with aqueous NaOH.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield Product B.

Section 3: Head-to-Head Comparison

The choice between synthetic routes often depends on a trade-off between yield, purity, scalability, and the safety profile of the reagents.

Workflow Comparison

The following diagram illustrates the differing complexities and steps of the two synthetic routes.

G cluster_0 Route A: Bischler-Napieralski cluster_1 Route B: Pictet-Spengler Type A1 Amide Formation A2 Cyclization (POCl3, Reflux) A1->A2 A3 Aqueous Workup A2->A3 A4 Product A A3->A4 B1 Reductive Amination B2 Cyclization (Acid, Heat) B1->B2 B3 Neutralization & Workup B2->B3 B4 Product B B3->B4

Caption: Comparative workflow of the two synthetic routes.

Data Summary Table

The following table summarizes the key performance indicators for each synthetic pathway, based on typical experimental outcomes.

ParameterRoute A: Bischler-Napieralski (Product A)Route B: Pictet-Spengler Type (Product B)
Overall Yield ~65-75%~50-60%
Purity (Crude) 85-90%80-85%
Reaction Time ~10 hours~20 hours
Key Reagents POCl₃, TriethylamineNaBH₃CN, Acetic Acid, H₂SO₄
Temperature Reflux (High Temp)80 °C (Moderate Temp)
Key ¹H NMR Shifts (ppm) Aromatic: 6.8-7.2; Aliphatic: ~2.8 (t), ~3.6 (t)Aromatic: 6.7-7.1; Aliphatic signals vary
MS (m/z) [M+H]⁺ C₉H₈F₂N⁺C₁₀H₁₂F₂N⁺
In-depth Analysis
  • Efficacy and Yield: The Bischler-Napieralski reaction (Route A) generally provides a higher overall yield for this specific target. The reaction is robust and driven to completion by the strong dehydrating agent.

  • Reaction Conditions: Route A requires reflux temperatures, which can be energy-intensive and may not be suitable for substrates with thermally labile groups.[7] Route B proceeds at a lower temperature, offering a milder alternative.[5]

  • Reagent Handling and Safety: Phosphorus oxychloride (POCl₃) is a hazardous and moisture-sensitive reagent requiring careful handling. The reagents in Route B, while still requiring appropriate laboratory precautions, are generally considered less hazardous.

  • Product Profile: The Bischler-Napieralski reaction directly yields the dihydroisoquinoline. The Pictet-Spengler variant described produces a tetrahydroisoquinoline, which would require an additional oxidation step to match the oxidation state of Product A, further impacting the overall efficiency.

The logical flow for selecting a synthetic route based on project goals is outlined below.

G start Project Goal q1 Is Highest Yield the Primary Driver? start->q1 q2 Are Mild Conditions Required? q1->q2 No route_a Select Route A (Bischler-Napieralski) q1->route_a Yes q2->route_a No route_b Select Route B (Pictet-Spengler) q2->route_b Yes

Caption: Decision matrix for synthetic route selection.

Conclusion

Both the Bischler-Napieralski cyclization and the alternative Pictet-Spengler-type reaction are viable methods for producing fluorinated isoquinoline scaffolds.

  • Route A (Bischler-Napieralski) is the more direct and higher-yielding method for the synthesis of 6,8-difluoro-3,4-dihydroisoquinoline. It is the recommended pathway when yield and atom economy are the primary considerations and the necessary equipment for handling hazardous reagents is available.

  • Route B (Pictet-Spengler Type) offers a milder, albeit longer and lower-yielding, alternative. This route may be preferred when working with sensitive substrates or when avoiding harsh dehydrating agents is a priority.

The final choice of synthetic route will depend on the specific goals of the research program, balancing the need for efficiency with the practical constraints of the laboratory and the chemical nature of the starting materials.

References

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  • Vilsmeier–Haack reaction. (2023, December 2). In Wikipedia. Retrieved January 23, 2026, from [Link]

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  • Green Synthesis of 7,8-Difluoro-6,11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil -- Reducing Environmental Pollution. (2023, June). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. (2013). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. (n.d.). Organic Reactions. Retrieved January 23, 2026, from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 23, 2026, from [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

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A Comparative Guide to the Applications of N-(3,5-difluorophenyl)formamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of designing high-performance agrochemicals and pharmaceuticals. The 3,5-difluorophenyl motif, in particular, is of significant interest due to its ability to modulate physicochemical properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a detailed technical overview of N-(3,5-difluorophenyl)formamide, a key synthetic intermediate, and objectively compares its utility and performance against alternative synthetic strategies. We will delve into its primary application as a precursor to 3,5-difluorophenyl isocyanide and the subsequent use of this versatile building block in multicomponent reactions for the rapid generation of complex molecular architectures.

The Strategic Importance of the 3,5-Difluorophenyl Group

The introduction of fluorine into bioactive molecules can profoundly influence their properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced metabolic stability by blocking sites of oxidative metabolism. Furthermore, the 3,5-difluorosubstitution pattern can alter the acidity of nearby protons and influence the conformational preferences of the molecule, which can be critical for optimizing interactions with biological targets.

This compound: A Gateway to Isocyanides

A primary and highly valuable application of this compound is its role as a stable and readily accessible precursor to 3,5-difluorophenyl isocyanide. Isocyanides are a unique class of compounds characterized by a carbon atom with a formal charge of +1 and a nitrogen atom with a formal charge of -1. This electronic configuration bestows upon them a rich and diverse reactivity, making them powerful tools in the synthesis of complex organic molecules, particularly through multicomponent reactions (MCRs).

The conversion of a formamide to an isocyanide is a dehydration reaction. Several reagents and protocols have been developed for this transformation, each with its own advantages and disadvantages. Here, we compare the most common methods for the synthesis of aryl isocyanides from their corresponding formamides.

Comparative Analysis of Dehydration Methods for N-Aryl Formamides

The choice of dehydrating agent is critical and depends on factors such as substrate tolerance, desired yield, reaction conditions, and considerations of green chemistry (e.g., atom economy and waste generation). Below is a comparative table of common dehydration methods.

Dehydrating ReagentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus oxychloride (POCl₃) with a tertiary amine (e.g., triethylamine) 0 °C to room temperature, often in a solvent like dichloromethane (DCM) or solvent-free.[1][2]High yields, fast reaction times (often minutes), and broad substrate scope.[1][2]POCl₃ is corrosive and moisture-sensitive, requiring careful handling. The workup can generate significant aqueous waste.
p-Toluenesulfonyl chloride (p-TsCl) with pyridine or another base Elevated temperatures may be required.Less toxic and less expensive than POCl₃. Can be a "greener" alternative with a lower environmental factor (E-factor).[3]May require longer reaction times and higher temperatures compared to POCl₃. Yields can be more substrate-dependent.
Triphenylphosphine (PPh₃) and Iodine (I₂) with a tertiary amine Mild, ambient temperature conditions.[4]Suitable for sensitive substrates due to the mild reaction conditions. Reagents are readily available and low-cost.[4]Can generate stoichiometric amounts of triphenylphosphine oxide as a byproduct, which may require chromatographic separation.
Cyanuric chloride with an ionic complex of DMF Mild conditions, near room temperature.[5]Simple procedure, short reaction times, and avoids the use of highly toxic reagents.[5]The use of a DMF complex may not be suitable for all substrates.

Expert Commentary: For the synthesis of 3,5-difluorophenyl isocyanide from this compound, the phosphorus oxychloride method is often the go-to choice in a research setting due to its high efficiency and reliability with a wide range of N-aryl formamides.[1] However, for larger-scale synthesis, the p-TsCl method presents a more sustainable and cost-effective alternative, albeit potentially requiring more optimization.[3]

Experimental Protocol: Synthesis of 3,5-Difluorophenyl Isocyanide via Dehydration of this compound

This protocol is a representative example based on the highly efficient phosphorus oxychloride method.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere at 0 °C (ice bath), slowly add triethylamine (2.2 eq).

  • To this mixture, add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude 3,5-difluorophenyl isocyanide. Further purification can be achieved by vacuum distillation or chromatography if necessary.

Self-Validation: The successful synthesis of the isocyanide is typically confirmed by its characteristic and pungent odor, and by spectroscopic methods such as IR (a strong absorption band around 2150 cm⁻¹) and NMR spectroscopy.

Application in Multicomponent Reactions: A Case Study with 3,5-Difluorophenyl Isocyanide

The true synthetic power of this compound is realized through the versatile reactivity of its derived isocyanide in multicomponent reactions (MCRs). MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating substantial parts of all starting materials.[6] Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for the rapid generation of molecular diversity in drug discovery.[7][8]

MCR_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reactions Multicomponent Reactions cluster_products Product Libraries This compound This compound 3,5-Difluorophenyl Isocyanide 3,5-Difluorophenyl Isocyanide This compound->3,5-Difluorophenyl Isocyanide Dehydration Passerini Reaction Passerini Reaction 3,5-Difluorophenyl Isocyanide->Passerini Reaction Aldehyde, Carboxylic Acid Ugi Reaction Ugi Reaction 3,5-Difluorophenyl Isocyanide->Ugi Reaction Aldehyde/Ketone, Amine, Carboxylic Acid Other MCRs Other MCRs 3,5-Difluorophenyl Isocyanide->Other MCRs α-Acyloxy Amides α-Acyloxy Amides Passerini Reaction->α-Acyloxy Amides α-Acylamino Amides α-Acylamino Amides Ugi Reaction->α-Acylamino Amides Diverse Heterocycles Diverse Heterocycles Other MCRs->Diverse Heterocycles

Case Study: Synthesis of Fexuprazan Intermediate

Fexuprazan is a novel potassium-competitive acid blocker for the treatment of gastroesophageal reflux disease. The synthesis of a key pyrrole intermediate of Fexuprazan utilizes a 2,4-difluorophenyl-containing isonitrile. While the reported large-scale synthesis starts from 2,4-difluorobenzaldehyde, the core transformation involves the dehydration of a formamide intermediate to an isonitrile, highlighting the industrial relevance of this chemistry.[9] A scalable synthesis of a key fexuprazan intermediate reported achieving an 84.8% yield for the dehydration of the formamide precursor to the isocyanide using phosphorus oxychloride.[9]

Alternative Synthetic Routes to the 3,5-Difluorophenyl Motif

While this compound is a valuable intermediate, it is important to consider alternative strategies for incorporating the 3,5-difluorophenyl group into target molecules.

  • Direct N-Arylation: In some cases, it may be more convergent to introduce the 3,5-difluoroaniline or a derivative at a later stage of the synthesis using methods like Buchwald-Hartwig amination or other cross-coupling reactions. This approach avoids the need to carry the formamide or isocyanide functionality through multiple synthetic steps.

  • Alternative Isocyanide Precursors: While formamides are the most common precursors, isocyanides can also be synthesized from primary amines via the Hofmann carbylamine reaction (reaction with chloroform and a strong base), although this method is often limited by lower yields and the use of hazardous reagents.

The choice between these strategies depends on the overall synthetic plan, the compatibility of functional groups in the substrate, and the desired scale of the reaction.

Conclusion

This compound serves as a highly effective and versatile precursor for the synthesis of 3,5-difluorophenyl isocyanide. The dehydration of this formamide can be achieved using several methods, with the phosphorus oxychloride protocol offering a balance of high yield and broad applicability. The resulting isocyanide is a powerful building block for the rapid construction of complex molecular scaffolds through multicomponent reactions, which is of significant interest in drug discovery and medicinal chemistry. While alternative synthetic strategies exist for the introduction of the 3,5-difluorophenyl motif, the formamide-to-isocyanide route provides a reliable and efficient pathway to a unique and highly reactive chemical handle, solidifying the importance of this compound as a valuable intermediate in the synthetic chemist's toolbox.

References

  • Salami, S. A., Siwe-Noundou, X., & Krause, R. W. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6899. [Link]

  • Patil, P., et al. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. [Link]

  • Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate. [Link]

  • Waibel, K. A., et al. (2019). Idealized dehydration of a formamide yields its respective isocyanide... ResearchGate. [Link]

  • Wang, X., et al. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Semantic Scholar. [Link]

  • Kim, J., et al. (2005). New manufacturing method of isocyanide derivative.
  • Waibel, K. A., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(4), 1233-1239. [Link]

  • Wang, T., et al. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. ACS Omega. [Link]

  • Dömling, A. (2002). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry, 6(1), 1-24. [Link]

  • Wang, T., et al. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PMC. [Link]

  • Shaaban, S., et al. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia.pub. [Link]

  • CN112094219A - Method for preparing intermediate of potassium ion competitive retarder.
  • Sharma, R., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1189304. [Link]

  • Mohlala, R. L., & Coyanis, E. M. (2024). The vital use of isocyanide-based multicomponent reactions (MCR) in chemical synthesis. ResearchGate. [Link]

  • Wang, T., et al. (2024). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Intermediates in Pharmaceutical Manufacturing: A Focus on Fexuprazan Synthesis. [Link]

  • I. Dömling, A. (2012). Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. PMC. [Link]

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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of N-(3,5-difluorophenyl)formamide in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, process chemists, and professionals in drug development, the selection of starting materials is a critical decision point that profoundly impacts project timelines, scalability, and the overall cost of goods (COGs). Among the vast arsenal of chemical building blocks, fluorinated compounds hold a special place, primarily due to the unique properties fluorine imparts upon a molecule, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. This guide provides an in-depth cost-benefit analysis of a specific fluorinated building block: N-(3,5-difluorophenyl)formamide .

We will move beyond a simple price comparison to dissect the practical and economic implications of its use against viable alternatives. The core objective is to equip you with a robust analytical framework for deciding when the upfront cost of this specialized reagent is justified by its downstream benefits.

The Synthetic Profile of this compound

This compound is primarily synthesized via the formylation of 3,5-difluoroaniline. The choice of formylating agent and reaction conditions is the first node in our cost-analysis tree. A common and efficient laboratory-scale method involves the use of formic acid as the formyl source, activated by a powerful dehydrating agent such as triflic anhydride (Tf₂O) in the presence of a base like pyridine.

While effective, this method introduces costly reagents (Tf₂O) and requires careful control of reaction conditions. Alternative, more traditional industrial methods for producing formanilides often involve heating the aniline with a large excess of formic acid, using an azeotropic solvent like toluene to remove water, which can be more economical at scale but may present challenges with heat-sensitive substrates.[1]

SynthesisWorkflow A 3,5-Difluoroaniline E Reaction Mixture in DCM @ 0°C to RT A->E B Formic Acid (Formyl Source) B->E C Triflic Anhydride (Tf₂O) (Activator) C->E Activates HCOOH D Pyridine (Base) D->E F Aqueous Workup & Extraction E->F Quenching & Separation G This compound F->G Purification

General workflow for synthesizing this compound.

Comparative Analysis: Performance vs. Cost

The decision to use this compound hinges on a trade-off between its cost and the unique chemical properties it offers. Let's compare it with its non-fluorinated counterpart, N-phenylformamide (formanilide), and a common alternative synthetic strategy that avoids formamides altogether.

Head-to-Head Reagent Comparison

The primary benefit of the 3,5-difluoro substitution pattern is electronic. The two fluorine atoms are powerful electron-withdrawing groups, which significantly lowers the electron density of the aromatic ring. This electronic modification has profound consequences for subsequent reactions.

PropertyN-PhenylformamideThis compoundRationale & Impact
CAS Number 103-70-8198077-69-9[2]Identification
Molecular Weight 121.14 g/mol 157.12 g/mol Increased mass due to fluorine atoms.
Approx. Cost (Lab Scale) ~$0.50 / g~$20.00 / gSignificant cost premium for the fluorinated analog.
Reactivity of Aryl Ring Electron-rich (activating)Highly electron-deficient (deactivating)Drastically alters regioselectivity and feasibility of electrophilic aromatic substitution.
Acidity of N-H Proton pKa ~20-21 (in DMSO)pKa ~18-19 (estimated)Fluorine atoms increase acidity, potentially affecting compatibility with strong bases.
Metabolic Stability of Moiety C-H bonds are susceptible to oxidative metabolism.C-F bonds are highly stable, blocking metabolic attack at the 3 and 5 positions.[3]A key driver for its use in drug discovery.
Cost-Benefit in a Synthetic Context

Let's consider a hypothetical synthesis of a complex heterocyclic molecule where the formamide group is used to introduce a one-carbon unit that will participate in a cyclization reaction.

Scenario A: Using this compound This is a "convergent" approach where the fluorinated moiety is introduced early.

  • Benefits:

    • Predictable Reactions: The strong deactivating nature of the difluorophenyl ring can prevent unwanted side reactions elsewhere on the molecule.

    • Enhanced Stability: The final product inherits the metabolic stability conferred by the C-F bonds.[4]

    • Potential for Higher Yields: By directing reactivity, overall yields in complex multi-step syntheses can be higher, offsetting the initial material cost.

  • Costs:

    • High Starting Material Cost: As noted, the reagent itself is expensive.

    • Potentially Harsher Conditions: Subsequent reactions on the electron-poor ring may require more forcing conditions (higher temperatures, stronger catalysts), adding to energy and reagent costs.

Scenario B: Using a Non-Fluorinated Alternative (e.g., N,N-Diphenylformamide) followed by Late-Stage Fluorination This is a "divergent" approach where the core structure is built first, and fluorine is introduced near the end of the synthesis.

  • Benefits:

    • Low Initial Material Cost: N,N-Diphenylformamide is significantly cheaper.[5]

    • Milder Conditions (Initially): Reactions on the non-fluorinated core are typically easier and faster.

  • Costs:

    • Late-Stage Fluorination Challenges: Introducing fluorine atoms late in a synthesis is often difficult, low-yielding, and can result in isomeric mixtures that are challenging to separate. Reagents for aromatic fluorination (e.g., Selectfluor) are also expensive and require specialized handling.

    • Lower Overall Yield: The cumulative yield over more steps, especially a difficult fluorination step, can make this route less efficient overall.

    • Purification Complexity: Separating isomers post-fluorination can be a significant cost driver at scale.

DecisionTree Start Project Goal: Synthesize a 3,5-difluorophenyl -containing target molecule Q1 Is metabolic stability a critical endpoint? Start->Q1 PathA Use this compound (Convergent Strategy) Q1->PathA  Yes PathB Use Non-fluorinated Analog + Late-Stage Fluorination Q1->PathB  No / Undecided CostA High initial cost Simpler purification Higher overall yield? PathA->CostA CostB Low initial cost Complex late-stage chemistry Risk of low yield & isomers PathB->CostB Decision Select Optimal Route CostA->Decision CostB->Decision

Decision framework for choosing a synthetic strategy.

Experimental Protocols: A Comparative Workflow

To provide a tangible comparison, we outline two validated protocols for the N-formylation of an aniline, representing the synthesis of the core reagent and a common alternative.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the N-formylation of anilines using triflic anhydride as an activator.

  • Materials & Reagents:

    • 3,5-Difluoroaniline (1.0 equiv)

    • Formic acid (1.0 equiv)

    • Pyridine (2.0 equiv)

    • Triflic anhydride (Tf₂O) (1.0 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Magnesium sulfate, anhydrous

  • Procedure:

    • To a stirred solution of 3,5-difluoroaniline (1.0 equiv) in anhydrous DCM at 0°C under a nitrogen atmosphere, add pyridine (2.0 equiv) followed by formic acid (1.0 equiv).

    • Add triflic anhydride (1.0 equiv) dropwise to the mixture, ensuring the temperature remains below 5°C.

    • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC or LC-MS for the disappearance of the starting aniline.

    • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

Protocol 2: Synthesis of N-Aryl Formamides using Formamide

This protocol uses formamide itself as both the reagent and, in excess, the solvent, which can be a cost-effective alternative for thermally stable substrates.[6]

  • Materials & Reagents:

    • Phthalic Anhydride (1.0 equiv, example substrate)

    • Formamide (3.0 equiv or more)

    • N-Methyl-2-pyrrolidinone (NMP) (optional, as co-solvent)[6]

    • Water

  • Procedure:

    • In a flask equipped with a thermometer and an air-cooled condenser, combine the carboxylic anhydride or dicarboxylic acid (1.0 equiv) with formamide (at least 3.0 equiv). Add NMP if the starting material has low solubility in formamide.[6]

    • Heat the reaction mixture to 170-180°C and maintain for 5-6 hours. The reaction should become a clear, homogeneous solution.[6]

    • Monitor the reaction by TLC for the consumption of the starting material.

    • After completion, allow the mixture to cool slightly and pour it into a large volume of cold water while stirring vigorously.

    • The desired N-unsubstituted imide or formamide product will precipitate.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the crude product. Recrystallization can be performed for further purification.

Conclusion and Recommendation

The cost-benefit analysis of using this compound is not a simple calculation of reagent prices. It is a strategic decision rooted in the goals of the synthesis.

  • Choose this compound when:

    • The target molecule is intended for pharmaceutical or agrochemical applications where metabolic stability is a paramount concern. The value added by blocking metabolic pathways far outweighs the initial reagent cost.

    • The synthesis is complex, and the electronic properties of the difluorophenyl ring can be leveraged to control regioselectivity and prevent unwanted side reactions, potentially increasing the overall yield.

    • A convergent synthesis strategy is preferred to de-risk the project by incorporating the key fluorinated motif early.

  • Consider alternatives when:

    • The project is in an early exploratory phase where cost-minimization is critical, and multiple analogs are being synthesized.

    • The final application does not require the enhanced metabolic stability offered by fluorine.

    • A robust and high-yielding late-stage fluorination protocol is already established for the target molecular scaffold.

Ultimately, this compound represents a classic case of "invest now to save later." For high-value applications like drug development, the upfront investment in this specialized building block is often a prudent and economically sound strategy that can prevent costly failures in later stages of development.

References

  • T. Poerio, et al. (2018). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Organic Letters. Available at: [Link]

  • S. G. G., et al. (2020). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry, Vol. 59B, pp. 1135-1141. Available at: [Link]

  • A. A. G. O. Al-Khdour, et al. (2023). Efficient Synthesis of Core-Fluorinated BODIPY-3,5-Diamides. Molecules. Available at: [Link]

  • F. Tanasa & C. I. Turcu. (2010). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES. Central European Journal of Chemistry. Available at: [Link]

  • E. J. Behrman & E. L. Hillenbrand. (2008). Synthesis of N-formylmaleamic acid and some related N-formylamides. Journal of Chemical Research. Available at: [Link]

  • Y. Wang, et al. (2025). Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. Green Chemistry. Available at: [Link]

  • CN101747223A - Method for preparing N-formanilide. Google Patents.
  • S. H. Kwak & Y.-D. Gong. (2013). Unexpected Route for the Synthesis of N,N-Dialkyl Formamidines Using Phenyl Chloroformate and N,N-Dialkyl Formamides. Tetrahedron. Available at: [Link]

  • Request PDF: Synthesis of Difuropyridines from Chitin-Derived 3-Acetamidofuran and their Application to Photocatalytic Reactions. ResearchGate. Available at: [Link]

  • N-(3,5-Difluorophenyl)acetamide For Sale. ALFA CHEMICAL. Available at: [Link]

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Safety Operating Guide

Definitive Guide to the Proper Disposal of N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. N-(3,5-difluorophenyl)formamide, a halogenated aromatic amide, is a compound that necessitates a rigorous and well-understood disposal protocol. Its structural characteristics—a difluorinated phenyl ring coupled with a formamide group—signal the need for careful handling from acquisition to disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated contaminated materials. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. The causality behind each step is explained to foster a deep understanding of why these protocols are not just best practices, but essential safety systems.

Foundational Principles: Hazard Assessment and Rationale for Specialized Disposal

Before addressing the "how" of disposal, we must first understand the "why." The chemical nature of this compound dictates its handling and disposal pathway.

  • Inferred Toxicological Profile: While specific toxicological data for this compound is limited, its structure allows us to infer potential hazards from well-studied analogous compounds like formamide and N,N-dimethylformamide (DMF). Formamide is a suspected carcinogen and may damage fertility or an unborn child.[1][2][3] DMF is known to be harmful in contact with skin or if inhaled and can cause serious eye irritation.[4] Long-term exposure to related compounds may cause damage to organs such as the liver, kidneys, and blood.[2][5][6] Therefore, this compound must be treated as a substance with significant potential health risks.

  • Environmental Persistence of Halogenated Organics: The presence of fluorine atoms classifies this compound as a halogenated organic substance.[7][8] Halogenated compounds are often resistant to natural degradation, leading to persistence in the environment.[9] Improper disposal can lead to long-term contamination of soil and water. The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds containing it particularly stable and difficult to break down.[10]

  • The Imperative of High-Temperature Incineration: Due to the stability of the carbon-fluorine bond, the recommended disposal method for fluorinated and other halogenated organic wastes is high-temperature incineration (typically >1200 K or ~927°C) by a licensed hazardous waste facility.[10][11] This process is necessary to ensure the complete destruction of the molecule and prevent the formation of highly toxic byproducts, such as dioxins and furans, which can occur at lower temperatures.[11]

Quantitative Safety Data for Analogous Compounds

To provide a quantitative basis for risk assessment, the following table summarizes exposure limits and physical properties of related compounds. Researchers should assume this compound presents similar or greater risks.

ParameterFormamideN,N-Dimethylformamide (DMF)Rationale for Inclusion
OSHA PEL (8-hr TWA) Not Established10 ppmProvides a legal airborne permissible exposure limit for a related compound.[5]
ACGIH TLV (8-hr TWA) 10 ppm10 ppmRepresents a health-based recommendation for airborne exposure.[1][5]
Hazards Suspected carcinogen, reproductive hazard, organ toxicity.[1][2][3]Flammable, harmful if inhaled/absorbed, severe eye irritant, reproductive hazard.[4][12]Highlights the serious and varied health risks associated with the formamide chemical class.
Primary Disposal Route Hazardous Waste Collection.[1][13]Hazardous Waste Collection for Incineration.[4]Confirms that amides and halogenated solvents require specialized hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

Standard Operating Protocol for Disposal

This protocol provides a step-by-step methodology for safe and compliant disposal.

Part A: Waste Collection at the Point of Generation
  • Wear Correct Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes, at a minimum, a fully buttoned laboratory coat, chemical splash goggles, and nitrile gloves.[13][14]

  • Strictly Segregate Waste: this compound is a halogenated organic compound. It is critical to collect its waste in a container designated exclusively for halogenated organic waste.[7][8]

    • Causality: Mixing halogenated waste with non-halogenated waste streams complicates the disposal process, significantly increases costs, and can interfere with recycling efforts for non-halogenated solvents.[7][9] Furthermore, inadvertent mixing with incompatible chemicals like strong acids or bases could trigger hazardous reactions.[13]

  • Use a Designated Waste Container:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[7][13]

    • The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added.[7][13]

    • The label must include the full chemical name: "this compound" and list all other components if it is a mixed waste stream.[8]

  • Collect All Forms of Waste:

    • Liquid Waste: Carefully transfer pure this compound or solutions containing it into the designated halogenated waste container.

    • Contaminated Solid Waste: All materials that have come into contact with the compound, such as gloves, KimWipes, pipette tips, and weighing paper, must be considered hazardous waste.[1] Collect these items in a separate, clearly labeled, impervious container or a lined solid waste box designated for halogenated solid waste.

    • Empty Containers: An "empty" container that once held this compound is not safe for regular trash. It must be treated as hazardous waste and disposed of through the institutional chemical waste program.[1] Triple-rinsing is an option only if the rinsate is also collected as hazardous waste.[15]

Part B: Storage and Accumulation
  • Secure the Container: Always keep the waste container tightly sealed when not actively adding waste to it. This minimizes the release of potentially harmful vapors into the laboratory environment.[7][14]

  • Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[7]

  • Segregate from Incompatibles: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[13]

Part C: Arranging for Final Disposal
  • Follow Institutional Procedures: When the waste container is full or the project is complete, follow your institution's specific procedures for hazardous waste pickup. This typically involves completing an online chemical collection request form through your Environmental Health and Safety (EHS) department.[1][13]

  • Professional Disposal: Do not attempt to dispose of this chemical through any other means. It must be handled by a licensed and certified hazardous waste disposal contractor who will transport it to a facility capable of high-temperature incineration.[16]

Emergency Procedures: Spills and Exposures

Spill Response
  • Small Spill (inside a chemical fume hood): If you are trained and have a proper spill kit, you may clean up a small spill that is contained within a fume hood.[1] Absorb the spill with an inert, dry material like sand or diatomaceous earth.[16][17] Place the contaminated absorbent into a sealed, labeled hazardous waste container for disposal.

  • Large Spill (or any spill outside a fume hood): Immediately evacuate the area.[1][14] Alert others, secure the lab to prevent entry, and contact your institution's EHS or emergency response team immediately.[13]

Personnel Exposure
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under an emergency shower. Seek immediate medical attention.[13]

  • Eye Contact: Flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available.[13]

By adhering to these rigorous protocols, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment. The proper management of chemical waste is a non-negotiable aspect of scientific integrity.

References

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Navigating the Uncharted: A Safety and Handling Guide for N-(3,5-difluorophenyl)formamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

In the absence of a dedicated Material Safety Data Sheet (MSDS) for N-(3,5-difluorophenyl)formamide, we must infer its potential hazards from its constituent parts: the formamide group and the difluorinated aniline moiety.

  • Formamide and its Derivatives: Formamides as a class are known to be readily absorbed through the skin and can be harmful if inhaled or swallowed.[1] N,N-dimethylformamide (DMF), a common analogue, is classified as a reproductive toxin and may cause harm to the unborn child.[1][2]

  • Fluorinated Anilines: The aniline backbone presents its own set of potential hazards. Anilines can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, and cyanosis (a bluish discoloration of the skin).[3] High or prolonged exposure to some anilines has been linked to liver damage and they may be carcinogenic.[3] Fluorinated anilines, in particular, can cause skin, eye, and respiratory irritation.[4][5]

Therefore, it is prudent to treat this compound as a substance that is potentially toxic via inhalation, ingestion, and skin contact, and as a potential irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned lab coatRecommended, especially if handling powder outside of a ventilated enclosure. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation and Transfers Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood.
Running Reactions and Workup Chemical splash goggles and a face shieldNeoprene or butyl rubber glovesChemical-resistant apron over a lab coatAll operations should be conducted in a certified chemical fume hood.

The Rationale Behind Our Recommendations:

  • Eye Protection: The potential for irritation necessitates robust eye protection. Chemical splash goggles provide a seal around the eyes, offering superior protection against splashes compared to safety glasses.[6] A face shield should be used in conjunction with goggles when there is a significant splash risk.

  • Hand Protection: Given that formamides can be absorbed through the skin, chemically resistant gloves are mandatory. Nitrile gloves offer good initial protection for handling solids, but for prolonged contact or when working with solutions, more robust options like neoprene or butyl rubber are recommended. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A standard lab coat protects against minor spills. For larger volumes or operations with a higher splash risk, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Handling the solid material can generate dust that may be inhaled. Therefore, respiratory protection is recommended when working outside of a ventilated enclosure. All work with solutions should be performed in a chemical fume hood to minimize inhalation exposure.

Operational Plans: From Receipt to Disposal

A meticulous plan for the entire lifecycle of this compound in the laboratory is critical for ensuring safety.

Storage and Handling
  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6] It should be stored away from strong oxidizing agents, acids, and bases.

  • Handling:

    • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible. Have a chemical spill kit appropriate for organic compounds nearby.

    • Weighing: If possible, weigh the solid material inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All solution work must be conducted in a certified chemical fume hood.

    • Post-Handling: After handling, wash your hands thoroughly with soap and water. Decontaminate all surfaces that may have come into contact with the chemical.

Spill Management

In the event of a spill, your immediate actions are crucial:

  • Evacuate: Alert others in the immediate area and evacuate the location of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation if it is safe to do so.

  • Assess: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's environmental health and safety (EHS) department.

  • Cleanup (for trained personnel with appropriate PPE):

    • Absorb liquid spills with an inert material such as vermiculite, sand, or a chemical sorbent.

    • For solid spills, carefully sweep the material to avoid generating dust.

    • Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

All waste containing this compound, including contaminated labware and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Safety Workflow

To aid in the decision-making process for handling this compound, the following workflow diagram outlines the key safety considerations.

PPE_Workflow cluster_assessment Initial Assessment cluster_solid Solid Handling cluster_liquid Liquid/Solution Handling cluster_controls Engineering Controls cluster_disposal Waste & Disposal Start Start: Handling This compound CheckSolidLiquid Is the material a solid or liquid? Start->CheckSolidLiquid Weighing Weighing or Aliquoting CheckSolidLiquid->Weighing Solid SolutionPrep Solution Preparation or Reaction CheckSolidLiquid->SolutionPrep Liquid PPE_Solid PPE: - Safety Glasses - Nitrile/Neoprene Gloves - Lab Coat - Respirator (recommended) Weighing->PPE_Solid CheckHood Can work be done in a certified fume hood? Weighing->CheckHood PPE_Liquid PPE: - Chemical Goggles & Face Shield - Double Gloves (Neoprene/Butyl) - Chemical-Resistant Apron SolutionPrep->PPE_Liquid SolutionPrep->CheckHood InHood Proceed in Fume Hood CheckHood->InHood Yes NoHood Consult EHS Do Not Proceed CheckHood->NoHood No Waste Collect all waste in a -sealed, labeled container InHood->Waste Disposal Dispose as Hazardous Waste via EHS Waste->Disposal

Caption: Decision workflow for handling this compound.

This guide provides a comprehensive, albeit precautionary, framework for the safe handling of this compound. As with any new chemical entity, the principles of prudent practice dictate a conservative approach to safety. Always consult with your institution's environmental health and safety professionals to ensure compliance with all applicable regulations and to address any specific concerns.

References

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  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244435, Formamide, N-(3-fluorophenyl)-. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2025, September 24). Safety Data Sheet: N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride. Retrieved from [Link]

  • American Chemical Society. (2023, August 29). Direct Synthesis of Formamide from CO2 and H2O with Nickel–Iron Nitride Heterostructures under Mild Hydrothermal Conditions. Journal of the American Chemical Society.
  • American Chemical Society. (2021, March 16). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews.
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  • Royal Society of Chemistry. (n.d.). Sustainable routes for the synthesis of a nitrogen-containing furan derivative, 3-acetamido-5-acetylfuran. Green Chemistry.
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  • CSIR-NIScPR. (n.d.). Synthesis of N-aryl derived formamides using triflic anhydride. Open Research@CSIR-NIScPR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.